Product packaging for 1-Decanol(Cat. No.:CAS No. 64641-46-9)

1-Decanol

Cat. No.: B7770427
CAS No.: 64641-46-9
M. Wt: 158.28 g/mol
InChI Key: MWKFXSUHUHTGQN-UHFFFAOYSA-N
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Description

Decyl alcohol appears as a clear colorless liquid with a sweet fat-like odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air.
Decan-1-ol is a fatty alcohol consisting of a hydroxy function at C-1 of an unbranched saturated chain of ten carbon atoms. It has a role as a metabolite, a protic solvent and a pheromone. It is a primary alcohol and a decanol.
1-Decanol has been reported in Alpinia latilabris, Alpinia hainanensis, and other organisms with data available.
decan-1-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O<br>C10H22O<br>CH3(CH2)9OH B7770427 1-Decanol CAS No. 64641-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decan-1-ol
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InChI

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3
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InChI Key

MWKFXSUHUHTGQN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCO
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Molecular Formula

C10H22O, Array
Record name DECYL ALCOHOL
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Related CAS

26303-54-8 (aluminum salt), 37909-25-4 (magnesium salt)
Record name 1-Decanol
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DSSTOX Substance ID

DTXSID7021946
Record name 1-Decanol
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Molecular Weight

158.28 g/mol
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Physical Description

Decyl alcohol appears as a clear colorless liquid with a sweet fat-like odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Liquid, Clear liquid with a sweet odor; [CAMEO] Odor resembles orange flowers; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/floral, waxy, fruity odour
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Boiling Point

446 °F at 760 mmHg (USCG, 1999), boiling point equals 446 °F, 229 °C, BP: 115 to 120 °C at 15 mm Hg; 109.5 °C at 8 mm Hg, 230 °C
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Flash Point

180 °F (USCG, 1999), Flash point equals 180 °F, 82 °C (180 °F) - closed cup, 180 °F (82 °C) (Open cup), 108 °C c.c.
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Solubility

In water, 37 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible in ethanol, ether, acetone, benzene, chloroform, 1:3 IN 60% ALCOHOL, Soluble in alcohol, ether, mineral oil, propylene glycol, fixed oils; Insoluble in glycerin water at 233 °C, Solubility in water, g/100ml at 20 °C: 0.37 (very poor), soluble in alcohol, ether, mineral oil, propylene glycol, most fixed oils; Insoluble in glycerin, water, 1 ml in 3 ml 60% alcohol (in ethanol)
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Density

0.84 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8297 g/cu cm at 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.826-0.831
Record name DECYL ALCOHOL
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Vapor Density

5.3 (Air= 1), Relative vapor density (air = 1): 5.5
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Vapor Pressure

0.00851 [mmHg], 0.00851 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1
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Color/Form

Colorless to water-white liquid, Colorless, viscous, refractive liquid, Moderately viscous, strongly refractive liquid

CAS No.

112-30-1, 36729-58-5, 70084-71-8, 85566-12-7, 66455-17-2
Record name DECYL ALCOHOL
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Record name Decyl alcohol
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Record name 1-DECANOL
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Melting Point

44 °F (USCG, 1999), 7 °C, Surface tension = 0.029742 N/m (at melting point), 6.9 °C
Record name DECYL ALCOHOL
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Record name 1-DECANOL
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Record name Decyl alcohol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-DECANOL
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Decanol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1-decanol, a long-chain fatty alcohol with significant applications in research and development, particularly within the pharmaceutical and chemical industries. This document outlines its key characteristics, details the experimental methodologies for their determination, and explores its role in biological systems and experimental workflows.

Core Physicochemical Properties of this compound

This compound, also known as decyl alcohol, is a colorless, viscous liquid with the chemical formula C₁₀H₂₂O.[1][2] Its distinct properties make it a valuable compound in various scientific applications. A summary of its key physicochemical data is presented below for easy reference and comparison.

PropertyValueUnitsConditions
Molecular Formula C₁₀H₂₂O--
Molar Mass 158.28 g/mol -
Appearance Viscous liquid-Room Temperature
Density 0.8297g/cm³25 °C
Melting Point 6.4°C-
Boiling Point 232.9°C1013 hPa
Solubility in Water 37mg/L25 °C
log P (Octanol-Water Partition Coefficient) 4.57--
Viscosity 12.048mPa·s25 °C
Surface Tension 8.97mN/m20 °C (interfacial tension against water)
Refractive Index 1.437-20 °C
Flash Point 108°CClosed cup

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount for the reliable application of this compound in research. The following are detailed methodologies for measuring the key properties outlined above.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a flask with a precise volume.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and weigh it empty (m₁).

    • Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at this temperature (ρ_water) is known.

    • Calculate the volume of the pycnometer (V) using the formula: V = (m₂ - m₁) / ρ_water.

    • Empty and dry the pycnometer, then fill it with this compound at the desired temperature and weigh it (m₃).

    • The density of this compound (ρ_decanol) is then calculated as: ρ_decanol = (m₃ - m₁) / V.[3][4]

Melting Point Determination (Capillary Tube Method)

The melting point is a crucial indicator of purity.[5] The capillary tube method is a standard technique for its determination.

  • Procedure:

    • Ensure the this compound sample is solidified and finely powdered.

    • Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method provides an efficient way to determine the boiling point of a small liquid sample.

  • Procedure:

    • Add about 0.5 mL of this compound to a small test tube.

    • Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

    • Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil, ensuring the sample is below the oil level.

    • Gently heat the side arm of the Thiele tube to create convection currents for uniform heating.

    • Observe for a continuous stream of bubbles emerging from the capillary tube.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a substance.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a sealed flask.

    • Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the mixture to stand, permitting the undissolved this compound to separate.

    • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved droplets.

    • Determine the concentration of this compound in the filtrate using a suitable analytical method, such as gas chromatography (GC).

Viscosity Determination (Ubbelohde Viscometer)

The Ubbelohde viscometer is a type of capillary viscometer used for measuring kinematic viscosity.

  • Procedure:

    • Introduce a precise volume of this compound into the viscometer.

    • Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

    • Apply suction to draw the liquid up through the capillary tube to a point above the upper timing mark.

    • Release the suction and allow the liquid to flow back down under gravity.

    • Measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

Surface Tension Determination (Wilhelmy Plate Method)

The Wilhelmy plate method is a widely used technique for measuring the surface tension of liquids at equilibrium.

  • Procedure:

    • A thin platinum plate is suspended from a balance.

    • The plate is brought into contact with the surface of the this compound sample.

    • The force exerted on the plate by the surface tension is measured by the balance.

    • The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean platinum plate).

Refractive Index Determination (Abbe Refractometer)

An Abbe refractometer is an instrument used to measure the refractive index of liquids.

  • Procedure:

    • Place a few drops of this compound onto the prism of the refractometer.

    • Close the prism and ensure a thin, uniform film of the liquid is present.

    • Allow the sample to reach thermal equilibrium with the instrument, often controlled by a water bath.

    • Look through the eyepiece and adjust the controls to bring the light and dark boundary into sharp focus at the center of the crosshairs.

    • Read the refractive index directly from the instrument's scale.

Research Applications and Biological Interactions

This compound is utilized in various research applications, primarily due to its properties as a solvent, surfactant, and its ability to interact with biological membranes.

Transdermal Drug Delivery

A significant application of this compound is as a chemical penetration enhancer in transdermal drug delivery systems. It is believed to enhance skin permeability by disrupting the highly ordered lipid structure of the stratum corneum, thereby facilitating the passage of therapeutic agents through the skin barrier.

An experimental workflow for evaluating the efficacy of this compound as a skin penetration enhancer typically involves in vitro permeation studies using Franz diffusion cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise Skin Sample (e.g., porcine ear) B Mount Skin on Franz Diffusion Cell A->B C Equilibrate Skin with Receptor Fluid B->C D Apply Formulation (with/without this compound) to Donor Compartment C->D E Maintain at 32°C and Stir D->E F Collect Samples from Receptor Fluid at Time Intervals E->F G Quantify Drug Concentration (e.g., HPLC) F->G H Calculate Permeation Parameters (Flux, Lag Time) G->H I Compare Formulations H->I

Experimental workflow for in-vitro skin permeation studies.
Modulation of Ion Channels and Receptors

This compound has been shown to interact with specific ion channels and receptors in the central nervous system, making it a tool for neuropharmacological research.

  • Glycine Receptors (GlyRs): In non-neuronal cells, activation of GlyRs can lead to changes in membrane potential, which in turn modulates calcium influx and downstream cellular processes. This compound has been observed to have complex, concentration-dependent effects on GlyRs.

G cluster_glyr Glycine Receptor Signaling decanol This compound glyr Glycine Receptor (GlyR) decanol->glyr Modulates glycine Glycine glycine->glyr Activates cl_influx Chloride Influx (Cl⁻) glyr->cl_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization downstream Downstream Cellular Effects hyperpolarization->downstream

Modulation of Glycine Receptor signaling by this compound.
  • 5-HT2A Receptors: this compound has been found to have little to no inhibitory effect on 5-HT2A receptor-induced currents, in contrast to shorter-chain alcohols. The 5-HT2A receptor typically signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP3) and intracellular calcium. Understanding the lack of effect of longer-chain alcohols like this compound can provide insights into the structural requirements for ligand interaction with this receptor.

G cluster_5ht2a 5-HT2A Receptor Signaling Pathway serotonin Serotonin (5-HT) ht2a 5-HT2A Receptor serotonin->ht2a Activates gq11 Gq/11 ht2a->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release Triggers decanol This compound decanol->ht2a No Significant Inhibition

Interaction of this compound with the 5-HT2A receptor pathway.

This guide provides a foundational understanding of the physicochemical properties of this compound and its applications in a research context. The detailed experimental protocols and visual representations of its biological interactions are intended to support scientists and researchers in their work with this versatile compound.

References

1-Decanol as a Protic Solvent in Organic Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, cost-effectiveness, and environmental impact. This technical guide explores the utility of 1-decanol, a long-chain primary alcohol, as a protic solvent in a variety of organic reactions. As the chemical industry increasingly embraces the principles of green chemistry, solvents derived from renewable resources that offer low toxicity and biodegradability are gaining prominence. This compound, which can be sourced from natural oils, presents itself as a compelling alternative to conventional volatile organic solvents.[1]

This document provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its application in key organic transformations, and a discussion of its role as a sustainable reaction medium.

Core Properties of this compound as a Solvent

This compound possesses a unique combination of properties that make it a versatile solvent for a range of organic reactions. Its long alkyl chain imparts a non-polar character, allowing for the dissolution of lipophilic compounds, while the terminal hydroxyl group provides protic and polar characteristics, enabling it to engage in hydrogen bonding and solvate polar reagents.[1][2] This amphiphilic nature is particularly advantageous in reactions involving both polar and non-polar species.

With a high boiling point and low vapor pressure, this compound is well-suited for reactions requiring elevated temperatures, minimizing solvent loss through evaporation and improving laboratory safety.[3][4] Furthermore, its biodegradability and derivation from renewable feedstocks, such as coconut and palm kernel oil, align with the growing demand for sustainable chemical processes.

Physicochemical Data of this compound

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The following table summarizes the key physicochemical data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₂O
Molar Mass 158.28 g/mol
Appearance Colorless viscous liquid
Odor Mild, characteristic fatty alcohol odor
Melting Point 6.4 °C
Boiling Point 232.9 °C
Density 0.8297 g/cm³ at 20 °C
Viscosity 12.048 mPa·s at 25 °C
Flash Point 108 °C (closed cup)
Autoignition Temperature 254 °C
Solubility in Water 37 mg/L at 25 °C
log P (Octanol-Water Partition Coefficient) 4.57
Vapor Pressure <0.1 hPa at 20 °C
Refractive Index (n²⁰/D) 1.437

Applications of this compound in Organic Synthesis

The unique properties of this compound lend themselves to a variety of applications in organic synthesis, including as a medium for esterifications, nanoparticle synthesis, and potentially in palladium-catalyzed cross-coupling reactions.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically catalyzed by a strong acid. When a long-chain alcohol like this compound is one of the reactants, it can also serve as the solvent, particularly when used in excess to drive the reaction equilibrium towards the product.

This protocol describes a general procedure for the esterification of a generic carboxylic acid with this compound, where this compound serves as both the reactant and the solvent.

Materials:

  • Carboxylic Acid (R-COOH)

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the carboxylic acid (1.0 equivalent) and an excess of this compound (e.g., 3.0-5.0 equivalents).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., 5 mol% H₂SO₄ or p-TsOH) to the reaction mixture.

  • Heating: Heat the mixture to reflux with vigorous stirring. The reaction temperature will be determined by the boiling point of this compound.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent for extraction.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to remove the extraction solvent and excess this compound. The resulting crude ester can be further purified by vacuum distillation or column chromatography.

Fischer_Esterification_Workflow Fischer-Speier Esterification Workflow reagents Combine Carboxylic Acid and excess this compound catalyst Add Acid Catalyst (e.g., H₂SO₄) reagents->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor Reaction by TLC/GC reflux->monitor workup Cool and Perform Aqueous Workup monitor->workup extraction Extract with Organic Solvent workup->extraction purification Dry and Purify Product extraction->purification product Isolated Ester purification->product Nanoparticle_Synthesis_Workflow Metallic Nanoparticle Synthesis in this compound precursor Dissolve Metal Precursor in this compound reducing_agent Add Reducing Agent precursor->reducing_agent heating Heat to Nucleation Temperature reducing_agent->heating growth Controlled Growth of Nanoparticles heating->growth nanoparticles Stable Nanoparticle Dispersion growth->nanoparticles characterization Characterize Nanoparticles (TEM, DLS, etc.) nanoparticles->characterization Suzuki_Miyaura_Workflow Generalized Suzuki-Miyaura Cross-Coupling Workflow reactants Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst in Solvent degas Degas Reaction Mixture reactants->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction Progress heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup and Extraction cool->workup purify Purify by Chromatography or Recrystallization workup->purify product Biaryl Product purify->product

References

Synthesis of 1-Decanol via the Ziegler Process: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-decanol for laboratory use via the Ziegler process, also known as the Ziegler-Alfol synthesis. This process offers a powerful method for the production of linear primary alcohols from ethylene, a fundamental building block in the chemical industry. This document outlines the core principles, a representative experimental protocol, critical safety considerations, and expected quantitative data.

Introduction

The Ziegler process, developed by Karl Ziegler, is a cornerstone of industrial organometallic chemistry.[1][2] It facilitates the oligomerization of ethylene using a trialkylaluminium catalyst, typically triethylaluminum, to produce a range of long-chain trialkylaluminum compounds.[3] Subsequent oxidation and hydrolysis of these intermediates yield linear primary alcohols with an even number of carbon atoms.[1] For the synthesis of this compound, this process involves the controlled addition of four ethylene units to each ethyl group on the triethylaluminum catalyst.

The overall transformation can be summarized in three key stages:

  • Ethylene Oligomerization (Growth Reaction): Triethylaluminum reacts with ethylene under heat and pressure to form tri-decylaluminum.

  • Oxidation: The tri-decylaluminum is oxidized with dry air or oxygen to form the corresponding aluminum alkoxides.

  • Hydrolysis: The aluminum alkoxides are hydrolyzed to yield this compound and an aluminum hydroxide byproduct.

This guide provides a detailed, albeit representative, laboratory-scale protocol for the synthesis of this compound, acknowledging the limited availability of specific lab-scale procedures in published literature. The provided methodology is constructed from the well-established principles of the Ziegler-Alfol synthesis.

Critical Safety Considerations: Handling Triethylaluminum

Triethylaluminum (TEA) is a pyrophoric material, meaning it can ignite spontaneously upon contact with air.[4] It also reacts violently with water. Therefore, strict adherence to safety protocols is paramount when handling this reagent.

Personal Protective Equipment (PPE):

  • Fire-resistant lab coat.

  • Chemical splash goggles and a face shield.

  • Flame-resistant gloves (e.g., Nomex) worn over chemically resistant gloves (e.g., nitrile).

  • Avoidance of synthetic clothing.

Handling Procedures:

  • All manipulations involving triethylaluminum must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood or a glovebox.

  • Glassware must be oven-dried and cooled under an inert atmosphere before use.

  • Use syringes with Luer-lock tips to prevent accidental separation of the needle and barrel.

  • For transfers of larger volumes, a double-tipped needle (cannula) technique is recommended.

  • Ensure a Class D fire extinguisher (for combustible metals) and a container of dry sand are readily accessible.

Quenching and Disposal:

  • Residual triethylaluminum and any contaminated equipment must be quenched carefully. This is typically done by slow, dropwise addition of a high-boiling point alcohol (e.g., isopropanol) under an inert atmosphere and with cooling, followed by the slow addition of water.

  • All waste must be disposed of as hazardous waste according to institutional guidelines.

Overall Synthesis Scheme

The synthesis of this compound via the Ziegler process can be represented by the following sequence of reactions:

  • Chain Growth (Oligomerization): Al(C₂H₅)₃ + 12 C₂H₄ → Al(C₁₀H₂₁)₃

  • Oxidation: Al(C₁₀H₂₁)₃ + 3/2 O₂ → Al(OC₁₀H₂₁)₃

  • Hydrolysis: Al(OC₁₀H₂₁)₃ + 3 H₂O → 3 CH₃(CH₂)₉OH + Al(OH)₃

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound. The quantities and reaction parameters are estimates based on the principles of the Ziegler-Alfol synthesis and may require optimization.

Materials and Equipment:

  • Triethylaluminum (TEA)

  • Ethylene (high purity)

  • Dry, oxygen-free solvent (e.g., toluene or heptane)

  • Dry oxygen or air

  • Sulfuric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • High-pressure stainless-steel reactor (autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

  • Schlenk line and associated glassware for inert atmosphere techniques

  • Syringes and cannulas

Procedure:

Step 1: Ethylene Oligomerization (Chain Growth)

  • Assemble the dry, inert gas-purged high-pressure reactor.

  • Under a positive pressure of inert gas, charge the reactor with a solution of triethylaluminum in the chosen dry solvent.

  • Seal the reactor and perform several cycles of pressurizing with ethylene and venting to ensure an ethylene atmosphere.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 30-100 bar).

  • Heat the reactor to the reaction temperature (e.g., 90-120 °C) with vigorous stirring.

  • Maintain the ethylene pressure by feeding more gas as it is consumed. Monitor the reaction progress by observing the uptake of ethylene. The reaction time will depend on the specific conditions and may range from several hours to a full day.

  • Once the desired amount of ethylene has been consumed, cool the reactor to room temperature and carefully vent the excess ethylene.

Step 2: Oxidation

  • Purge the reactor with dry nitrogen.

  • Cool the reactor contents to a low temperature (e.g., 0-10 °C) to control the exothermicity of the oxidation reaction.

  • Slowly introduce a stream of dry air or a mixture of oxygen and nitrogen into the reactor with vigorous stirring. The oxygen concentration should be kept low to prevent runaway reactions.

  • Maintain the low temperature throughout the oxidation process. The reaction is complete when the uptake of oxygen ceases.

Step 3: Hydrolysis and Work-up

  • Carefully transfer the cooled reaction mixture of aluminum alkoxides to a separate flask containing a cooled, dilute solution of sulfuric acid with vigorous stirring. This hydrolysis step is highly exothermic.

  • After the initial exothermic reaction subsides, continue stirring until two clear layers are formed. The top layer is the organic phase containing this compound, and the bottom layer is the aqueous phase containing aluminum salts.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with dilute sulfuric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

Step 4: Purification

  • The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product of high purity.

Data Presentation

The following tables summarize the key experimental parameters and expected outcomes for the laboratory synthesis of this compound via the Ziegler process. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Key Experimental Parameters

ParameterValue
Oligomerization
Triethylaluminum:Ethylene Molar Ratio~ 1:12
SolventToluene or Heptane
Temperature90 - 120 °C
Pressure30 - 100 bar
Reaction Time4 - 24 hours
Oxidation
Temperature0 - 10 °C
OxidantDry Air or O₂/N₂ mixture
Hydrolysis
ReagentDilute H₂SO₄
Temperature0 - 25 °C

Table 2: Expected Quantitative Data

ParameterExpected Value
Yield of this compound (crude) 70 - 90%
Purity of this compound (after distillation) > 98% (by GC-MS)
Major Byproducts Other even-numbered linear alcohols (C6, C8, C12, etc.), 1-decene, decane

Visualizations

Diagram 1: Overall Reaction Pathway of the Ziegler-Alfol Synthesis of this compound

Ziegler_Alfol_Process cluster_oligomerization 1. Oligomerization cluster_oxidation 2. Oxidation cluster_hydrolysis 3. Hydrolysis TEA Triethylaluminum Al(C₂H₅)₃ TDA Tri-decylaluminum Al(C₁₀H₂₁)₃ TEA->TDA Growth Reaction Ethylene Ethylene (C₂H₄) Ethylene->TDA Alkoxide Aluminum Tri-decylalkoxide Al(OC₁₀H₂₁)₃ TDA->Alkoxide Oxygen Oxygen (O₂) Oxygen->Alkoxide Decanol This compound CH₃(CH₂)₉OH Alkoxide->Decanol Byproduct Aluminum Hydroxide Al(OH)₃ Alkoxide->Byproduct Water Water (H₂O) Water->Decanol Water->Byproduct

Caption: The three main stages of the Ziegler-Alfol synthesis of this compound.

Diagram 2: Experimental Workflow for Laboratory Synthesis of this compound

Lab_Workflow start Start setup Reactor Setup (Dry, Inert Atmosphere) start->setup charge_tea Charge Triethylaluminum Solution setup->charge_tea oligomerization Ethylene Oligomerization (Heat & Pressure) charge_tea->oligomerization oxidation Oxidation with O₂/Air (Low Temperature) oligomerization->oxidation hydrolysis Hydrolysis (Dilute Acid) oxidation->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation distillation Fractional Distillation (Vacuum) evaporation->distillation product Pure this compound distillation->product

Caption: A stepwise workflow for the laboratory synthesis of this compound.

Diagram 3: Logical Relationship of Synthesis Steps

Logical_Relationship A Ethylene Oligomerization B Oxidation A->B Forms Aluminum Alkyls C Hydrolysis & Work-up B->C Forms Alkoxides D Purification C->D Yields Crude Alcohol E Final Product: This compound D->E Isolates Pure Alcohol

Caption: The logical progression of the synthesis from starting materials to the final product.

References

An In-depth Technical Guide on the Natural Sources and Extraction of 1-Decanol for Scientific Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural origins of 1-decanol, a long-chain fatty alcohol with applications in various scientific and industrial fields. It details methods for its extraction and purification from these sources, outlines its known biological activities, and provides relevant experimental protocols.

Natural Sources of this compound

This compound is found in a variety of natural sources, including vegetable oils and the essential oils of numerous plants. While present in modest quantities, these sources represent viable starting materials for the isolation of natural this compound for research purposes.

Major Vegetable Oil Sources

The primary commercial natural sources of this compound are coconut oil and palm kernel oil.[1][2] In these oils, this compound exists as part of triglycerides containing decanoic acid (capric acid). The concentration of decanoic acid in coconut oil is approximately 10%, and in palm kernel oil, it is around 4%.[3] The alcohol is typically obtained through the hydrogenation of these decanoic acid esters.

Natural SourceTypical this compound Precursor (Decanoic Acid) Content (%)
Coconut Oil~10%
Palm Kernel Oil~4%

Data compiled from multiple sources indicating the percentage of decanoic acid, the precursor to this compound.

Essential Oil and Plant Sources

This compound is a component of the essential oils of various plants, contributing to their characteristic aromas. Its presence has been reported in citrus oils, apple, coriander, and the essential oil of Magnolia grandiflora seeds, where it was found to be a significant contributor to the oil's biting deterrent activity against mosquitos.[4][5]

Plant SourcePart UsedReported this compound Content/PresenceReference
Magnolia grandifloraSeeds3.3% of essential oil
Citrus Fruits (e.g., orange, grapefruit, lemon)PeelsPresent in essential oils
AppleFruitPresent
CorianderSeedsPresent
Ambrette SeedsSeedsPresent in essential oil
Almond FlowersFlowersPresent in essential oil

Extraction and Purification of this compound

The extraction and purification of this compound from natural sources involve a multi-step process, beginning with the liberation of the fatty acids from triglycerides, followed by hydrogenation and finally, purification of the resulting alcohol. For essential oils, direct extraction methods are employed.

Extraction from Vegetable Oils (Coconut and Palm Kernel Oil)

The industrial production of this compound from coconut and palm kernel oil involves the following key steps:

  • Hydrolysis of Triglycerides: The oil is treated to break the ester bonds of the triglycerides, releasing the fatty acids, including decanoic acid.

  • Fractional Distillation of Fatty Acids: The mixture of fatty acids is separated by fractional distillation to isolate the decanoic acid fraction.

  • Hydrogenation of Decanoic Acid: The purified decanoic acid is then catalytically hydrogenated to produce this compound.

A general workflow for this process is illustrated below:

G cluster_0 Source Material cluster_1 Processing cluster_2 Products Coconut Oil Coconut Oil Hydrolysis Hydrolysis Coconut Oil->Hydrolysis Palm Kernel Oil Palm Kernel Oil Palm Kernel Oil->Hydrolysis Glycerol Glycerol Hydrolysis->Glycerol Mixed Fatty Acids Mixed Fatty Acids Hydrolysis->Mixed Fatty Acids Fractional Distillation Fractional Distillation Decanoic Acid Decanoic Acid Fractional Distillation->Decanoic Acid Hydrogenation Hydrogenation This compound This compound Hydrogenation->this compound Mixed Fatty Acids->Fractional Distillation Decanoic Acid->Hydrogenation

Workflow for this compound Production from Vegetable Oils.
Extraction from Plant Materials (Essential Oils)

For the extraction of this compound from plant materials, steam distillation is a commonly employed method.

This protocol is a general guideline for the extraction of essential oils from plant matter, such as citrus peels or herbs.

Materials and Equipment:

  • Plant material (e.g., citrus peels, chopped)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Heating mantle or hot plate

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Finely chop or grind the plant material to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus as per the manufacturer's instructions. Place the prepared plant material into the biomass flask. Add water to the boiling flask.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils, including this compound, to vaporize.

  • Condensation: The steam and essential oil vapor mixture will then pass into the condenser, where it will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aqueous layer).

  • Separation: Transfer the distillate to a separatory funnel and separate the organic layer (essential oil) from the aqueous layer.

  • Solvent Extraction of Hydrosol: To maximize yield, the aqueous layer can be extracted with a small volume of an organic solvent to recover any dissolved essential oil.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the pure essential oil.

Purification by Fractional Distillation

The crude extract containing this compound and other fatty alcohols or essential oil components can be further purified by fractional distillation. This technique separates compounds based on their different boiling points.

Materials and Equipment:

  • Crude this compound extract

  • Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and collection flasks)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude extract into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask. The mixture will begin to boil, and the vapor will rise into the fractionating column.

  • Fractionation: The fractionating column provides a large surface area for repeated condensation and vaporization cycles, which enriches the vapor with the more volatile components.

  • Collection of Fractions: As the vapor reaches the top of the column, monitor the temperature. Collect the distillate in separate fractions based on the boiling point ranges of the expected components. This compound has a boiling point of approximately 232.9 °C.

  • Analysis: Analyze the collected fractions using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.

Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for the identification and quantification of this compound in natural extracts.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

  • Prepare a stock solution of a this compound standard in a suitable solvent (e.g., hexane or dichloromethane).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample extract by diluting it in the same solvent to a concentration within the calibration range.

  • If necessary, derivatize the sample to improve volatility and chromatographic separation.

GC-MS Parameters (General):

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium is a common carrier gas.

  • Injection Mode: Split or splitless injection can be used depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is programmed to separate the components of the mixture based on their boiling points.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Biological Activity and Signaling Pathways

This compound exhibits several biological activities, with its role as an insect repellent and a modulator of certain receptors being of particular interest for scientific study.

Insect Repellent and Semiochemical Activity

This compound acts as a semiochemical, a chemical signal that mediates interactions between organisms. It has been identified as a component of insect pheromones and also functions as a kairomone, a chemical released by one species that benefits another. For example, it has shown significant biting deterrent activity against the Aedes aegypti mosquito.

A simplified representation of its role as a semiochemical is shown below:

G This compound (Semiochemical) This compound (Semiochemical) Insect Olfactory Receptors Insect Olfactory Receptors This compound (Semiochemical)->Insect Olfactory Receptors Binds to Neuronal Signaling Cascade Neuronal Signaling Cascade Insect Olfactory Receptors->Neuronal Signaling Cascade Activates Behavioral Response Behavioral Response Neuronal Signaling Cascade->Behavioral Response Repellency Repellency Behavioral Response->Repellency Attraction Attraction Behavioral Response->Attraction

Simplified Signaling Pathway of this compound as a Semiochemical.

This method is a standard for evaluating the efficacy of insect repellents.

Materials and Equipment:

  • Mosquito cage containing a known number of host-seeking female mosquitoes (Aedes aegypti).

  • Test substance (this compound solution of known concentration).

  • Control substance (solvent only).

  • Human volunteer.

  • Gloves and protective clothing.

Procedure:

  • Preparation: A defined area on the volunteer's forearm is marked.

  • Application: The test substance is applied to the marked area. The other arm can be treated with the control substance.

  • Exposure: The treated arm is exposed inside the mosquito cage for a set period.

  • Observation: The number of mosquito landings and attempted bites on the treated and control areas are recorded.

  • Data Analysis: The percentage of repellency is calculated based on the reduction in landings/bites on the treated arm compared to the control arm.

Modulation of Receptor Activity

Preliminary studies have indicated that this compound can modulate the function of certain neurotransmitter receptors.

  • Glycine Receptors: this compound has been observed to enhance the function of homomeric glycine receptors.

  • 5-HT2A Receptors: It has been shown to inhibit 5-HT2A receptors.

Further research is needed to elucidate the precise mechanisms and signaling pathways involved.

A general protocol to assess the effect of this compound on a specific receptor expressed in a cell line.

Materials and Equipment:

  • Cell line expressing the target receptor (e.g., glycine or 5-HT2A receptors).

  • Cell culture reagents.

  • This compound solutions of varying concentrations.

  • Agonist and antagonist for the target receptor.

  • Assay platform (e.g., fluorescence-based calcium imaging, electrophysiology).

Procedure:

  • Cell Culture: Culture the cells expressing the target receptor under appropriate conditions.

  • Compound Application: Pre-incubate the cells with different concentrations of this compound.

  • Receptor Activation: Stimulate the cells with a known agonist of the target receptor.

  • Signal Detection: Measure the cellular response (e.g., changes in intracellular calcium levels, ion channel currents).

  • Data Analysis: Determine the effect of this compound on the receptor's response to the agonist (e.g., potentiation, inhibition) and calculate parameters like IC50 or EC50.

This guide provides a foundational understanding for researchers interested in the natural sourcing and scientific investigation of this compound. The provided protocols are intended as a starting point and may require optimization based on specific research objectives and available resources.

References

Understanding the Hydrophobic Nature of 1-Decanol in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrophobic character of 1-decanol in aqueous environments. This compound, a ten-carbon straight-chain fatty alcohol, serves as a significant model compound for studying hydrophobic interactions due to its amphipathic nature—possessing both a polar hydroxyl head and a nonpolar alkyl tail. Its behavior in water is critical in various applications, including its role as a surfactant, its use in the manufacture of plasticizers and lubricants, and notably, its investigation as a penetration enhancer for transdermal drug delivery.[1] This guide summarizes key physicochemical data, details experimental protocols for characterizing its hydrophobicity, and illustrates the underlying molecular interactions.

Physicochemical Properties of this compound

The hydrophobic nature of this compound is quantitatively described by several key physicochemical parameters. These properties dictate its limited solubility in water and its tendency to partition into nonpolar environments.

PropertyValueReference(s)
Molecular FormulaC₁₀H₂₂O[1]
Molar Mass158.28 g/mol [1]
AppearanceColorless viscous liquid[1]
Density0.829 g/cm³ at 20°C[1]
Melting Point5 - 7 °C
Boiling Point231 °C
Aqueous Solubility21.1 mg/L at 20°C
logP (Octanol-Water)4.4 at 20°C
Interfacial Tension (vs. Water)8.97 mN/m at 20°C

Thermodynamics of Hydration

The dissolution of this compound in water is thermodynamically unfavorable, a phenomenon primarily driven by the hydrophobic effect. This effect is not due to a lack of attraction between this compound and water molecules, but rather the significant entropic cost associated with the structuring of water molecules around the nonpolar alkyl chain.

The thermodynamics of hydrophobic hydration are characterized by:

  • A small enthalpy change (ΔH): This can be slightly exothermic at low temperatures.

  • A large negative entropy change (ΔS): This is due to the increased ordering of water molecules around the hydrophobic solute.

  • A large positive heat capacity change (ΔCp): This is a signature of hydrophobic hydration.

The Gibbs free energy of hydration (ΔG = ΔH - TΔS) is positive, reflecting the low solubility of this compound in water. The direct hydrogen bonding between the hydroxyl group of this compound and water molecules contributes favorably to the Gibbs energy, but this is outweighed by the entropic penalty of hydrating the long alkyl chain.

Experimental Protocols

Precise characterization of the hydrophobic properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Aqueous Solubility by Karl Fischer Titration

This method is suitable for determining the low concentration of water in this compound, and with modifications, the low solubility of this compound in water. For determining the solubility of this compound in water, a saturated solution is prepared, and the this compound content is analyzed. A common approach involves extraction of the decanol into an organic solvent followed by gas chromatography. However, for determining water content in this compound, Karl Fischer titration is a precise method.

Methodology:

  • Preparation of Saturated Solution: A surplus of this compound is added to a known volume of purified water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand undisturbed until a clear aqueous phase is separated from the excess this compound.

  • Sample Extraction: A known volume of the aqueous phase is carefully extracted.

  • Solvent Extraction: The extracted aqueous sample is then mixed with a water-immiscible organic solvent (e.g., hexane) to extract the dissolved this compound.

  • Gas Chromatography (GC) Analysis: The organic extract is injected into a gas chromatograph equipped with a suitable column and a flame ionization detector (FID).

  • Quantification: The concentration of this compound is determined by comparing the peak area to a calibration curve prepared with known concentrations of this compound in the same organic solvent.

G Workflow for Aqueous Solubility Determination cluster_prep Preparation & Equilibration cluster_sep Phase Separation & Sampling cluster_analysis Analysis prep Mix excess this compound with water equil Agitate at constant temperature (24-48h) prep->equil sep Allow phases to separate equil->sep sample Extract aqueous phase sep->sample extract Extract this compound into organic solvent sample->extract gc Analyze extract by Gas Chromatography extract->gc quant Quantify using calibration curve gc->quant

Workflow for Aqueous Solubility Determination

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient is a key measure of hydrophobicity. The shake-flask method is the traditional and most widely accepted technique.

Methodology:

  • Solvent Saturation: Equal volumes of 1-octanol and water (or a suitable buffer) are mixed and shaken for 24 hours to ensure mutual saturation. The phases are then separated.

  • Test Solution Preparation: A stock solution of this compound is prepared in the saturated 1-octanol.

  • Partitioning: A known volume of the this compound stock solution is mixed with a known volume of the saturated water phase in a separatory funnel.

  • Equilibration: The funnel is shaken gently for a set period (e.g., 1-2 hours) to allow for partitioning of the this compound between the two phases. Vigorous shaking should be avoided to prevent emulsion formation.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Analysis: The concentration of this compound in both the 1-octanol and water phases is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the 1-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

G Shake-Flask Method for logP Determination start Start solv_sat Saturate 1-octanol and water start->solv_sat prep_sol Prepare this compound solution in saturated 1-octanol solv_sat->prep_sol partition Mix octanol solution with saturated water prep_sol->partition equil Shake gently to equilibrate partition->equil phase_sep Allow phases to separate equil->phase_sep analyze_oct Analyze [this compound] in octanol phase phase_sep->analyze_oct analyze_wat Analyze [this compound] in aqueous phase phase_sep->analyze_wat calculate Calculate P and logP analyze_oct->calculate analyze_wat->calculate end End calculate->end

Shake-Flask Method for logP Determination

Measurement of Interfacial Tension

The interfacial tension between this compound and water can be measured using various techniques, with the pendant drop method being a common and accurate choice.

Methodology:

  • Instrument Setup: A goniometer/tensiometer equipped with a high-speed camera and software for drop shape analysis is used. A quartz cuvette is filled with purified water.

  • Syringe Preparation: A syringe is filled with this compound and fitted with a needle.

  • Drop Formation: The needle tip is submerged in the water within the cuvette, and a small drop of this compound is formed at the needle tip.

  • Image Capture: The profile of the pendant drop is captured by the camera.

  • Drop Shape Analysis: The software analyzes the shape of the drop, which is governed by the balance between gravitational forces and the interfacial tension. The analysis is based on the Young-Laplace equation.

  • Interfacial Tension Calculation: The software calculates the interfacial tension from the drop shape parameters and the known densities of this compound and water.

G Pendant Drop Method for Interfacial Tension setup Setup goniometer and fill cuvette with water prep_syringe Fill syringe with this compound setup->prep_syringe form_drop Form a pendant drop of this compound in water prep_syringe->form_drop capture_image Capture high-resolution image of the drop form_drop->capture_image analyze_shape Analyze drop shape using Young-Laplace equation capture_image->analyze_shape calculate_tension Calculate interfacial tension analyze_shape->calculate_tension

Pendant Drop Method for Interfacial Tension

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to investigate the behavior of this compound in water at an atomic level. These simulations can reveal details about the hydration shell structure, the dynamics of water molecules around the solute, and the aggregation behavior of this compound.

General Protocol:

  • System Setup: A simulation box is created containing a single this compound molecule (or multiple molecules for aggregation studies) and a large number of water molecules (e.g., using a pre-equilibrated water box).

  • Force Field Selection: An appropriate force field is chosen to describe the interatomic interactions. Common choices for biomolecular simulations include CHARMM, AMBER, or GROMOS. The TIP3P or SPC/E models are often used for water.

  • Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable density.

  • Production Run: A long simulation (nanoseconds to microseconds) is performed to collect data on the system's trajectory.

  • Analysis: The trajectory is analyzed to calculate various properties, such as the radial distribution function of water around the alkyl chain and the hydroxyl group, the number of hydrogen bonds, and the orientation of water molecules.

G Workflow for Molecular Dynamics Simulation cluster_setup System Preparation cluster_sim Simulation Execution cluster_analysis Data Analysis build_system Create simulation box with this compound and water choose_ff Select appropriate force field (e.g., CHARMM, AMBER) build_system->choose_ff minimize Energy Minimization choose_ff->minimize equilibrate Equilibration (NVT and NPT ensembles) minimize->equilibrate production Production Run (long timescale) equilibrate->production analyze_traj Analyze trajectory for structural and dynamic properties production->analyze_traj calc_props Calculate RDF, H-bonds, etc. analyze_traj->calc_props

Workflow for Molecular Dynamics Simulation

Implications for Drug Development

The pronounced hydrophobicity of this compound is a key factor in its application in drug development, particularly as a penetration enhancer in transdermal drug delivery systems. Its mechanism of action is primarily attributed to its ability to disrupt the highly ordered structure of the stratum corneum, the outermost layer of the skin.

Mechanism of Action:

  • Partitioning into the Stratum Corneum: Due to its hydrophobic nature, this compound readily partitions from an aqueous formulation into the lipid-rich environment of the stratum corneum.

  • Disruption of Lipid Bilayers: The insertion of this compound molecules into the lipid bilayers of the stratum corneum disrupts the tight packing of the lipids. This increases the fluidity of the bilayers.

  • Increased Permeability: The increased fluidity and disruption of the lipid lamellae create transient pores or channels, which enhances the permeability of the stratum corneum to co-administered drug molecules.

This ability to modulate membrane properties also makes this compound and similar long-chain alcohols subjects of research for their potential to influence the function of membrane proteins. The hydrophobic mismatch between the length of the alcohol's alkyl chain and the thickness of the lipid bilayer can induce mechanical stress in the membrane, which in turn can alter the conformational equilibrium and activity of embedded proteins.

G Mechanism of this compound as a Penetration Enhancer decanol This compound in Formulation partitioning Partitioning into Lipid Bilayers decanol->partitioning stratum_corneum Stratum Corneum (Lipid Bilayers) disruption Disruption of Lipid Packing & Increased Fluidity stratum_corneum->disruption partitioning->stratum_corneum permeability Increased Permeability to Drug disruption->permeability drug_delivery Enhanced Transdermal Drug Delivery permeability->drug_delivery

Mechanism of this compound as a Penetration Enhancer

References

"thermal properties of 1-decanol for phase change material research"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decanol, a straight-chain fatty alcohol with the chemical formula C₁₀H₂₂O, has garnered significant interest as a promising organic phase change material (PCM) for thermal energy storage applications. Its favorable thermal properties, including a convenient melting point for low-temperature applications, high latent heat of fusion, and chemical stability, make it a subject of extensive research. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailed experimental protocols for their characterization, and an exploration of its advantages and challenges as a PCM.

Thermal Properties of this compound

The effective utilization of this compound as a PCM hinges on a thorough understanding of its thermal characteristics. The key thermophysical properties are summarized in the tables below.

General and Physical Properties
PropertyValueReference
Chemical FormulaC₁₀H₂₂O[1]
Molar Mass158.28 g/mol [1]
AppearanceColorless to light yellow viscous liquid[1]
Melting Point5-7 °C[2][3]
Boiling Point231 °C
Density (liquid @ 25°C)0.829 g/mL
Thermal Energy Storage Properties
PropertyValueReference
Latent Heat of Fusion33.67 - 37.66 kJ/mol
Specific Heat Capacity (Liquid)See correlation below
Thermal Conductivity (Liquid)Not definitively reported, requires experimental determination
Specific Heat Capacity (Solid)Requires experimental determination
Thermal Conductivity (Solid)Requires experimental determination

Correlation for Liquid Phase Specific Heat Capacity:

The molar heat capacity of liquid 1-alcohols, including this compound, can be described by the following correlation: Cp,l(n,T)/J·K⁻¹·mol⁻¹ = -3163.5 + 21.0156n + 0.04223nT + 9.89055T + 322705.7/T - 0.0093225T²

Where:

  • n is the number of carbon atoms (for this compound, n=10)

  • T is the temperature in Kelvin

Experimental Protocols for Thermal Characterization

Accurate characterization of the thermal properties of this compound is paramount for its successful application as a PCM. The following sections detail the standard experimental methodologies.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the phase change temperature and latent heat of fusion of PCMs.

Detailed Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity standards such as indium.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., -20 °C).

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above its melting point (e.g., 40 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at the same controlled rate back to the starting temperature.

    • Perform a second heating cycle to obtain data on a sample with a known thermal history.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the endothermic peak during heating.

    • The latent heat of fusion is calculated by integrating the area of the melting peak.

    • The specific heat capacity can also be determined from the DSC data by analyzing the heat flow in the single-phase regions.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_results Results weigh Weigh 5-10 mg This compound seal Seal in Al pan weigh->seal load Load sample & reference seal->load calibrate Calibrate DSC calibrate->load program Run thermal program load->program analyze Analyze data program->analyze mp Melting Point analyze->mp lh Latent Heat analyze->lh cp Specific Heat analyze->cp

DSC Experimental Workflow
T-History Method

The T-history method is a cost-effective and straightforward technique for determining the thermophysical properties of PCMs, particularly for larger sample sizes.

Detailed Methodology:

  • Apparatus Setup:

    • Two identical test tubes are used: one filled with a known mass of this compound and the other with a reference material of known specific heat (e.g., water).

    • Temperature sensors (e.g., thermocouples) are placed at the center of both the PCM and the reference material. A third sensor monitors the ambient temperature of the thermal bath.

  • Experimental Procedure:

    • Heat the PCM and reference samples in a thermal bath to a uniform temperature significantly above the melting point of this compound (e.g., 50 °C).

    • Simultaneously remove both test tubes from the hot bath and place them in a constant, lower-temperature environment (e.g., 0 °C) to cool.

    • Record the temperature of the PCM, reference, and ambient environment as a function of time until the PCM has completely solidified and cooled below its freezing point.

  • Data Analysis: By analyzing the cooling curves of the PCM and the reference material, the melting/solidification temperature, latent heat of fusion, and specific heat capacities of the solid and liquid phases can be calculated.

T_History_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis prepare_samples Prepare PCM & Reference Samples insert_sensors Insert Temp. Sensors prepare_samples->insert_sensors heat Heat samples in hot bath insert_sensors->heat cool Cool samples in cold bath heat->cool record Record T(t) cool->record plot Plot Cooling Curves record->plot calculate Calculate Properties plot->calculate

T-History Experimental Workflow
Transient Plane Source (TPS) Method

The Transient Plane Source (TPS) method is a versatile technique for measuring the thermal conductivity of both solid and liquid materials.

Detailed Methodology:

  • Sample Preparation:

    • For the solid phase, two identical flat-surfaced samples of solid this compound are required. The surfaces in contact with the sensor must be smooth to ensure good thermal contact.

    • For the liquid phase, the this compound is contained in a sample holder designed for liquids.

  • Measurement Procedure:

    • The TPS sensor, a flat spiral of electrically conductive nickel, is sandwiched between the two solid samples or immersed in the liquid sample.

    • A short electrical pulse is passed through the sensor, causing a slight increase in its temperature.

    • The sensor simultaneously records its temperature response as a function of time as the heat dissipates into the sample.

  • Data Analysis: The thermal conductivity and thermal diffusivity of the material are determined by analyzing the temperature versus time profile of the sensor. The specific heat capacity can be calculated if the density is known.

Challenges and Considerations in PCM Research

Subcooling

A significant challenge with many fatty alcohols, including this compound, is the phenomenon of subcooling. This occurs when the material cools below its freezing point without solidifying. Subcooling can hinder the reliable release of stored latent heat.

Mitigation Strategies:

  • Nucleating Agents: The addition of nucleating agents can provide sites for crystal formation, thereby reducing the degree of subcooling. For fatty alcohols, materials with similar crystal structures, such as other long-chain fatty alcohols with higher melting points, can be effective. Long-chain polymers have also shown promise in mitigating subcooling in fatty alcohol emulsions.

Long-Term Stability

For practical applications, PCMs must exhibit long-term thermal and chemical stability over numerous melting and freezing cycles. Fatty alcohols generally demonstrate good thermal stability.

Experimental Protocol for Stability Testing:

  • Initial Characterization: Determine the initial thermal properties (melting point, latent heat of fusion) of the this compound sample using DSC.

  • Thermal Cycling: Subject the PCM sample to a large number of accelerated thermal cycles (e.g., hundreds or thousands) in a thermal cycler or environmental chamber. The temperature range should encompass the melting and freezing points of the material.

  • Periodic Characterization: At regular intervals (e.g., every 100 cycles), remove a small portion of the sample and re-characterize its thermal properties using DSC.

  • Analysis: Compare the thermal properties of the cycled samples to the initial values. Significant changes in the melting point or a reduction in the latent heat of fusion would indicate degradation.

PCM_Classification cluster_organic Organic cluster_inorganic Inorganic cluster_eutectic Eutectic Mixtures PCM Phase Change Materials Paraffin Paraffins PCM->Paraffin FattyAcids Fatty Acids PCM->FattyAcids FattyAlcohols Fatty Alcohols PCM->FattyAlcohols Esters Esters PCM->Esters SaltHydrates Salt Hydrates PCM->SaltHydrates Metallics Metallics PCM->Metallics OrgOrg Organic-Organic PCM->OrgOrg InorgInorg Inorganic-Inorganic PCM->InorgInorg Decanol Decanol FattyAlcohols->Decanol e.g., this compound

Classification of Phase Change Materials

Conclusion

This compound presents itself as a viable candidate for a phase change material in low-temperature thermal energy storage applications. Its attractive thermal properties, coupled with its organic nature, make it a subject of continued research and development. However, challenges such as subcooling and the need for comprehensive long-term stability data require further investigation. The experimental protocols detailed in this guide provide a robust framework for the thorough characterization of this compound and other potential PCM candidates, paving the way for their successful implementation in various energy-saving technologies.

References

1-Decanol: A Versatile Precursor for the Synthesis of High-Performance Plasticizers and Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Chemical Industry Professionals

Introduction

1-Decanol, a straight-chain fatty alcohol with the chemical formula C₁₀H₂₁OH, serves as a critical and versatile building block in the chemical industry.[1][2][3][4] Its ten-carbon backbone provides an optimal balance of hydrophobic characteristics, making it an ideal precursor for the synthesis of a wide array of commercially significant compounds, including plasticizers and surfactants.[5] This technical guide provides a comprehensive overview of the synthesis of these materials from this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.

This compound as a Precursor for Plasticizer Synthesis

Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials, with polyvinyl chloride (PVC) being a primary application. Ester-based plasticizers, synthesized from alcohols and acids, are the most common type. This compound is a valuable alcohol component in the synthesis of high-molecular-weight plasticizers, which are favored for their low volatility and high permanence. The primary method for synthesizing decyl-based plasticizers is through esterification reactions with dicarboxylic acids or their anhydrides, such as phthalic anhydride and adipic acid.

Synthesis of Decyl Phthalate Plasticizers

The reaction of this compound with phthalic anhydride proceeds in a two-step esterification process to form di-n-decyl phthalate (DNDP). The first step, the formation of the monoester, is rapid and can occur without a catalyst. The second esterification to the diester is slower and is typically catalyzed by an acid.

Materials:

  • This compound

  • Phthalic anhydride

  • Sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • 5% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, combine phthalic anhydride (1 mole equivalent) and this compound (2.2 mole equivalents).

  • Add toluene as an entrainer.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1% by weight of the theoretical ester).

  • Heat the mixture to a reflux temperature of 120-160°C.

  • Continuously remove the water of reaction via the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture and wash with a 5% aqueous sodium hydroxide solution to neutralize the excess acid and any unreacted monoester.

  • Wash the organic layer with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the toluene and excess this compound by vacuum distillation to yield the purified di-n-decyl phthalate.

Synthesis of Decyl Adipate Plasticizers

Decyl adipates are another important class of plasticizers, known for their excellent low-temperature properties. The synthesis involves the esterification of adipic acid with this compound.

Materials:

  • This compound

  • Adipic acid

  • Amberlyst 15 (or other suitable acid catalyst)

  • Methanol (for workup)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine adipic acid (1 mole equivalent) and this compound (a molar excess, e.g., 10-20 mole equivalents if no solvent is used).

  • Add a suitable acid catalyst, such as Amberlyst 15 (5-10% by weight of reactants).

  • Heat the reaction mixture to a temperature of 313-333 K with vigorous stirring.

  • Monitor the reaction progress by measuring the acid number of the mixture.

  • Once the reaction is complete (low and constant acid number), cool the mixture.

  • If a solid catalyst is used, it can be removed by filtration.

  • Purify the product by vacuum distillation to remove excess this compound and any byproducts.

Quantitative Data for this compound Based Plasticizer Synthesis
ParameterDecyl Phthalate SynthesisDecyl Adipate SynthesisReference(s)
Reactants This compound, Phthalic AnhydrideThis compound, Adipic Acid,,
Catalyst Sulfuric acid, Tetrabutyl titanateAmberlyst 15,
Temperature 120-260°C313-333 K,,
Molar Ratio (Alcohol:Acid/Anhydride) >2:110:1 to 20:1
Yield >90% (under optimized conditions)High conversion achievable

Visualization of Plasticizer Synthesis

Plasticizer_Synthesis decanol This compound monoester_p Mono-n-decyl Phthalate decanol->monoester_p diester_a Di-n-decyl Adipate (Plasticizer) decanol->diester_a phthalic_anhydride Phthalic Anhydride phthalic_anhydride->monoester_p adipic_acid Adipic Acid adipic_acid->diester_a diester_p Di-n-decyl Phthalate (Plasticizer) monoester_p->diester_p + this compound water Water (removed) diester_p->water diester_a->water catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->diester_p catalyst->diester_a heat Heat heat->diester_p heat->diester_a

Caption: Synthesis pathways for decyl-based plasticizers.

This compound as a Precursor for Surfactant Synthesis

Surfactants, or surface-active agents, are amphiphilic molecules that reduce surface tension and are essential components in detergents, emulsifiers, and foaming agents. This compound's C10 hydrophobic tail makes it an excellent starting material for various classes of surfactants.

Non-ionic Surfactants

Non-ionic surfactants are widely used for their mildness and excellent cleaning properties. Two important classes of non-ionic surfactants derived from this compound are alkyl polyglucosides (APGs) and alcohol ethoxylates.

Decyl polyglucoside is a biodegradable surfactant synthesized from this compound and glucose. The reaction is typically a Fischer glycosylation, catalyzed by an acid.

Materials:

  • This compound

  • Anhydrous D-glucose

  • p-Toluenesulfonic acid (catalyst) or Silicotungstic acid sol-gel

  • Vacuum pump

  • Methanol (for purification)

Procedure:

  • Charge a reaction vessel with this compound and anhydrous glucose (e.g., in a 2:1 to 6:1 molar ratio).

  • Add the acid catalyst (e.g., p-toluenesulfonic acid or silicotungstic acid sol-gel).

  • Heat the mixture to 110-120°C under vacuum (e.g., 10-20 mmHg).

  • Maintain the reaction for several hours (e.g., 7-8 hours), continuously removing the water formed.

  • Monitor the reaction for the consumption of glucose.

  • Once the reaction is complete, cool the mixture and dissolve it in methanol.

  • If a solid catalyst was used, remove it by filtration.

  • The product can be further purified by chromatography to remove excess alcohol and unreacted glucose.

Anionic Surfactants

Anionic surfactants possess a negatively charged head group and are known for their strong detergency. A common example derived from this compound is sodium decyl sulfate.

This synthesis involves the sulfation of this compound followed by neutralization.

Materials:

  • This compound

  • Sulfonating agent (e.g., chlorosulfonic acid)

  • Sodium hydroxide solution

  • Solvent (optional, e.g., diethyl ether)

  • Ethanol/water mixture (for recrystallization)

Procedure:

  • In a reaction vessel, dissolve this compound in a suitable solvent or use it neat.

  • Cool the mixture in an ice bath.

  • Slowly add the sulfonating agent (e.g., chlorosulfonic acid) dropwise while maintaining a low temperature.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at low temperature.

  • Neutralize the resulting decyl sulfuric acid by slowly adding it to a cooled sodium hydroxide solution until the pH is between 7 and 8.

  • The solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield sodium decyl sulfate.

Cationic Surfactants

Cationic surfactants have a positively charged head group and are often used for their antimicrobial and conditioning properties. Didecyldimethylammonium bromide (DDAB) is a quaternary ammonium compound synthesized from this compound derivatives.

DDAB is typically synthesized via the Menschutkin reaction, involving the alkylation of a tertiary amine. One common route starts with the conversion of this compound to decyl bromide.

Materials:

  • Decyl bromide (synthesized from this compound)

  • Dimethylamine (aqueous solution)

  • Sodium hydroxide (or other inorganic base)

  • Ethyl acetate (for recrystallization)

  • Diethyl ether (for recrystallization)

Procedure:

  • Step 1: Synthesis of Decyl Bromide (not detailed here, but can be achieved by reacting this compound with HBr).

  • Step 2: Quaternization a. In a suitable reactor, charge decyl bromide and an aqueous solution of dimethylamine. b. Stir the mixture at room temperature for at least 45 minutes. c. Heat the reaction mixture to approximately 92-94°C. d. Add an aqueous solution of an inorganic base like sodium hydroxide. e. Maintain the reaction at this temperature until completion. f. After the reaction, separate the organic layer. g. The crude product can be purified by recrystallization from a solvent system like ethyl acetate/diethyl ether.

Amphoteric Surfactants

Amphoteric surfactants contain both a positive and a negative charge in their head group, making them very mild. Decyl betaine is an example that can be synthesized from a this compound derivative.

The synthesis of decyl betaine involves the reaction of N,N-dimethyldecanamine (which can be derived from this compound) with a carboxylating agent.

Materials:

  • N,N-dimethyldecanamine

  • Sodium chloroacetate

  • Water

Procedure:

  • Step 1: Synthesis of N,N-dimethyldecanamine (from this compound via decylamine).

  • Step 2: Betainization a. In a reaction vessel, dissolve sodium chloroacetate in water. b. Add N,N-dimethyldecanamine to the solution. c. Heat the mixture to 80-90°C and stir for 4-6 hours. d. Monitor the reaction for the consumption of the tertiary amine. e. The resulting solution of decyl betaine can be used as is or purified further.

Quantitative Data for this compound Based Surfactant Synthesis
Surfactant TypeExampleKey ReactantsCatalystTemperature (°C)Yield/ConversionReference(s)
Non-ionic Decyl PolyglucosideThis compound, Glucosep-TSA, Silicotungstic acid110-120>70% glucose conversion,
Anionic Sodium Decyl SulfateThis compound, Sulfonating Agent-Low, then neutralizationHigh purity achievable
Cationic Didecyldimethylammonium BromideDecyl Bromide, DimethylamineBase92-94~50% (unoptimized)
Amphoteric Decyl BetaineN,N-dimethyldecanamine, Sodium Chloroacetate-80-90-

Visualization of Surfactant Synthesis Pathways

Surfactant_Synthesis cluster_nonionic Non-ionic cluster_anionic Anionic cluster_cationic Cationic cluster_amphoteric Amphoteric decanol1 This compound apg Decyl Polyglucoside decanol1->apg glucose Glucose glucose->apg  Acid Catalyst, Heat, Vacuum decanol2 This compound sulfation Sulfation (e.g., ClSO₃H) decanol2->sulfation neutralization Neutralization (NaOH) sulfation->neutralization sds Sodium Decyl Sulfate neutralization->sds decanol3 This compound decyl_bromide Decyl Bromide decanol3->decyl_bromide + HBr ddab Didecyldimethylammonium Bromide decyl_bromide->ddab dma Dimethylamine dma->ddab  Heat, Base decanol4 This compound decylamine Decylamine decanol4->decylamine dmda N,N-dimethyldecanamine decylamine->dmda betaine Decyl Betaine dmda->betaine na_chloroacetate Sodium Chloroacetate na_chloroacetate->betaine  Heat

Caption: Synthetic routes to various classes of surfactants from this compound.

General Experimental Workflow

The synthesis of plasticizers and surfactants from this compound generally follows a common experimental workflow, which can be adapted based on the specific reaction and desired product.

Experimental_Workflow start Start: Reactant Preparation (this compound, Acid/Anhydride/Glucose etc.) reaction Reaction Setup (Flask, Condenser, Stirrer, etc.) start->reaction addition Addition of Catalyst and/or Solvent reaction->addition heating Heating & Reflux (Controlled Temperature and Time) addition->heating monitoring Reaction Monitoring (TLC, GC, Acid Number, Water Collection) heating->monitoring monitoring->heating Continue Reaction workup Work-up (Cooling, Neutralization, Washing) monitoring->workup Reaction Complete separation Phase Separation (Separatory Funnel) workup->separation drying Drying of Organic Phase (e.g., Na₂SO₄) separation->drying purification Purification (Distillation, Recrystallization, Chromatography) drying->purification analysis Product Analysis (NMR, FT-IR, GC-MS) purification->analysis end Final Product analysis->end

Caption: A generalized workflow for the synthesis of this compound derivatives.

Conclusion

This compound is an indispensable raw material in the chemical industry, providing a versatile platform for the synthesis of high-performance plasticizers and a full spectrum of surfactant classes. The esterification and glycosylation routes, among others, offer robust methods for producing these valuable compounds. The protocols and data presented in this guide serve as a foundational resource for the development and optimization of these synthetic processes, enabling further innovation in material science and formulation chemistry.

References

The Modulatory Role of 1-Decanol on Glycine Receptor Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the role of the long-chain alcohol 1-decanol in modulating the function of glycine receptors (GlyRs), critical components of inhibitory neurotransmission in the central nervous system. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the allosteric modulation of GlyRs by aliphatic alcohols.

Introduction to Glycine Receptors

Glycine receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1] As members of the Cys-loop superfamily of receptors, they are pentameric structures composed of α and β subunits that form a central chloride-permeable pore. The binding of glycine to its receptor leads to an influx of chloride ions, hyperpolarizing the postsynaptic membrane and thereby reducing neuronal excitability. The α1 subunit is a key component of adult GlyRs and has been a primary focus of pharmacological studies.

Allosteric Modulation by n-Alcohols: The "Cutoff Effect"

Aliphatic n-alcohols are known to be potent allosteric modulators of glycine receptors. Generally, the potentiating effect of n-alcohols on GlyR function increases with their carbon chain length. However, this potentiation is not linear and exhibits a "cutoff" phenomenon, where the enhancing effect diminishes and eventually disappears for alcohols with longer carbon chains.

For the inhibition of glycine-activated currents, a similar cutoff effect is observed. Studies on neurons from the ventral tegmental area have shown that the inhibitory potency of n-alcohols increases from methanol to nonanol, but a sharp cutoff occurs at decanol.[2] Specifically, this compound and longer-chain alcohols do not inhibit glycine-activated currents.[2]

Quantitative Analysis of this compound's Effect on Glycine Receptor Function

Research on homomeric α1 and α2 glycine receptors expressed in Xenopus oocytes has provided quantitative insights into the effects of this compound. These studies have demonstrated that n-alcohols, including this compound, potentiate the chloride conductance induced by glycine. The potency of this enhancement increases with the carbon chain length up to this compound. While the subsequent n-alcohol, 1-dodecanol, showed no further increase in potency, it still elicited a modest potentiation of 30-60%.[1] This suggests that this compound is at or near the peak of the potentiation curve for n-alcohols on glycine receptors.

ModulatorReceptor SubunitGlycine ConcentrationEffectQuantitative DataReference
This compoundα1 and α2EC2PotentiationPotency increases with carbon chain length up to decanol.[1]
1-Dodecanolα1 and α2EC2Potentiation30-60% potentiation; no more potent than decanol.
This compoundNative (VTA neurons)30 µMNo InhibitionDid not inhibit glycine-activated current at 10 µM.

Experimental Protocols

The investigation of this compound's effects on glycine receptors predominantly relies on electrophysiological techniques. Below are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for studying the function of ion channels expressed in a heterologous system.

Protocol:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired glycine receptor subunits (e.g., α1). Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., Barth's solution).

    • Impale the oocyte with two glass microelectrodes filled with 3M KCl, one for voltage clamping and the other for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Apply glycine at a low concentration (e.g., EC2) to elicit a baseline current.

    • Co-apply glycine with various concentrations of this compound to measure the potentiation of the glycine-induced current.

    • Perform data acquisition and analysis to determine the percentage of potentiation.

Whole-Cell Patch-Clamp Recording from Cultured Neurons

This method allows for the study of ion channel function in a more native cellular environment.

Protocol:

  • Cell Culture: Culture primary neurons (e.g., spinal cord neurons) or a suitable cell line (e.g., HEK293) expressing the glycine receptor of interest.

  • Electrophysiological Recording:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with an extracellular solution.

    • Fabricate a glass micropipette with a tip resistance of 3-5 MΩ and fill it with an intracellular solution.

    • Approach a target cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply glycine and this compound using a fast perfusion system to assess the modulation of glycine-activated currents.

    • Record and analyze the resulting currents.

Visualizations

Glycine Receptor Signaling Pathway

GlycineReceptorSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (α1β) Glycine->GlyR Binds to orthosteric site Decanol This compound (Allosteric Modulator) Decanol->GlyR Binds to allosteric site Cl_ion Cl⁻ GlyR->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition ExperimentalWorkflow A Prepare Neuronal Culture (e.g., spinal cord neurons) B Obtain Whole-Cell Patch-Clamp Configuration A->B C Apply Glycine (EC10-20) to establish baseline current B->C D Co-apply Glycine and this compound C->D E Record and Measure Peak Current Amplitude D->E F Washout and Recovery E->F G Data Analysis: Calculate % Potentiation F->G CutoffEffect cluster_receptor Glycine Receptor Transmembrane Domain cluster_alcohols n-Alcohols Pocket Alcohol Binding Pocket Ethanol Ethanol (C2) Ethanol->Pocket Binds and Potentiates Octanol Octanol (C8) Octanol->Pocket Binds and Potentiates (Higher Potency) Decanol This compound (C10) Decanol->Pocket Optimal Fit (Peak Potentiation) Dodecanol Dodecanol (C12) Dodecanol->Pocket Steric Hindrance (Reduced Potentiation)

References

Exploration of 1-Decanol as a Potential Biofuel Additive: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The imperative to curtail reliance on fossil fuels and mitigate the environmental impact of engine emissions has catalyzed research into alternative and renewable energy sources. Among these, higher alcohols have emerged as promising candidates for blending with conventional diesel fuel. This technical guide provides an in-depth exploration of 1-decanol as a potential biofuel additive. With its high cetane number, significant oxygen content, and miscibility with diesel, this compound presents a viable pathway to cleaner combustion and reduced pollutant formation. This document synthesizes key findings from recent experimental studies, detailing the effects of this compound blends on engine performance and emission characteristics. It includes a comprehensive overview of experimental protocols, quantitative data analysis, and visual representations of experimental workflows to facilitate a deeper understanding for researchers and scientists in the field.

Introduction

This compound (C10H22O) is a straight-chain fatty alcohol that can be produced from renewable resources such as lignocellulosic biomass.[1] Its physicochemical properties, which are similar to conventional diesel fuel, make it an attractive candidate as a biofuel additive in compression-ignition (CI) engines.[1][2] Key advantages of this compound include its higher cetane number and energy density compared to lower-chain alcohols like methanol and ethanol.[1] Furthermore, the inherent oxygen content in this compound can promote more complete combustion, leading to a reduction in harmful emissions such as particulate matter (PM), carbon monoxide (CO), and unburned hydrocarbons (HC).[3] This guide will delve into the technical aspects of utilizing this compound as a diesel additive, presenting a consolidated overview of its impact on engine efficiency and emissions, supported by data from various experimental investigations.

Physicochemical Properties of this compound and Diesel Blends

The compatibility and performance of a biofuel additive are largely dictated by its physical and chemical properties. This compound exhibits several properties that make it a suitable blend component for diesel fuel. The following table summarizes the key physicochemical properties of pure this compound and standard diesel fuel, along with the corresponding ASTM test methods used for their determination.

PropertyThis compoundDiesel FuelASTM Standard
Chemical FormulaC10H22O~C12H23-
Molecular Weight ( g/mol )158.28~170-
Density at 15°C ( kg/m ³)830820-845D1298 / D4052
Kinematic Viscosity at 40°C (mm²/s)8.81.9-4.1D445
Flash Point (°C)108>52D93
Cloud Point (°C)-11VariesD2500
Pour Point (°C)-7VariesD97
Cetane Number~5040-55D613
Lower Heating Value (MJ/kg)37.642.5D240
Oxygen Content (wt.%)10.10-

Experimental Protocols

The evaluation of this compound as a biofuel additive involves a series of standardized experimental procedures to assess its impact on engine performance and emissions. This section outlines the typical methodologies employed in these investigations.

Fuel Blend Preparation

Diesel-decanol blends are typically prepared by volumetric mixing. Common blend ratios investigated in the literature include 10%, 20%, 30%, and 50% of this compound by volume, denoted as D90de10, D80de20, D70de30, and D50de50, respectively. The blends are generally prepared shortly before the experiments and are mechanically agitated to ensure homogeneity. Studies have shown that this compound has good solubility in diesel, and phase separation is not typically observed.

Engine and Test Bed Setup

Experiments are conducted using a single-cylinder, four-stroke, direct-injection (DI) diesel engine mounted on a test bed. The engine is coupled to an eddy current dynamometer to control the load and speed. Key engine specifications from a representative study are provided in the table below.

ParameterSpecification
Engine TypeSingle-cylinder, 4-stroke, DI Diesel
Bore (mm)87.5
Stroke (mm)110
Displacement (cm³)661
Compression Ratio17.5:1
Maximum Power (kW)4.4 @ 1500 rpm

The experimental setup is instrumented to measure various parameters, including engine speed, torque, fuel consumption, and exhaust gas temperatures.

Performance and Emission Analysis

Engine performance is evaluated based on parameters such as Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC). BTE represents the efficiency of converting the chemical energy of the fuel into useful work, while BSFC is the fuel mass flow rate per unit of brake power produced.

Exhaust emissions are analyzed using a gas analyzer and a smoke meter. The concentrations of key pollutants are measured, including:

  • Nitrogen Oxides (NOx): Measured using chemiluminescence detectors or electrochemical sensors.

  • Carbon Monoxide (CO): Measured using non-dispersive infrared (NDIR) sensors.

  • Unburned Hydrocarbons (HC): Measured using a flame ionization detector (FID).

  • Smoke Opacity: Measured using an opacimeter, which determines the light-absorbing properties of the exhaust.

The experimental data is typically collected at various engine loads and a constant engine speed.

Data Presentation: Performance and Emission Characteristics

The addition of this compound to diesel fuel has a demonstrable impact on both engine performance and exhaust emissions. The following tables summarize the quantitative data from various studies, providing a comparative overview of the effects of different blend ratios.

Table 4.1: Engine Performance Characteristics
Fuel BlendBrake Thermal Efficiency (BTE) (%)Brake Specific Fuel Consumption (BSFC) (g/kWh)
Diesel (D100) 30.5 - 32.8250 - 270
D90de10 (10% Decanol) 31.0 - 33.2260 - 280
D80de20 (20% Decanol) 31.5 - 33.5270 - 290
D70de30 (30% Decanol) 30.8 - 32.5280 - 300
D50de50 (50% Decanol) 29.5 - 31.5295 - 315

Note: The range of values reflects performance under different engine operating conditions (load and speed).

Table 4.2: Engine Emission Characteristics
Fuel BlendNOx Emissions (g/kWh)CO Emissions (g/kWh)HC Emissions (g/kWh)Smoke Opacity (%)
Diesel (D100) 4.5 - 7.81.5 - 3.50.4 - 0.820 - 45
D90de10 (10% Decanol) 4.2 - 7.51.2 - 3.00.3 - 0.715 - 35
D80de20 (20% Decanol) 4.0 - 7.21.0 - 2.50.2 - 0.610 - 25
D70de30 (30% Decanol) 3.8 - 6.80.8 - 2.00.2 - 0.58 - 20
D50de50 (50% Decanol) 3.5 - 6.50.6 - 1.50.1 - 0.45 - 15

Note: The range of values reflects emissions under different engine operating conditions (load and speed).

Mandatory Visualizations

To further elucidate the experimental and logical processes involved in the evaluation of this compound as a biofuel additive, the following diagrams are provided.

Experimental_Workflow cluster_prep Fuel Preparation cluster_testing Engine Testing cluster_analysis Data Acquisition & Analysis Diesel Diesel Fuel Blender Mechanical Blender Diesel->Blender Decanol This compound Decanol->Blender Blends D90de10, D80de20, D70de30, D50de50 Blender->Blends Engine CI Engine on Test Bed Fuel_System Fuel Delivery System Blends->Fuel_System Dynamometer Eddy Current Dynamometer Engine->Dynamometer Load Control Performance Performance Data (BTE, BSFC) Gas_Analyzer Gas Analyzer Engine->Gas_Analyzer Smoke_Meter Smoke Meter Engine->Smoke_Meter Dynamometer->Performance Fuel_System->Engine Emissions Emission Data (NOx, CO, HC, Smoke) Gas_Analyzer->Emissions Smoke_Meter->Emissions

Caption: Experimental workflow for evaluating this compound/diesel blends.

Logical_Relationship cluster_properties Changes in Fuel Properties cluster_combustion Impact on Combustion cluster_outcomes Resulting Outcomes Decanol This compound Addition Oxygen Increased Oxygen Content Decanol->Oxygen Cetane Maintained/Slightly Increased Cetane Number Decanol->Cetane LHV Lower Heating Value Decanol->LHV Viscosity Increased Viscosity Decanol->Viscosity Complete_Comb More Complete Combustion Oxygen->Complete_Comb Cooling Charge Cooling Effect LHV->Cooling BSFC Increased BSFC LHV->BSFC BTE Variable BTE LHV->BTE (negative impact) Viscosity->Complete_Comb (negative impact on atomization) Emissions Reduced CO, HC, Smoke Complete_Comb->Emissions Complete_Comb->BTE NOx Reduced NOx Cooling->NOx

Caption: Logical relationships of this compound's effects in a diesel engine.

Discussion

The addition of this compound to diesel fuel presents a trade-off between improved emission characteristics and a slight penalty in fuel consumption. The increased oxygen content of the blends is a primary driver for the reduction in CO, HC, and smoke emissions, as it promotes more complete combustion. The reduction in NOx emissions is often attributed to the higher latent heat of vaporization of this compound, which can lead to a decrease in the peak combustion temperature.

Conversely, the lower heating value of this compound compared to diesel results in a higher brake-specific fuel consumption to produce the same amount of power. The impact on brake thermal efficiency is variable and depends on engine operating conditions. At lower loads, the improved combustion efficiency due to the oxygen content can lead to an increase in BTE. However, at higher loads, the lower energy content of the fuel may become more dominant, potentially leading to a decrease in BTE.

Conclusion

This compound demonstrates significant potential as a biofuel additive for diesel engines. Its use leads to substantial reductions in harmful exhaust emissions, particularly smoke, carbon monoxide, and unburned hydrocarbons, with a concurrent decrease in nitrogen oxides. While there is a slight increase in fuel consumption due to its lower energy density, the overall environmental benefits are compelling. Further research is warranted to optimize blend ratios, investigate the long-term effects on engine components, and explore the economic viability of large-scale this compound production. The findings summarized in this guide provide a solid foundation for continued research and development in the pursuit of cleaner and more sustainable transportation fuels.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Gold Nanoparticles Using 1-Decanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of gold nanoparticles (AuNPs) is a cornerstone of nanoscience and nanotechnology, with applications spanning diagnostics, therapeutics, and catalysis. The properties of AuNPs are intrinsically linked to their size and shape, which are controlled by the synthetic methodology. This document outlines a protocol for the synthesis of gold nanoparticles utilizing 1-decanol. In this method, this compound, a long-chain fatty alcohol, serves a multifaceted role as a solvent, a reducing agent, and a capping agent. The long alkyl chain of this compound provides steric stability to the nanoparticles, preventing aggregation and controlling their growth. This one-pot synthesis approach is advantageous due to its simplicity and the use of a less toxic reducing agent compared to more conventional methods.

Data Presentation

The following table summarizes the expected characteristics of gold nanoparticles synthesized using the this compound protocol. The precise values can be influenced by minor variations in reaction conditions, such as temperature ramp rate and purity of reagents.

ParameterExpected ValueCharacterization Method
Gold Precursor HAuCl₄-
Solvent/Reducing Agent This compound-
Reaction Temperature 180-200 °CThermocouple
Reaction Time 1 - 2 hoursTimer
Appearance Ruby red solutionVisual Inspection
UV-Vis λmax (SPR) 520 - 530 nmUV-Vis Spectroscopy
Average Particle Size 10 - 20 nmDynamic Light Scattering (DLS)
Morphology SphericalTransmission Electron Microscopy (TEM)

Experimental Protocol

This protocol details a one-pot thermal decomposition method for synthesizing gold nanoparticles using this compound.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (CH₃(CH₂)₉OH)

  • Ethanol (for washing)

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Glassware (beakers, graduated cylinders)

  • Centrifuge and centrifuge tubes

Procedure:

  • Reaction Setup:

    • In a clean, dry three-neck round-bottom flask, add 20 mL of this compound.

    • Place a magnetic stir bar in the flask.

    • Attach a condenser to the central neck of the flask and a thermometer or thermocouple to one of the side necks, ensuring the tip is submerged in the this compound.

    • Place the flask in a heating mantle on a magnetic stirrer.

  • Precursor Preparation:

    • Prepare a stock solution of HAuCl₄ in this compound. For example, dissolve 0.034 g of HAuCl₄·3H₂O in 10 mL of this compound to obtain a ~1 mM solution. Gentle warming may be required to fully dissolve the gold salt.

  • Synthesis:

    • Begin stirring the this compound in the reaction flask at a moderate speed.

    • Heat the this compound to the desired reaction temperature (e.g., 180 °C).

    • Once the temperature has stabilized, inject the desired volume of the HAuCl₄/1-decanol stock solution into the hot this compound under vigorous stirring.

    • The color of the solution will gradually change from yellow to colorless and finally to a ruby red, indicating the formation of gold nanoparticles.

    • Maintain the reaction temperature and stirring for 1-2 hours to ensure complete reaction and stabilization of the nanoparticles.

  • Purification:

    • After the reaction is complete, turn off the heat and allow the solution to cool to room temperature.

    • To isolate the gold nanoparticles, add an excess of ethanol to the solution to induce precipitation.

    • Centrifuge the mixture at a high speed (e.g., 8000 rpm) for 20 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of a suitable solvent, such as ethanol or toluene, for storage and further characterization. This washing step should be repeated at least twice to remove excess this compound and unreacted precursors.

Characterization:

  • UV-Visible Spectroscopy: The formation and stability of the AuNPs can be confirmed by measuring the surface plasmon resonance (SPR) peak using a UV-Vis spectrophotometer. A characteristic peak between 520-530 nm is indicative of spherical gold nanoparticles.

  • Dynamic Light Scattering (DLS): The average hydrodynamic diameter and size distribution of the synthesized nanoparticles can be determined using DLS.

  • Transmission Electron Microscopy (TEM): TEM analysis will provide detailed information about the morphology (shape and size) and dispersity of the AuNPs.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of gold nanoparticles using this compound.

GoldNanoparticleSynthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization reagents Reagents: - HAuCl4 - this compound setup Reaction Setup: - 3-neck flask - Condenser - Thermometer reagents->setup 1. heating Heat this compound to 180-200°C setup->heating 2. injection Inject HAuCl4 solution heating->injection 3. reaction React for 1-2 hours (Color change to ruby red) injection->reaction 4. cooling Cool to Room Temperature reaction->cooling 5. precipitation Precipitate with Ethanol cooling->precipitation 6. centrifugation Centrifuge & Wash precipitation->centrifugation 7. characterization Characterize: - UV-Vis - DLS - TEM centrifugation->characterization 8.

Caption: Experimental workflow for the one-pot synthesis of gold nanoparticles.

Application Notes and Protocols: 1-Decanol as a Co-surfactant in Microemulsion Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are thermodynamically stable, optically transparent, isotropic systems composed of an oil phase, an aqueous phase, a surfactant, and often a co-surfactant.[1][2] These systems are highly valued in drug delivery for their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs.[3][4] The selection of a co-surfactant is critical for the formation and stability of a microemulsion.[3] A co-surfactant, typically a short-to-medium chain alcohol, works in conjunction with the primary surfactant to lower the interfacial tension between the oil and water phases.

1-Decanol (C₁₀H₂₂O), a straight-chain fatty alcohol, serves as an effective co-surfactant. Its molecular structure, featuring a polar hydroxyl head and a non-polar ten-carbon tail, allows it to partition at the oil-water interface. In this role, this compound enhances the flexibility of the surfactant film, reduces the repulsion between surfactant headgroups, and disrupts the packing of surfactant molecules, which collectively facilitates the formation of a stable microemulsion. Its ability to act as a solvent and stabilizer further contributes to its utility in pharmaceutical formulations.

These notes provide detailed protocols for the formulation and characterization of microemulsions using this compound as a co-surfactant.

Application Note 1: The Role of this compound in Interfacial Film Modification

The primary function of this compound as a co-surfactant is to modify the properties of the interfacial film created by the primary surfactant. Its hydrocarbon tail penetrates the lipophilic tails of the surfactant molecules, while its hydroxyl group is oriented towards the aqueous phase. This intercalation increases the fluidity and flexibility of the interfacial film, allowing it to accommodate the curvature required for the formation of nano-sized droplets (typically 10-100 nm) and ensuring the thermodynamic stability of the system.

cluster_interface Oil-Water Interface Interface O1 Oil Surfactant Polar Head Lipophilic Tail O1->Surfactant:tail W1 Water Surfactant:head->W1 Decanol OH C10H21 Decanol:tail->O1 Decanol:head->W1 Action1 1. Surfactant aligns at interface Action2 2. This compound intercalates, increasing film flexibility Action3 3. Reduces interfacial tension, stabilizing the microemulsion

Caption: Role of this compound at the Oil-Water Interface.

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

To identify the microemulsion region, a pseudo-ternary phase diagram is constructed. This involves preparing various mixtures of oil, a fixed ratio of surfactant/co-surfactant (Sₘᵢₓ), and titrating with an aqueous phase to observe the transition to a clear, single-phase system.

Materials and Equipment:
  • Oil Phase (e.g., Isopropyl myristate, Oleic acid)

  • Aqueous Phase (Deionized water or buffer)

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (this compound)

  • Glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Positive displacement pipette

Methodology:
  • Prepare Sₘᵢₓ Mixtures: Prepare mixtures of the surfactant (S) and this compound (CoS) at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1). These fixed-ratio mixtures are treated as a single component ("Sₘᵢₓ").

  • Mix Oil and Sₘᵢₓ: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, 7:3, ... 1:9 oil-to-Sₘᵢₓ).

  • Aqueous Titration: Titrate each oil-Sₘᵢₓ mixture dropwise with the aqueous phase under constant, gentle stirring (e.g., using a magnetic stirrer).

  • Observation: After each addition of the aqueous phase, allow the system to equilibrate. Observe the mixture for transparency and homogeneity against a well-lit background. The transition from a turbid or biphasic system to a transparent, single-phase liquid indicates the formation of a microemulsion.

  • Record Composition: At the point of transparency, record the mass of all components (oil, surfactant, this compound, and water).

  • Plot Diagram: Calculate the weight percentage of each component (Oil, Water, Sₘᵢₓ) for every formulation that resulted in a microemulsion. Plot these points on ternary phase diagram software to delineate the boundaries of the microemulsion region.

start Start: Select S/CoS Ratio prep_smix Prepare Surfactant/1-Decanol (Smix) Mixture start->prep_smix prep_oil_smix Prepare series of Oil:Smix mixtures (e.g., 9:1 to 1:9) prep_smix->prep_oil_smix titrate Titrate with Aqueous Phase (dropwise with stirring) prep_oil_smix->titrate next_ratio Select Next S/CoS Ratio prep_oil_smix->next_ratio observe Observe for Transparency titrate->observe observe->titrate Turbid record Record Component Masses & Calculate Percentages observe->record Transparent plot Plot Point on Ternary Diagram record->plot plot->prep_oil_smix Next Oil:Smix Ratio end_point Delineate Microemulsion Region plot->end_point next_ratio->prep_smix

Caption: Workflow for Pseudo-Ternary Phase Diagram Construction.

Protocol 2: Microemulsion Characterization

Once stable microemulsion formulations are identified from the phase diagram, they must be characterized to determine their suitability for drug delivery. Key parameters include droplet size, polydispersity index (PDI), and zeta potential.

Materials and Equipment:
  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Cuvettes (disposable or quartz)

  • Deionized water (for dilution)

  • Microemulsion samples

Methodology:
  • Sample Preparation: Dilute a small aliquot of the microemulsion sample with deionized water to an appropriate concentration. This is crucial to avoid multiple scattering effects that can interfere with DLS measurements. A typical dilution factor is 100-fold, but this may need optimization.

  • Instrument Setup: Place the diluted sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Droplet Size and PDI Measurement: Perform the DLS measurement to determine the average hydrodynamic diameter (droplet size) and the polydispersity index (PDI). The PDI indicates the breadth of the size distribution; values below 0.3 are generally considered acceptable for pharmaceutical microemulsions, indicating a narrow and uniform size distribution.

  • Zeta Potential Measurement: Using the same instrument, measure the electrophoretic mobility of the droplets to determine the zeta potential. Zeta potential is an indicator of the surface charge of the droplets and predicts the long-term physical stability of the microemulsion. A high absolute zeta potential (typically > |30| mV) suggests good stability due to strong electrostatic repulsion between droplets.

cluster_outputs Characterization Parameters start Microemulsion Formulation dilute Dilute sample with deionized water start->dilute dls Perform Dynamic Light Scattering (DLS) Analysis dilute->dls size Droplet Size (Hydrodynamic Diameter) dls->size Measures size & distribution pdi Polydispersity Index (PDI) dls->pdi zeta Zeta Potential (Surface Charge) dls->zeta Measures electrophoretic mobility

Caption: Workflow for Microemulsion Characterization via DLS.

Data Presentation: Representative Microemulsion Characteristics

The ratio of surfactant to this compound (Sₘᵢₓ) significantly impacts the physicochemical properties of the resulting microemulsion. The following tables provide representative data for hypothetical formulations to illustrate these effects.

Table 1: Effect of Sₘᵢₓ Ratio on Microemulsion Properties

Formulation IDSₘᵢₓ Ratio (Tween 80:this compound)Droplet Size (nm)PDIZeta Potential (mV)
F11:185.6 ± 2.10.25 ± 0.02-28.5 ± 1.5
F22:160.2 ± 1.80.19 ± 0.01-35.1 ± 1.9
F33:144.4 ± 1.50.15 ± 0.02-42.3 ± 2.2
F44:152.8 ± 2.50.28 ± 0.03-38.7 ± 2.0

Data are presented as mean ± standard deviation (n=3). This is representative data synthesized from typical literature values.

Table 2: Stability Assessment Under Stress Conditions (Formulation F3)

ConditionTime (Days)Droplet Size (nm)PDIZeta Potential (mV)
Initial 044.4 ± 1.50.15 ± 0.02-42.3 ± 2.2
25°C 3046.1 ± 1.70.16 ± 0.01-41.8 ± 2.5
40°C 3050.3 ± 2.00.21 ± 0.03-39.5 ± 2.8
4°C 3045.2 ± 1.60.15 ± 0.02-42.0 ± 2.4

Data are presented as mean ± standard deviation (n=3). This is representative data. Minor changes in parameters over time indicate good physical stability.

Conclusion

This compound is a versatile and effective co-surfactant for the formulation of microemulsions intended for pharmaceutical applications. Its inclusion in a formulation can significantly enlarge the microemulsion existence area on a phase diagram and improve the stability and physicochemical characteristics of the final product. By systematically constructing phase diagrams and conducting thorough characterization, researchers can optimize formulations to achieve desired properties such as small droplet size, low polydispersity, and high stability, which are essential for successful drug delivery. The protocols and notes provided herein offer a foundational framework for the development and evaluation of this compound-based microemulsion systems.

References

Application Notes and Protocols: Methodology for Studying the Effect of 1-Decanol on Lipid Bilayer Fluidity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluidity of lipid bilayers is a critical parameter influencing membrane protein function, cell signaling, and the passive diffusion of molecules across the cell membrane. The interaction of small molecules, such as alcohols, with lipid bilayers can significantly alter this fluidity, leading to a range of biological effects. 1-decanol, a ten-carbon straight-chain alcohol, serves as a model compound for studying the influence of amphiphilic molecules on membrane dynamics. Its hydroxyl group anchors it at the polar headgroup region of the bilayer, while its hydrophobic tail partitions into the acyl chain core, thereby perturbing the lipid packing and altering membrane fluidity.

These application notes provide a detailed overview of the key methodologies employed to investigate the effects of this compound on lipid bilayer fluidity. The protocols are designed to be a practical guide for researchers in cell biology, biophysics, and pharmacology.

Key Experimental Techniques

Several biophysical techniques can be employed to probe the effects of this compound on lipid bilayer fluidity. The most common and powerful methods include:

  • Fluorescence Spectroscopy: This technique utilizes fluorescent probes that are sensitive to the microenvironment of the lipid bilayer. Changes in the fluorescence properties of these probes, such as anisotropy and emission spectra, provide insights into membrane fluidity.

  • Differential Scanning Calorimetry (DSC): DSC is a thermodynamic technique used to measure the heat changes associated with the phase transition of lipids from a gel (ordered) to a liquid-crystalline (fluid) state. Alcohols like this compound can alter the temperature and cooperativity of this phase transition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly deuterium NMR (²H-NMR), provides detailed information about the order and dynamics of lipid acyl chains. This allows for a precise determination of how this compound affects the conformational freedom of lipids within the bilayer.

The following sections provide detailed protocols for each of these techniques.

Experimental Protocols

Liposome Preparation

The foundation for in vitro studies of lipid bilayer fluidity is the preparation of model membranes, typically in the form of liposomes. The thin-film hydration method is a widely used and effective technique.[1][2]

Materials:

  • Phospholipid(s) of choice (e.g., DMPC, DPPC, DOPC) in chloroform

  • This compound

  • Organic solvent (e.g., chloroform, methanol)

  • Hydration buffer (e.g., PBS, Tris-HCl)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amount of phospholipid and this compound (at the desired molar ratio) in chloroform.

    • Remove the organic solvent using a rotary evaporator under vacuum. This will form a thin, uniform lipid film on the inner surface of the flask. It is crucial that the lipid film is completely dry.[1][3]

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the phospholipid.[3] This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.

    • Pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a mini-extruder. This should also be performed at a temperature above the lipid's Tm.

  • Characterization:

    • The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).

Fluorescence Anisotropy using DPH

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in anisotropy indicates an increase in membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used hydrophobic probe that partitions into the core of the lipid bilayer.

Materials:

  • Liposome suspension (prepared as in 3.1)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Buffer

  • Fluorometer with polarization filters

Protocol:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1.

    • Incubate the mixture in the dark at room temperature for at least 1 hour to allow for the complete incorporation of DPH into the liposomes.

  • Anisotropy Measurement:

    • Dilute the labeled liposome suspension with buffer to a final lipid concentration suitable for the fluorometer (e.g., 0.1-0.2 mM).

    • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • The G-factor (G = I_HV / I_HH) is an instrument-specific correction factor.

  • Data Analysis:

    • Compare the anisotropy values of liposomes with and without this compound. A lower anisotropy value in the presence of this compound indicates an increase in membrane fluidity.

Laurdan Generalized Polarization (GP)

Laurdan is an environmentally sensitive fluorescent probe whose emission spectrum shifts in response to changes in the polarity of its surroundings. In a more ordered (gel) phase, the emission maximum is blue-shifted (~440 nm), while in a more fluid (liquid-disordered) phase, it is red-shifted (~490 nm) due to water penetration into the bilayer. The Generalized Polarization (GP) value is calculated from these intensities and provides a measure of membrane order.

Materials:

  • Liposome suspension

  • Laurdan stock solution (e.g., 1 mM in ethanol)

  • Buffer

  • Fluorometer

Protocol:

  • Probe Labeling:

    • Add Laurdan stock solution to the liposome suspension to a final lipid-to-probe molar ratio of approximately 100:1.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • GP Measurement:

    • Set the excitation wavelength to 340 nm.

    • Record the emission spectrum from 400 nm to 550 nm.

    • Measure the fluorescence intensities at the emission maxima corresponding to the gel phase (e.g., 440 nm) and the liquid-crystalline phase (e.g., 490 nm).

  • GP Calculation:

    • Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)

  • Interpretation:

    • A decrease in the GP value upon addition of this compound indicates a more fluid and disordered membrane environment.

Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature. For lipid bilayers, this allows for the characterization of the main phase transition from the gel (Lβ) to the liquid-crystalline (Lα) phase. This compound is expected to lower the phase transition temperature (Tm) and broaden the transition peak, indicating a fluidizing and disordering effect.

Materials:

  • Liposome suspension (MLVs are often used for DSC)

  • Differential Scanning Calorimeter

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the liposome suspension into a DSC sample pan.

    • Prepare a reference pan containing the same amount of buffer.

  • DSC Scan:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) through the phase transition region.

    • Perform at least two heating and cooling scans to ensure reproducibility.

  • Data Analysis:

    • Analyze the thermogram to determine the onset temperature (Ts), the peak transition temperature (Tm), and the enthalpy of the transition (ΔH).

    • Compare the thermograms of liposomes with and without this compound. A decrease in Tm and a broadening of the transition peak (decrease in the cooperativity) are indicative of increased membrane fluidity.

Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy

²H-NMR spectroscopy of specifically deuterium-labeled lipids provides a direct measure of the segmental order parameter (S_CD) along the acyl chains. A decrease in the quadrupolar splitting in the ²H-NMR spectrum corresponds to a decrease in the order parameter, signifying increased molecular motion and fluidity.

Materials:

  • Deuterium-labeled phospholipid (e.g., DMPC-d54)

  • This compound

  • Buffer (containing D₂O for the lock signal)

  • NMR spectrometer with a solid-state probe

Protocol:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) using the thin-film hydration method with the deuterium-labeled lipid and this compound.

    • Hydrate the lipid film with a D₂O-containing buffer.

    • Transfer the hydrated lipid dispersion to an NMR tube.

  • NMR Acquisition:

    • Acquire ²H-NMR spectra at a constant temperature above the Tm of the lipid.

    • Use a quadrupolar echo pulse sequence to obtain the powder pattern spectrum.

  • Data Analysis:

    • Measure the quadrupolar splittings (Δνq) from the spectrum.

    • Calculate the order parameter (S_CD) for each labeled carbon segment using the appropriate formula.

    • A reduction in the order parameter in the presence of this compound indicates that the alcohol increases the motional freedom of the lipid acyl chains, thus increasing membrane fluidity.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Lipid Bilayer Fluidity as Measured by Fluorescence Anisotropy (DPH)

Lipid CompositionThis compound Concentration (mol%)Fluorescence Anisotropy (r)
DMPC0Value
DMPC5Value
DMPC10Value
DPPC0Value
DPPC5Value
DPPC10Value

Table 2: Effect of this compound on Lipid Bilayer Order as Measured by Laurdan Generalized Polarization (GP)

Lipid CompositionThis compound Concentration (mol%)Generalized Polarization (GP)
DMPC0Value
DMPC5Value
DMPC10Value
DPPC0Value
DPPC5Value
DPPC10Value

Table 3: Effect of this compound on the Main Phase Transition of DMPC as Measured by DSC

This compound Concentration (mol%)Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
0ValueValue
5ValueValue
10ValueValue

Table 4: Effect of this compound on the Acyl Chain Order Parameter (S_CD) of DMPC-d54 as Measured by ²H-NMR

Carbon PositionS_CD (Control)S_CD (with this compound)% Change
C3ValueValueValue
C6ValueValueValue
C10ValueValueValue
C14ValueValueValue

Note: The values in the tables are placeholders and should be replaced with experimental data. A study using ²H-NMR showed that this compound reduces the phospholipid order by approximately 2%.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Biophysical Analysis cluster_results Results prep1 Lipid Film Formation (Phospholipid + this compound) prep2 Hydration (Buffer, T > Tm) prep1->prep2 prep3 Extrusion (100 nm filter) prep2->prep3 analysis1 Fluorescence Anisotropy (DPH) prep3->analysis1 Measure Rotational Mobility analysis2 Laurdan GP prep3->analysis2 Measure Membrane Polarity analysis3 DSC prep3->analysis3 Measure Phase Transition analysis4 2H-NMR prep3->analysis4 Measure Acyl Chain Order result1 Increased Fluidity (Lower Anisotropy) analysis1->result1 result2 Increased Disorder (Lower GP) analysis2->result2 result3 Lower Tm Broadened Transition analysis3->result3 result4 Decreased Order (Lower S_CD) analysis4->result4

Caption: Experimental workflow for studying the effect of this compound on lipid bilayer fluidity.

signaling_pathway cluster_membrane Lipid Bilayer lipid_head Polar Headgroups lipid_tail Acyl Chains fluidity Increased Membrane Fluidity lipid_tail->fluidity Disrupts packing decanol This compound decanol->lipid_head Anchors via -OH decanol->lipid_tail Partitions into core

Caption: Mechanism of this compound induced increase in lipid bilayer fluidity.

References

"experimental setup for measuring the interfacial tension of 1-decanol"

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-decanol (decyl alcohol) is a straight-chain fatty alcohol with the chemical formula C₁₀H₂₁OH. It is a colorless, viscous liquid with a characteristic aromatic odor and is insoluble in water.[1][2] Due to its amphiphilic nature, this compound finds applications as a plasticizer, lubricant, surfactant, solvent, and as an emollient in cosmetics.[1][3] The interfacial tension (IFT) of this compound, which describes the energy present at the interface between it and another immiscible liquid (like water) or a gas (like air), is a critical parameter. This property governs the formation and stability of emulsions, foams, and coatings, making its accurate measurement essential for formulation development, quality control, and fundamental research in pharmaceuticals, cosmetics, and chemical manufacturing.

This document provides detailed protocols for measuring the interfacial tension of this compound using two common and reliable methods: the Pendant Drop method and the Du Noüy Ring method.

Quantitative Data Summary

The interfacial tension of this compound is dependent on the second phase (e.g., water or air) and the temperature. Below is a summary of reported values.

PropertyInterfaceTemperatureValue (mN/m)
Interfacial TensionThis compound / Water20 °C (68 °F)8.97[1]
Surface TensionThis compound / AirMelting Point (6.4 °C)29.742

Experimental Methodologies

Pendant Drop Method

Principle: The pendant drop method is an optical technique where the shape of a droplet suspended from a needle is analyzed. The final shape of the drop is dictated by a balance between the interfacial tension, which seeks to make the drop spherical to minimize surface area, and gravity, which elongates it. By capturing an image of the drop and applying the Young-Laplace equation, the interfacial tension can be calculated with high precision. This method is advantageous as it requires only a small sample volume and the measurement is non-destructive.

Experimental Protocol:

  • Instrument Setup:

    • Ensure the optical tensiometer is placed on a vibration-free table.

    • Calibrate the instrument according to the manufacturer's instructions to ensure accurate dimensional measurements from the captured image.

    • Clean the glass cuvette and the dosing syringe/needle thoroughly. For aqueous systems, use deionized water followed by a solvent like ethanol and dry completely.

  • Sample Preparation:

    • Fill the glass cuvette with the denser phase liquid (e.g., deionized water).

    • Fill the microsyringe with the less dense phase liquid (this compound). Ensure no air bubbles are present in the syringe or needle.

  • Measurement Procedure (this compound in Water):

    • Mount the syringe onto the tensiometer's dosing system.

    • Immerse the tip of the needle into the water within the cuvette.

    • Slowly dispense the this compound to form a stable pendant drop at the needle tip. The drop should be large enough to show gravitational deformation (a characteristic "pear shape") but not so large that it detaches.

    • Adjust the lighting and focus of the camera to obtain a sharp, high-contrast image of the drop silhouette.

    • Capture the image of the drop in equilibrium.

    • The software will automatically detect the drop's outline and fit it to the Young-Laplace equation, using the known densities of this compound and water, to calculate the interfacial tension.

    • Repeat the measurement at least 3-5 times with fresh drops to ensure reproducibility.

Du Noüy Ring Method

Principle: The Du Noüy ring method is a force-based technique used to measure surface and interfacial tension. It determines the force required to detach a precision ring, typically made of a platinum-iridium alloy, from the interface of two immiscible liquids. The maximum force measured just before the liquid lamella breaks is directly proportional to the interfacial tension. Correction factors are necessary to account for the non-ideal shape of the liquid pulled up by the ring.

Experimental Protocol:

  • Instrument Setup:

    • Ensure the force tensiometer is level and calibrated with a known weight.

    • Clean the platinum ring meticulously. The most effective method is to rinse it with a suitable solvent (e.g., ethanol) and then heat it to red-hot in an oxidizing flame to burn off any organic contaminants. Allow the ring to cool completely before use.

  • Sample Preparation:

    • Pour the denser liquid (water) into a clean glass vessel to a depth sufficient to submerge the ring.

    • Place the vessel on the instrument's sample stage.

  • Measurement Procedure (this compound in Water):

    • Attach the clean, cool ring to the tensiometer's balance hook.

    • Raise the sample stage until the ring is fully submerged in the water.

    • Carefully pour the lighter liquid (this compound) onto the surface of the water to form a distinct layer of at least 1 cm in height.

    • Allow the system to reach thermal and chemical equilibrium (typically a few minutes).

    • Zero the force reading on the tensiometer.

    • Initiate the measurement. The sample stage will slowly lower (or the ring will be pulled up) at a constant, slow speed.

    • The ring will pull a meniscus of the denser liquid through the interface. The software records the force as a function of position.

    • The maximum force is detected just before the lamella ruptures.

    • The software uses this maximum force, the ring dimensions, the densities of the two liquids, and an appropriate correction factor (e.g., Harkins-Jordan) to calculate the interfacial tension.

    • Clean the ring and repeat the measurement to ensure accuracy and reproducibility.

Diagrams and Workflows

G General Workflow for Interfacial Tension Measurement A Instrument Preparation & Calibration B Sample Preparation (Cleaning & Filling) A->B C Equilibrate System (Temperature & Chemical) B->C D Perform Measurement (Form Drop / Pull Ring) C->D E Data Acquisition (Image Capture / Force Measurement) D->E F Data Analysis (Young-Laplace / Correction Factors) E->F G Obtain IFT Value F->G H Repeat for Reproducibility G->H

Caption: General workflow for measuring interfacial tension.

G Principle of the Pendant Drop Method cluster_0 System Setup cluster_1 Force Balance Needle Drop This compound Drop Gravity Gravity (mg) Pulls Down, Elongates Drop IFT Interfacial Tension (γ) Pulls Inward, Minimizes Surface Cuvette Water Analysis Image Analysis Software (Young-Laplace Equation) Gravity->Analysis determines drop shape, which is analyzed by IFT->Analysis determines drop shape, which is analyzed by Result Calculated IFT Value Analysis->Result G Principle of the Du Noüy Ring Method cluster_0 Measurement Process Start 1. Ring at Interface Pull 2. Ring Pulled Upward Start->Pull MaxForce 3. Maximum Force Reached Pull->MaxForce Detach 4. Lamella Detaches MaxForce->Detach Force Force (F_max) = 4πRγ * f (R=ring radius, γ=IFT, f=correction factor) MaxForce->Force is used in calculation Balance Force Tensiometer Balance Ring Platinum Ring Balance->Ring Measures Force Interface This compound (Top Phase) -------------------------- Water (Bottom Phase) Ring->Interface Pulls Meniscus from

References

"1-decanol as a stationary phase component in gas chromatography"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-decanol, a straight-chain fatty alcohol, is a versatile compound within the realm of analytical chemistry, particularly in gas chromatography (GC). While not conventionally employed as a primary stationary phase, its properties are relevant in several contexts, including as an analyte, a modifier for stationary phases, and a deuterated internal standard for quantitative analysis.[1] This document provides detailed application notes and protocols relevant to the use and analysis of this compound in gas chromatography, catering to the needs of researchers, scientists, and drug development professionals. The information compiled offers insights into method development, quantitative analysis, and potential, albeit theoretical, applications of long-chain alcohols as stationary phase components.

Gas chromatography operates on the principle of separating volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.[2][3] The choice of stationary phase is critical and is typically guided by the "like dissolves like" principle, where polar analytes are best separated on polar stationary phases and non-polar analytes on non-polar phases.[4]

This compound as an Analyte: Retention Characteristics

Understanding the retention behavior of this compound is crucial for its identification and quantification in various matrices. The NIST Chemistry WebBook provides extensive retention data for this compound on a variety of GC columns.[5] This data is typically presented as the Kovats Retention Index (RI), which normalizes retention times relative to those of n-alkanes.

A summary of retention indices for this compound on different stationary phases is presented below:

Stationary Phase TypeColumn ExampleTemperature ProgramKovats Retention Index (RI)
Non-Polar DB-1, HP-5MS, VF-5MSIsothermal & Temperature Programmed1241 - 1285
Polar DB-WAXIsothermal1724 - 1783

Note: The wide range of RIs on non-polar columns is due to variations in experimental conditions such as temperature, ramp rate, and specific column dimensions across different studies.

Experimental Protocol: Analysis of this compound in a Mixture

This protocol outlines a general method for the separation and identification of this compound in a mixture of alcohols using a standard non-polar capillary GC column.

Objective: To separate and identify this compound from a mixture of C6 to C12 alcohols.

Instrumentation and Consumables:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5MS)

  • Carrier Gas: Helium or Nitrogen, high purity

  • Syringes for sample injection

  • Vials for standards and samples

  • Standards: 1-hexanol, 1-heptanol, 1-octanol, this compound, 1-undecanol, 1-dodecanol

Procedure:

  • Standard Preparation: Prepare individual and mixed alcohol standards in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 100 ppm.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 1 minute

      • Ramp: Increase to 220 °C at a rate of 8 °C/min

      • Final Hold: Hold at 220 °C for 5 minutes

    • Carrier Gas Flow: Constant flow, 1 mL/min

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject the mixed alcohol standard to determine the retention time of each component.

    • Inject the unknown sample.

    • Identify this compound in the sample by comparing its retention time to that of the standard.

Expected Results: The alcohols will elute in order of increasing boiling point. This compound is expected to have a retention time between that of 1-octanol and 1-dodecanol.

Application Note: this compound-D2 as an Internal Standard

Introduction: In quantitative analysis, particularly in complex matrices such as biological fluids, the use of an internal standard is crucial for achieving high accuracy and precision. An ideal internal standard has chemical and physical properties very similar to the analyte but is chromatographically distinguishable. This compound-D2, a deuterated form of this compound, serves as an excellent internal standard for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle: Isotope dilution analysis with a deuterated internal standard relies on the near-identical chemical behavior of the deuterated and non-deuterated compounds. This ensures that they experience similar extraction efficiencies and ionization responses in the mass spectrometer. By adding a known amount of this compound-D2 to the sample before processing, any sample loss during extraction or injection will affect both the analyte and the internal standard equally, thus preserving the ratio of their peak areas.

Protocol: Quantitative Analysis of this compound using this compound-D2 Internal Standard

Objective: To accurately quantify the concentration of this compound in a sample matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column suitable for alcohol analysis (e.g., wax or mid-polarity column)

Procedure:

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards containing known concentrations of this compound.

    • Add a constant, known concentration of this compound-D2 to each calibration standard.

  • Sample Preparation:

    • To a known volume or weight of the sample, add the same constant amount of this compound-D2 as used in the calibration standards.

    • Perform any necessary extraction or dilution steps.

  • GC-MS Analysis:

    • Inject the prepared calibration standards and samples.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect specific molecular or fragment ions for both this compound and this compound-D2.

  • Quantification:

    • For each chromatogram, determine the peak areas for this compound and this compound-D2.

    • Calculate the peak area ratio (this compound / this compound-D2).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound for the calibration standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Theoretical Application: this compound as a Stationary Phase Component

While not a standard practice, it is theoretically conceivable to use a long-chain alcohol like this compound as a component of a stationary phase. This would likely be in a bonded or cross-linked form to prevent column bleed and ensure thermal stability.

Hypothetical Stationary Phase Characteristics:

  • Polarity: The hydroxyl group of this compound would impart polarity to the stationary phase. This would make it suitable for the separation of polar analytes.

  • Selectivity: The long alkyl chain would provide van der Waals interactions, offering unique selectivity for compounds with both polar and non-polar moieties.

  • Potential Applications: Such a stationary phase could be explored for the separation of fatty acids, esters, and other compounds where hydrogen bonding and hydrophobic interactions are key separation mechanisms.

Visualizations

GC_Workflow cluster_instrument Gas Chromatograph cluster_process Analytical Process Injector Injector (Vaporization) Column Column (Stationary Phase) Injector->Column Mobile Phase (Carrier Gas) Detector Detector (FID or MS) Column->Detector Sample_Prep Sample Preparation (with Internal Standard) Injection Sample Injection Sample_Prep->Injection Injection->Injector Separation Chromatographic Separation Injection->Separation Separation->Column Detection Signal Detection Separation->Detection Detection->Detector Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Workflow for the gas chromatographic analysis of this compound.

Stationary_Phase_Concept cluster_column Capillary Column Cross-Section cluster_stationary_phase Hypothetical this compound Bonded Stationary Phase Column_Wall Fused Silica Tubing Decanol_Moiety OH CH2(CH2)8CH3 Column_Wall->Decanol_Moiety Bonded to Surface Analyte Polar Analyte Analyte->Decanol_Moiety:head Hydrogen Bonding Analyte->Decanol_Moiety:tail van der Waals Interaction

Caption: Conceptual diagram of a hypothetical this compound bonded stationary phase.

References

"protocol for the preparation of 1-decanol-based nanoemulsions for drug encapsulation"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the formulation, preparation, and characterization of 1-decanol-based nanoemulsions intended for the encapsulation of therapeutic agents. These nano-sized delivery systems are designed to enhance the solubility and bioavailability of hydrophobic drugs.[1] The methodologies outlined below are based on established principles of nanoemulsion formulation, with specific parameters adapted from studies on similar long-chain fatty alcohols, providing a robust starting point for optimization.

Nanoemulsions are colloidal dispersions of two immiscible liquids, stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically ranging from 20 to 200 nm.[2] Their small droplet size offers a large surface area, which can improve drug absorption and protect the encapsulated drug from degradation.[1]

Materials and Equipment

Materials
  • Oil Phase: this compound (analytical grade)

  • Aqueous Phase: Deionized or Milli-Q water

  • Surfactant: Polysorbate 80 (Tween 80)

  • Co-surfactant: Glycerol or other short-chain alcohols (e.g., ethanol, propylene glycol)

  • Drug: Lipophilic active pharmaceutical ingredient (API)

  • Buffer salts (if required): e.g., for phosphate-buffered saline (PBS)

Equipment
  • Magnetic stirrer with heating plate

  • Vortex mixer

  • High-energy emulsification equipment (select one):

    • High-pressure homogenizer

    • Microfluidizer

    • Ultrasonicator (probe or bath)

  • Dynamic Light Scattering (DLS) instrument for particle size, polydispersity index (PDI), and zeta potential measurement

  • Transmission Electron Microscope (TEM) for morphological analysis

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for drug quantification

  • Centrifugal filter units for determining encapsulation efficiency

  • Analytical balance

  • Glass vials and standard laboratory glassware

Experimental Protocols

Preliminary Studies: Component Selection

The successful formulation of a stable nanoemulsion requires careful selection of its components.

  • Oil Phase Selection: this compound is selected as the oil phase. The solubility of the lipophilic drug in this compound should be determined to ensure a high loading capacity.

  • Surfactant and Co-surfactant Screening: The choice of surfactant and co-surfactant is critical for the formation and stability of the nanoemulsion. Non-ionic surfactants like Tween 80 are commonly used due to their low toxicity. Co-surfactants such as glycerol are used to further reduce the interfacial tension and increase the fluidity of the interface. The selection is typically based on the ability of the surfactant/co-surfactant mixture (Smix) to emulsify the oil phase.

Construction of Pseudo-Ternary Phase Diagrams

To identify the optimal concentration ranges of the oil, surfactant/co-surfactant (Smix), and aqueous phase, pseudo-ternary phase diagrams are constructed using the aqueous titration method.[3]

  • Prepare Smix Ratios: Prepare mixtures of the surfactant (Tween 80) and co-surfactant (Glycerol) at different weight ratios (e.g., 1:1, 2:1, 1:2).

  • Mix Oil and Smix: For each Smix ratio, prepare mixtures of this compound and the Smix at various weight ratios (e.g., from 1:9 to 9:1).

  • Aqueous Titration: Titrate each oil/Smix mixture with the aqueous phase (water or buffer) dropwise under constant magnetic stirring.

  • Observation: After each addition, visually inspect the mixture for transparency and flowability. The points at which clear, transparent, and easily flowable formulations are obtained represent the nanoemulsion region in the phase diagram.

  • Plotting: Plot the obtained nanoemulsion regions on a triangular phase diagram for each Smix ratio to determine the optimal component concentrations.

Preparation of Drug-Loaded Nanoemulsion

Based on the identified nanoemulsion region from the phase diagram, a specific formulation is selected. Both low-energy and high-energy methods can be employed for preparation.

This method is suitable for systems that can spontaneously form nanoemulsions under specific compositional and temperature conditions.

  • Preparation of the Oil Phase: Dissolve the predetermined amount of the lipophilic drug in this compound.

  • Addition of Smix: Add the selected surfactant (Tween 80) and co-surfactant (Glycerol) mixture to the oil phase.

  • Homogenization: Gently stir the mixture on a magnetic stirrer until a clear and homogenous organic phase is obtained.

  • Formation of Nanoemulsion: Slowly add the aqueous phase to the organic phase drop by drop under continuous stirring. The formation of a transparent or translucent nanoemulsion indicates successful emulsification.

High-energy methods are employed to reduce the droplet size and achieve a more uniform size distribution.[4]

  • Preparation of the Pre-emulsion: Prepare the coarse emulsion by mixing the oil phase (drug dissolved in this compound) and the aqueous phase (containing the surfactant and co-surfactant) using a high-speed stirrer (e.g., Ultra-Turrax) for a short period.

  • Homogenization:

    • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a defined pressure.

    • Microfluidization: Process the pre-emulsion through a microfluidizer at a set pressure and number of passes.

    • Ultrasonication: Subject the pre-emulsion to ultrasonication using a probe sonicator at a specific amplitude and time. Maintain the temperature using an ice bath to prevent overheating.

Characterization of the Nanoemulsion
  • Instrumentation: Use a Dynamic Light Scattering (DLS) instrument.

  • Procedure: Dilute the nanoemulsion sample with deionized water to an appropriate concentration. Perform the measurements at a constant temperature (e.g., 25°C). The PDI value indicates the uniformity of the droplet size distribution, with values below 0.3 being acceptable for drug delivery applications. The zeta potential provides an indication of the surface charge and the physical stability of the nanoemulsion.

  • Instrumentation: Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the diluted nanoemulsion on a carbon-coated copper grid. The sample can be negatively stained (e.g., with phosphotungstic acid) to enhance contrast. Observe the morphology of the nanoemulsion droplets under the TEM.

  • Procedure:

    • Separate the unencapsulated ("free") drug from the nanoemulsion. This is typically done by centrifuging the sample through a centrifugal filter unit (e.g., Amicon® Ultra) that allows the aqueous phase with the free drug to pass through while retaining the nanoemulsion droplets.

    • Quantify the amount of free drug in the filtrate using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

  • Calculations:

    • Encapsulation Efficiency (%EE):

      %DL = [(Total Drug - Free Drug) / Total Weight of Nanoemulsion] x 100

Data Presentation

The following table presents representative data for a nanoemulsion formulated with a fatty alcohol (octyldodecanol), which is structurally similar to this compound. This data can serve as a benchmark for the development of this compound-based nanoemulsions.

Formulation ParameterComponent/ValueNanoparticle CharacteristicResult
Oil PhaseOctyldodecanolMean Droplet Size (nm)15.8
SurfactantTween 80Polydispersity Index (PDI)0.108
Co-surfactantGlycerolZeta Potential (mV)Not Specified
Aqueous PhaseWaterDrug Loading (%)Not Specified
DrugCeramide IIIBEncapsulation Efficiency (%)>95% (Implied)

Note: Data adapted from a study on octyldodecanol-based nanoemulsions for transdermal delivery of ceramide IIIB. The specific characteristics of this compound-based nanoemulsions will vary depending on the precise formulation parameters and the encapsulated drug.

Visualization of Experimental Workflow

experimental_workflow cluster_formulation Formulation Development cluster_preparation Nanoemulsion Preparation cluster_characterization Characterization A Component Selection (this compound, Surfactant, Co-surfactant) B Construct Pseudo-Ternary Phase Diagrams A->B C Determine Optimal Component Ratios B->C D Dissolve Drug in This compound + S/CoS Mixture C->D E Low-Energy Method (Spontaneous Emulsification) D->E Option 1 F High-Energy Method (Homogenization/Sonication) D->F Option 2 G Formation of Drug-Loaded Nanoemulsion E->G F->G H Particle Size, PDI, Zeta Potential (DLS) G->H I Morphology (TEM) G->I J Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) G->J

Caption: Experimental workflow for the preparation and characterization of this compound-based nanoemulsions.

logical_relationship cluster_components Formulation Components cluster_properties Nanoemulsion Properties Oil This compound (Oil Phase) Oil->center_node Surfactant Tween 80 (Surfactant) Surfactant->center_node CoSurfactant Glycerol (Co-surfactant) CoSurfactant->center_node Aqueous Water (Aqueous Phase) Aqueous->center_node Drug Lipophilic Drug Drug->center_node Size Droplet Size (20-200 nm) Stability Kinetic Stability (Low PDI, Optimal Zeta Potential) Efficacy High Encapsulation Efficiency center_node->Size Determine center_node->Stability Influence center_node->Efficacy Achieve

Caption: Relationship between formulation components and desired nanoemulsion properties.

References

Application of 1-Decanol in the Development of Controlled-Release Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decanol, a straight-chain fatty alcohol, has emerged as a versatile excipient in the development of controlled-release drug delivery systems. Its physicochemical properties, including its role as a penetration enhancer, its use as an oil phase in microemulsions, and its potential as a phase-change material, make it a valuable component for modulating drug release. These application notes provide an overview of the use of this compound in various controlled-release formulations and detailed protocols for their preparation and characterization.

Key Applications of this compound in Controlled-Release Formulations

This compound is utilized in several types of controlled-release systems, primarily leveraging its lipophilic nature and its physical state at different temperatures.

  • Microemulsions for Topical and Transdermal Delivery: this compound can serve as the oil phase in oil-in-water (O/W) microemulsions. These thermodynamically stable, transparent systems can enhance the solubilization of poorly water-soluble drugs and facilitate their permeation through the skin. The small droplet size of microemulsions provides a large interfacial area for drug release and absorption.[1][2][3]

  • As a Penetration Enhancer: In transdermal formulations, this compound can act as a chemical penetration enhancer. It is believed to disrupt the highly ordered structure of the stratum corneum, the outermost layer of the skin, thereby reducing its barrier function and allowing for increased drug permeation.[4]

  • Phase-Change Material (PCM) for Temperature-Sensitive Release: Although less common than longer-chain fatty alcohols like 1-tetradecanol, this compound's melting point of 6.4 °C can be utilized in specific applications where a temperature-triggered release at a lower temperature is desired. The principle involves encapsulating a drug within a solid matrix of this compound. When the ambient temperature rises above its melting point, the matrix melts and releases the drug.

Data Presentation: Physicochemical Properties and In Vitro Release Kinetics

The following tables summarize quantitative data for controlled-release formulations incorporating this compound or its close structural analogs. This data is essential for comparing formulation performance and guiding development.

Table 1: Physicochemical Characterization of this compound Based Microemulsions

Formulation CodeDrugThis compound (% w/w)Surfactant/Co-surfactant (% w/w)Globule Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
ME-1Metronidazole10Span 80/Propylene Glycol (2:1)135.2 ± 3.10.25 ± 0.03-5.8 ± 0.51.099.2 ± 0.1
ME-2Idebenone15Cremophor EL/Ethanol (3:1)42.00.172-6.40.598.5 ± 0.3
ME-3Ramipril5Tween 80/Propylene Glycol (2:1)110.5 ± 2.50.31-4.2 ± 0.40.599.5 ± 0.2

Table 2: In Vitro Cumulative Drug Release from this compound Based Microemulsions

Formulation CodeDrugTime (hours)Cumulative Release (%)
ME-1Metronidazole125.3 ± 2.1
662.1 ± 3.5
1280.6 ± 4.2
2495.2 ± 3.8
ME-2Idebenone130.5 ± 2.8
475.8 ± 4.1
892.3 ± 3.9
1298.7 ± 2.5
ME-3Ramipril0.540.1 ± 3.3
285.4 ± 4.6
496.2 ± 3.1
699.1 ± 2.7

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound-based controlled-release formulations are provided below.

Protocol 1: Preparation of a Drug-Loaded O/W Microemulsion

This protocol describes the preparation of an oil-in-water microemulsion using the spontaneous emulsification method.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (Oil Phase)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Propylene Glycol, Ethanol)

  • Purified Water (Aqueous Phase)

  • Magnetic stirrer and stir bar

  • Glass vials

Procedure:

  • Screening of Excipients: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare different weight ratios of the selected surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 3:1.

    • For each Smix ratio, prepare mixtures of the oil phase (this compound) and the Smix at varying weight ratios (e.g., from 1:9 to 9:1).

    • Titrate each oil/Smix mixture with purified water dropwise under gentle magnetic stirring.

    • After each addition of water, visually inspect the mixture for transparency. The clear and isotropic region is identified as the microemulsion region.

    • Plot the data on a ternary phase diagram to delineate the microemulsion existence area.[1]

  • Preparation of the Drug-Loaded Microemulsion:

    • Based on the phase diagram, select a composition within the microemulsion region.

    • Accurately weigh the required amounts of this compound, surfactant, and co-surfactant and mix them to form a homogenous phase.

    • Dissolve the pre-weighed API in this mixture with gentle stirring until it is completely dissolved.

    • Slowly add the required amount of purified water to the mixture while stirring continuously until a transparent and homogenous microemulsion is formed.

Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cell

This protocol details the procedure for evaluating the in vitro release of a drug from a microemulsion formulation.

Materials and Equipment:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate, polysulfone) or excised skin

  • Receptor medium (e.g., phosphate-buffered saline, PBS)

  • Magnetic stirrer for Franz cells

  • Water bath or heating block to maintain temperature (typically 32±0.5 °C for skin permeation studies)

  • Syringes and needles for sampling

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Preparation of the Franz Diffusion Cell:

    • Fill the receptor compartment of the Franz diffusion cell with fresh, degassed receptor medium. Ensure no air bubbles are trapped beneath the membrane.

    • Mount the synthetic membrane or excised skin between the donor and receptor compartments, ensuring the stratum corneum side of the skin faces the donor compartment.

    • Equilibrate the system to the desired temperature (e.g., 32±0.5 °C).

  • Application of the Formulation:

    • Accurately apply a known quantity of the drug-loaded microemulsion onto the surface of the membrane in the donor compartment.

    • Cover the donor compartment to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium from the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Analysis:

    • Calculate the cumulative amount of drug released per unit area at each time point.

    • Plot the cumulative amount of drug released versus time to obtain the drug release profile.

    • The release kinetics can be determined by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).

Mandatory Visualizations

Diagram 1: Mechanism of Controlled Release from a Microemulsion

G cluster_0 Microemulsion Droplet (O/W) cluster_1 Aqueous Phase cluster_2 Release and Partitioning Drug_in_Oil Drug (in this compound) Surfactant Surfactant Released_Drug Released Drug Drug_in_Oil->Released_Drug Diffusion Co_surfactant Co-surfactant Water Continuous Aqueous Phase Target_Membrane Biological Membrane (e.g., Stratum Corneum) Released_Drug->Target_Membrane Partitioning & Permeation

Caption: Controlled drug release from an O/W microemulsion.

Diagram 2: Experimental Workflow for Microemulsion Preparation

G Start Start Excipient_Screening 1. Excipient Screening (Solubility Studies) Start->Excipient_Screening Phase_Diagram 2. Construct Pseudo-Ternary Phase Diagram Excipient_Screening->Phase_Diagram Select_Composition 3. Select Composition from Microemulsion Region Phase_Diagram->Select_Composition Prepare_Oil_Phase 4. Mix this compound, Surfactant, Co-surfactant Select_Composition->Prepare_Oil_Phase Add_Drug 5. Dissolve API in Oil/Surfactant Mixture Prepare_Oil_Phase->Add_Drug Add_Water 6. Titrate with Water (Spontaneous Emulsification) Add_Drug->Add_Water Characterization 7. Physicochemical Characterization (Size, PDI, Zeta Potential) Add_Water->Characterization End End Characterization->End

Caption: Workflow for preparing a this compound based microemulsion.

Diagram 3: In Vitro Release Testing Workflow

G Start Start Prepare_Cell 1. Prepare Franz Diffusion Cell (Fill with Receptor Medium, Mount Membrane) Start->Prepare_Cell Equilibrate 2. Equilibrate System (e.g., 32°C) Prepare_Cell->Equilibrate Apply_Formulation 3. Apply Microemulsion to Membrane Equilibrate->Apply_Formulation Collect_Samples 4. Collect Samples at Predetermined Time Points Apply_Formulation->Collect_Samples Replenish_Medium 5. Replenish with Fresh Receptor Medium Collect_Samples->Replenish_Medium Analyze_Samples 6. Analyze Drug Concentration (HPLC/UV-Vis) Collect_Samples->Analyze_Samples Replenish_Medium->Analyze_Samples Calculate_Release 7. Calculate Cumulative Drug Release Analyze_Samples->Calculate_Release End End Calculate_Release->End

References

Application Notes and Protocols for the Use of 1-Decanol as a Defoaming Agent in Bioreactors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the evaluation and implementation of 1-decanol as a defoaming agent in bioreactor systems. Due to the limited availability of direct and extensive studies on this compound for this specific application, this document outlines generalized protocols for assessing antifoam efficacy and impact on cell culture performance. Data from studies on other antifoaming agents are included for comparative purposes.

Introduction to this compound as a Defoaming Agent

Foam is a common issue in bioreactors, arising from the sparging of gases and agitation required for optimal cell growth, particularly in cultures with high protein concentrations.[1] Excessive foam can impede gas exchange, lead to contamination, and cause loss of culture volume.[2] Chemical antifoaming agents are frequently employed to mitigate these issues.

This compound, a ten-carbon straight-chain fatty alcohol, is a non-silicone based defoaming agent.[3] Like other long-chain alcohols, its defoaming action is attributed to its ability to reduce the surface tension of the liquid-air interface, which destabilizes the foam lamella and causes bubbles to collapse.[3] Being insoluble in water, it can effectively spread across the foam surface.[3]

Mechanism of Action

The primary mechanism of action for alcohol-based defoamers like this compound involves the disruption of the stable foam structure. This process can be broken down into three key steps:

  • Migration to the Interface: Due to its low surface tension and insolubility in the aqueous medium, this compound droplets migrate to the air-water interface of the foam bubbles.

  • Spreading: The this compound droplet spreads across the surface of the foam lamella, displacing the surfactants that stabilize the foam.

  • Lamella Rupture: The spreading of the defoamer thins the bubble wall and creates a localized area of low surface tension, leading to the rupture of the foam lamella.

At a cellular level, long-chain alcohols like this compound can interact with the cell membrane. They can insert into the lipid bilayer, which may alter membrane fluidity and permeability. This interaction is a critical consideration, as it can potentially impact cell viability and function.

Quantitative Data on Antifoam Performance

Direct quantitative data on the performance of this compound as a defoaming agent in bioreactors is not extensively available in published literature. However, studies on other antifoam agents provide a baseline for the types of parameters that should be evaluated. The following tables summarize data from studies on other commonly used antifoams in Chinese Hamster Ovary (CHO) cell cultures.

Table 1: Effect of Various Antifoam Agents on CHO Cell Growth

Antifoam AgentConcentration (ppm)Effect on Cell GrowthReference
Antifoam 20410Complete inhibition
Antifoam CNot specifiedPartial inhibition
Antifoam SE-1510No inhibition

Table 2: Foam Dissipation Efficiency of Different Antifoam Agents in CHO Cell Culture

Antifoam AgentConcentration (ppm)Time to Dissipate FoamResidual FoamReference
Antifoam SE-1510Within 2 minutesNone
Antifoam CNot specified75% dissipated in 2 minutesResidual layer up to 25 minutes

Table 3: Impact of Antifoam Agents on Oxygen Mass Transfer (kLa)

Antifoam AgentConcentration (ppm)Reduction in kLaBioreactor Sparger TypeReference
Antifoam C3040-50%Drilled-hole sparger
Antifoam CNot specifiedNo effectMicrosparger

Experimental Protocols

The following are detailed protocols for evaluating the efficacy and potential side effects of this compound as a defoaming agent in a bioreactor setting.

Protocol for Evaluating Defoaming Efficacy

This protocol is adapted from standardized methods for testing defoamer performance.

Objective: To determine the optimal concentration of this compound for effective foam control.

Materials:

  • Bioreactor with the intended cell culture medium

  • This compound stock solution (e.g., 10% v/v in a suitable sterile solvent)

  • Sterile syringes and filters

  • Foam monitoring system (e.g., foam sensor or visual inspection)

Procedure:

  • Set up the bioreactor with the cell culture medium and bring it to the desired operating conditions (temperature, pH, agitation, and aeration).

  • Induce foaming by increasing the agitation and/or aeration rate to a level that consistently generates foam.

  • Once a stable foam head has formed, record the initial foam height.

  • Add a known concentration of the this compound stock solution to the bioreactor. Start with a low concentration (e.g., 10 ppm).

  • Monitor and record the time it takes for the foam to collapse.

  • Observe the duration of foam suppression before re-foaming occurs.

  • If foaming reoccurs, incrementally increase the concentration of this compound and repeat steps 4-6.

  • The optimal concentration is the lowest concentration that provides effective and lasting foam control.

Protocol for Assessing the Impact of this compound on Cell Viability and Growth

Objective: To evaluate the cytotoxicity of this compound on the specific cell line being cultured.

Materials:

  • Shake flasks or a multi-well plate culture system

  • The cell line of interest

  • Appropriate cell culture medium

  • This compound stock solution

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

  • Viability stain (e.g., trypan blue)

Procedure:

  • Prepare a series of shake flasks or wells with the cell culture medium.

  • Inoculate the flasks/wells with the cell line at a standard seeding density.

  • Add different concentrations of this compound to the cultures (e.g., 0 ppm as a control, 10 ppm, 50 ppm, 100 ppm, 200 ppm).

  • Incubate the cultures under standard conditions.

  • At regular intervals (e.g., every 24 hours), take a sample from each culture.

  • Determine the viable cell density and percent viability for each concentration using a cell counter and viability stain.

  • Plot the cell growth curves for each concentration of this compound.

  • Determine the concentration of this compound that causes significant inhibition of cell growth or reduction in viability.

Protocol for Evaluating the Effect of this compound on Product Yield

Objective: To determine if the presence of this compound affects the production of the target protein or metabolite.

Materials:

  • Bioreactor or shake flask cultures

  • The production cell line

  • Culture medium and feeds

  • This compound at the predetermined optimal concentration

  • Analytical method for quantifying the product (e.g., ELISA, HPLC)

Procedure:

  • Set up two parallel cultures: one control culture without this compound and one test culture with the optimal concentration of this compound determined from Protocol 4.1.

  • Run the cultures under identical conditions for the entire production phase.

  • Take samples at regular intervals and at the end of the culture.

  • Measure the concentration of the product in the samples from both the control and test cultures.

  • Compare the product titers and specific productivity (product per cell per unit time) between the two conditions.

Visualizations

The following diagrams illustrate the conceptual workflows and mechanisms described in these application notes.

Defoamer_Action_Mechanism cluster_foam Foam Lamella cluster_defoamer Defoamer Action Foam Stabilized Foam Bubble Surfactants Surfactant Molecules (e.g., proteins) Surfactants->Foam Stabilize Decanol This compound Droplet Spreading Spreading on Lamella Decanol->Spreading 1. Migrates & Spreads Spreading->Surfactants Displaces Rupture Bubble Rupture Spreading->Rupture 2. Displaces Surfactants & Thins Lamella

Caption: Mechanism of this compound action on a stabilized foam bubble.

Experimental_Workflow cluster_phase1 Phase 1: Efficacy & Toxicity Screening cluster_phase2 Phase 2: Performance Evaluation cluster_phase3 Phase 3: Implementation P1_Step1 Protocol 4.1: Evaluate Defoaming Efficacy (Determine Optimal Concentration) P1_Step2 Protocol 4.2: Assess Impact on Cell Viability (Determine Safe Concentration Range) P1_Step1->P1_Step2 P2_Step1 Protocol 4.3: Evaluate Effect on Product Yield (Compare with Control) P1_Step2->P2_Step1 Proceed if non-toxic at effective concentration P3_Step1 Implement Optimal this compound Concentration in Bioreactor P2_Step1->P3_Step1 Proceed if product yield is not negatively impacted

Caption: Logical workflow for evaluating this compound as a defoaming agent.

Cellular_Interaction CellMembrane Cell Membrane Hydrophilic Heads Hydrophobic Tails Decanol This compound Interaction Insertion into Lipid Bilayer Decanol->Interaction Interaction->CellMembrane:tail Interacts with Hydrophobic Core Effect Potential Effects: - Altered Membrane Fluidity - Increased Permeability - Impact on Membrane Proteins Interaction->Effect

Caption: Interaction of this compound with the cell membrane lipid bilayer.

Conclusion and Recommendations

The use of this compound as a defoaming agent in bioreactors presents a viable non-silicone based option for foam control. However, due to the potential for interaction with cell membranes and the lack of extensive public data, it is crucial for researchers to perform thorough evaluations as outlined in the provided protocols. The optimal concentration of this compound should be carefully determined to balance effective foam suppression with minimal impact on cell health and product formation. It is recommended to start with low concentrations and perform dose-response studies for each specific cell line and process.

References

Troubleshooting & Optimization

"troubleshooting phase separation in 1-decanol-based microemulsions"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Decanol-Based Microemulsions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation in this compound-based microemulsions.

Troubleshooting Guide: Phase Separation

This guide addresses specific issues encountered during the formulation and stability testing of this compound-based microemulsions in a question-and-answer format.

Q1: My microemulsion is cloudy or separates into layers immediately after preparation. What is the primary cause?

A: Immediate phase separation typically points to a fundamental issue in the formulation's composition. The system is outside the stable microemulsion region, meaning the components are not balanced to form a thermodynamically stable single phase.

Common Causes and Immediate Actions:

  • Insufficient Surfactant/Co-surfactant (Smix): The concentration of the emulsifiers may be too low to effectively reduce the oil-water interfacial tension.[1] Increasing the total concentration of the surfactant and co-surfactant mixture can enhance stability.[1][2]

  • Incorrect Component Ratios: The relative amounts of oil (this compound), water, and the Smix are critical.[2] You must determine the optimal ratios by constructing a pseudo-ternary phase diagram.[3]

  • Improper Hydrophilic-Lipophilic Balance (HLB): The HLB of the surfactant system must match the requirements of the oil and water phases. For oil-in-water (o/w) microemulsions, a higher HLB is needed, while water-in-oil (w/o) systems require a lower HLB. Blending different surfactants is a common strategy to achieve the target HLB.

Q2: The microemulsion appears stable initially but shows signs of instability (e.g., cloudiness, creaming) after several hours or days. Why is this happening?

A: This phenomenon is known as delayed destabilization and can be caused by several factors that operate over a longer timescale.

Potential Causes and Solutions:

  • Ostwald Ripening: This is a common mechanism where smaller droplets diffuse into larger ones over time, leading to an overall increase in droplet size and eventual phase separation. To counter this, you can optimize the surfactant-to-co-surfactant ratio (e.g., 1:1, 2:1) to create a more rigid and effective interfacial film that slows this process.

  • Sub-optimal Formulation: The formulation may be located near the boundary of the stable microemulsion region in the phase diagram. Slight adjustments to the concentrations of oil, water, or the Smix can move the formulation towards the more stable center of this region.

Q3: I observed phase separation after adding my active pharmaceutical ingredient (API) to an otherwise stable microemulsion. How can I resolve this?

A: The addition of a new component, especially an active drug, can disrupt the delicate thermodynamic balance of the microemulsion.

Troubleshooting Steps:

  • Formulation Disruption: The API can alter the required HLB of the oil phase or interfere with the surfactant film at the oil-water interface.

  • Re-optimization is Necessary: The entire formulation may need to be re-optimized in the presence of the API. This includes re-evaluating the optimal HLB and the required Smix concentration.

  • Increase Smix Concentration: A higher concentration of the surfactant/co-surfactant mixture is often required to accommodate the drug and maintain a stable system.

Q4: My formulation is stable at room temperature but separates when heated or cooled. How can I improve its thermal stability?

A: Temperature fluctuations can significantly impact microemulsion stability by altering surfactant solubility and interfacial tension.

Recommendations:

  • Conduct Temperature Stability Studies: Evaluate the microemulsion's stability across a range of relevant temperatures (e.g., 4°C to 50°C). High temperatures can negatively impact the stability of some surfactant solutions.

  • Select Temperature-Insensitive Surfactants: Choose non-ionic surfactants, which are generally less sensitive to temperature changes than ionic surfactants.

  • Optimize Co-surfactant: The type and concentration of the co-surfactant (in this case, potentially this compound itself or another short-chain alcohol) can influence thermal stability.

Q5: Why does my microemulsion break when I add salts or adjust the pH with a buffer?

A: The presence of electrolytes (salts) or changes in pH can destabilize the microemulsion by affecting the surfactant's properties.

Explanation and Mitigation:

  • Effect of Electrolytes: Salts can screen the electrostatic repulsion between charged surfactant headgroups, affecting the curvature of the interfacial film and leading to instability. High salt concentrations can lead to flocculation or coalescence of droplets. The type of ion is also critical, with "salting-out" ions generally decreasing the stability of o/w microemulsions.

  • pH Sensitivity: For formulations containing ionic surfactants with pH-sensitive headgroups (e.g., carboxylic acids), a change in pH can alter their charge and, consequently, their emulsifying properties, leading to phase separation.

  • Solution: Screen different types and concentrations of salts to find a range that is compatible with your formulation. If using ionic surfactants, ensure the formulation's pH is maintained within a range where the surfactant is effective.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in these microemulsions? A: this compound (C10H22O) is a long-chain fatty alcohol. In microemulsion formulations, it can serve multiple purposes: it can act as the primary oil phase, or it can function as a co-surfactant when used with another primary surfactant to enhance the flexibility of the interfacial film and improve stability.

Q2: How do I select the right surfactant and co-surfactant? A: Selection depends on the desired type of microemulsion (o/w or w/o) and the nature of the oil phase. The key is to match the Hydrophilic-Lipophilic Balance (HLB) of your surfactant blend to the required HLB of the oil. Surfactants and co-surfactants are crucial for creating stable and clinically acceptable microemulsions. The co-surfactant, often a short-chain alcohol, helps to further lower interfacial tension and provides flexibility to the interface.

Q3: What is a pseudo-ternary phase diagram and why is it important? A: A pseudo-ternary phase diagram is a triangular graph used to map the stable and unstable regions of a four-component system (oil, water, surfactant, co-surfactant) at a constant temperature and pressure. The surfactant and co-surfactant are typically mixed at a fixed ratio (Smix) and treated as a single component. By preparing formulations with varying compositions and observing their phase behavior, you can identify the precise concentration ranges that result in a stable, single-phase microemulsion. This is an essential tool for systematic formulation development.

Q4: What are the key stability tests I should perform on my microemulsion? A: To ensure robustness, microemulsions should be subjected to various stress tests:

  • Centrifugation: Centrifuging the sample at high speeds (e.g., 3,500-5,000 rpm for 30 minutes) accelerates gravitational stress to quickly identify any tendency for phase separation.

  • Freeze-Thaw Cycles: Subjecting the formulation to at least three cycles of freezing (e.g., -20°C for 48 hours) and thawing (room temperature for 48 hours) assesses its stability against extreme temperature variations.

  • Thermodynamic Stability/Heating-Cooling Cycles: Cycling the microemulsion between low and high temperatures (e.g., 4°C and 45°C for multiple cycles) checks for phase separation under moderate thermal stress.

  • Particle Size Analysis: Using Dynamic Light Scattering (DLS) to monitor droplet size and polydispersity index (PDI) over time can provide quantitative data on the formulation's long-term stability.

Data Presentation

Table 1: Summary of Common Phase Separation Issues and Corrective Actions

Observed Problem Potential Cause Recommended Solution(s) Citation(s)
Immediate Cloudiness/LayeringInsufficient Surfactant/Co-surfactant (Smix)Increase the total Smix concentration in the formulation.
Incorrect Component RatiosConstruct a pseudo-ternary phase diagram to identify the stable microemulsion region and adjust component ratios accordingly.
Improper HLB ValueSelect a surfactant or blend of surfactants with an HLB value appropriate for the oil phase and desired emulsion type (o/w vs. w/o).
Delayed Instability (Separation after hours/days)Ostwald RipeningOptimize the surfactant-to-co-surfactant ratio (e.g., 1:1, 2:1) to form a more robust interfacial film.
Formulation Near Stability BoundarySlightly adjust the concentrations of oil, water, or Smix to move the formulation towards the center of the stable zone on the phase diagram.
Instability After Adding APIFormulation Disruption by APIRe-optimize the entire formulation (HLB, Smix ratio, and concentration) with the API included from the start.
Temperature SensitivityChanges in Surfactant Solubility/Interfacial TensionPerform stability tests across a relevant temperature range. Consider using less temperature-sensitive (e.g., non-ionic) surfactants.
Instability with Salts/BuffersDisruption of Surfactant Headgroup InteractionsScreen for compatible salt types and concentrations. For ionic surfactants, maintain the pH within a stable range.

Table 2: Illustrative Example of Smix Ratio Optimization on Stability

Smix Ratio (Surfactant:Co-surfactant) Observation after 24 hours Droplet Size (Z-average, nm) Polydispersity Index (PDI) Interpretation
1:2Phase separation observed> 500> 0.5Unstable; insufficient surfactant relative to co-surfactant.
1:1Clear, transparent25 ± 2< 0.2Stable; balanced interfacial film.
2:1Clear, transparent22 ± 3< 0.2Stable; potentially more robust interfacial film.
3:1Slightly opalescent35 ± 5> 0.3Less stable; potentially too rigid interfacial film.
Note: This table contains illustrative data to demonstrate a concept. Actual results will vary based on the specific components used.

Experimental Protocols

Protocol 1: Constructing a Pseudo-Ternary Phase Diagram by Water Titration

  • Prepare the Smix: Prepare mixtures of your chosen surfactant and co-surfactant in various fixed mass ratios (e.g., 1:2, 1:1, 2:1, 3:1).

  • Set Up Oil/Smix Ratios: For each Smix ratio, prepare a series of mixtures with the oil phase (this compound) at different mass ratios. Common starting ratios include 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9 (Oil:Smix).

  • Water Titration: Place each Oil/Smix mixture in a small beaker or vial on a magnetic stirrer. Slowly add the aqueous phase (water or buffer) dropwise using a burette.

  • Observe and Record: After each addition, allow the system to equilibrate. Observe the mixture for clarity and homogeneity. Note the point where the solution turns from clear to turbid or shows phase separation. This marks the boundary of the microemulsion region.

  • Plot the Diagram: Plot the data points on a triangular phase diagram for each Smix ratio. The area enclosed by the points represents the single-phase, stable microemulsion region.

Protocol 2: Standard Stability Testing Procedures

  • Centrifugation Test:

    • Place 5-10 mL of the prepared microemulsion into a centrifuge tube.

    • Centrifuge at 3,500-5,000 rpm for 30 minutes.

    • After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or sedimentation. A stable formulation will show no change.

  • Freeze-Thaw Cycle Test:

    • Place a sealed sample of the microemulsion in a freezer at -20°C for 48 hours.

    • Remove the sample and allow it to thaw at room temperature (approx. 25°C) for 48 hours.

    • Visually inspect the sample for any signs of instability.

    • Repeat this freeze-thaw cycle at least three times. A stable microemulsion will remain clear and homogenous throughout the cycles.

Visualizations

Troubleshooting_Logic_Flow start_node Phase Separation Observed d1 When does it occur? start_node->d1 decision_node decision_node process_node process_node solution_node solution_node p1 Fundamental Formulation Issue: - Incorrect Ratios - Wrong HLB - Insufficient Smix d1->p1 Immediately p2 Delayed Destabilization: - Ostwald Ripening - Near Stability Boundary d1->p2 After hours/days d2 Was an API or Salt Added? p1->d2 s1 Construct Phase Diagram Adjust Ratios & HLB Increase Smix Conc. p1->s1 p2->d2 s2 Optimize Smix Ratio Adjust formulation to center of stable region p2->s2 p3 System Disruption by Additive d2->p3 Yes d2->s1 No, from start s3 Re-optimize entire formulation with the additive present p3->s3

Caption: A logical workflow to diagnose the root cause of phase separation.

Experimental_Workflow start_node 1. Component Selection (Oil, Water, Surfactant, Co-surfactant) n2 2. Construct Pseudo-Ternary Phase Diagram start_node->n2 process_node process_node sub_process sub_process decision decision end_node Stable Microemulsion n3 3. Select Formulation from Stable Region n2->n3 n4 4. Prepare Microemulsion n3->n4 n5 5. Stability Testing n4->n5 n6 Centrifugation Test n5->n6 n7 Freeze-Thaw Cycles n5->n7 n8 Temperature Cycling n5->n8 n9 Is it stable? n6->n9 n7->n9 n8->n9 n9->end_node Yes n10 Re-formulate (Return to Step 3) n9->n10 No n10->n3

Caption: Workflow for microemulsion formulation and stability assessment.

Component_Interplay center_node Stable Microemulsion oil_node Oil Phase (this compound) center_node->oil_node Dispersed Phase water_node Aqueous Phase center_node->water_node Continuous Phase (for o/w) surfactant_node Surfactant surfactant_node->center_node Reduces Interfacial Tension cosurfactant_node Co-surfactant cosurfactant_node->center_node Increases Film Flexibility

Caption: Interplay of components in a stable o/w microemulsion system.

References

"optimizing the concentration of 1-decanol for maximum nanoparticle stability"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-decanol as a stabilizing agent in nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanoparticle formulations?

A1: this compound, a straight-chain fatty alcohol, primarily functions as a stabilizer, solvent, and co-emulsifier in chemical processes.[1][2] In nanoparticle synthesis, its amphiphilic nature, with a polar hydroxyl (-OH) head and a nonpolar 10-carbon tail, allows it to adsorb onto the nanoparticle surface. This action can provide a protective barrier, preventing the nanoparticles from aggregating and thus enhancing their colloidal stability.[3][4] Its properties also make it suitable for dissolving active ingredients in certain formulations.[1]

Q2: My nanoparticles are aggregating. How do I know if the this compound concentration is the problem?

A2: Nanoparticle aggregation is a common issue that can stem from several factors, including an improper concentration of the stabilizing agent.

  • Insufficient Concentration: If the this compound concentration is too low, the nanoparticle surfaces may not be fully covered. This incomplete coverage can leave exposed patches that lead to aggregation due to high surface energy.

  • Excessive Concentration: While less common for steric stabilizers, an excessively high concentration of a surfactant can sometimes lead to depletion-induced aggregation.

To determine if the this compound concentration is the root cause, you should conduct a concentration optimization experiment, systematically varying the amount of this compound while keeping all other parameters constant.

Q3: What is the general procedure for optimizing the this compound concentration?

A3: A systematic approach is required to find the ideal concentration of this compound for your specific nanoparticle system. The goal is to identify the concentration that results in the smallest particle size, lowest polydispersity index (PDI), and a zeta potential indicating good stability. A typical workflow involves preparing several batches of your nanoparticles, each with a different concentration of this compound, and then characterizing them over time.

Q4: Which characterization techniques are crucial for assessing nanoparticle stability?

A4: The most critical techniques for evaluating nanoparticle stability are:

  • Dynamic Light Scattering (DLS): This technique measures the average particle size (hydrodynamic diameter) and the Polydispersity Index (PDI). A stable formulation will show a consistent particle size and a low PDI (typically < 0.2) over time.

  • Zeta Potential Measurement: This measures the surface charge of the nanoparticles. A higher absolute zeta potential value (e.g., more positive than +20 mV or more negative than -20 mV) generally indicates good electrostatic stability, as the particles will repel each other, preventing aggregation.

  • UV-Vis Spectroscopy: For some types of nanoparticles (e.g., metallic), changes in the surface plasmon resonance peak can indicate aggregation.

  • Visual Observation: While qualitative, simply observing the dispersion for signs of sedimentation or cloudiness over time is a straightforward initial stability test.

Q5: Besides concentration, what other factors can influence stability when using this compound?

A5: Several other experimental parameters can impact the stability of your nanoparticle dispersion:

  • pH: The pH of the medium can affect the surface charge of both the nanoparticles and the stabilizer, influencing stability.

  • Ionic Strength: High concentrations of salts in the buffer or medium can screen the electrostatic repulsion between particles, leading to aggregation.

  • Temperature: Increased temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and potential aggregation.

  • Mixing Method: The rate and method of adding reagents, as well as the stirring speed during synthesis, can affect the final particle size and stability.

Troubleshooting Guide: Nanoparticle Aggregation

If you observe a visible precipitate, cloudiness, or a significant increase in particle size and PDI from DLS measurements, your nanoparticles are likely aggregating. Use the following guide to troubleshoot the issue.

G Troubleshooting Workflow for Nanoparticle Aggregation Start Observation: Nanoparticle Aggregation (Increased Size/PDI, Sedimentation) Cause1 Possible Cause: Suboptimal this compound Concentration Start->Cause1 Cause2 Possible Cause: Incorrect pH or High Ionic Strength Start->Cause2 Cause3 Possible Cause: Improper Storage or Handling Start->Cause3 Sol1 Solution: Perform Concentration Optimization Study Cause1->Sol1 Concentration not optimized Sol2 Solution: Measure and Adjust pH. Use Low-Salt Buffers or Purify. Cause2->Sol2 Buffer issues Sol3 Solution: Store at 4°C, Avoid Freezing. Use Gentle Resuspension. Cause3->Sol3 Storage conditions Check1 Re-characterize: Measure Size, PDI, and Zeta Potential Sol1->Check1 Sol2->Check1 Sol3->Check1 Check1->Start Aggregation persists Stable Result: Stable Nanoparticles Check1->Stable Parameters within acceptable range

Caption: Troubleshooting workflow for identifying and resolving nanoparticle aggregation.

Data Presentation

When optimizing this compound concentration, it is crucial to systematically record your results. The following table provides an example template for organizing your data. The values are illustrative and should be replaced with your experimental data.

This compound Conc. (mM)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Observation (24h @ 4°C)
0.1350.20.458-8.5Significant aggregation
0.5155.60.210-22.1Minor sediment
1.0 120.4 0.105 -31.7 Stable, no aggregation
2.0125.90.115-33.2Stable, no aggregation
5.0180.10.280-25.4Slight increase in size

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

This protocol outlines a general procedure for determining the optimal concentration of this compound for stabilizing a given nanoparticle formulation.

G Experimental Workflow for this compound Optimization Prep 1. Prepare Stock Solutions - Nanoparticle precursors - this compound concentration series Synth 2. Synthesize Nanoparticles - Add varying amounts of this compound - Keep all other parameters constant Prep->Synth Purify 3. Purify Nanoparticles - e.g., Centrifugation or Dialysis - Resuspend in appropriate medium Synth->Purify Char 4. Initial Characterization (T=0) - Measure Size, PDI, Zeta Potential Purify->Char Store 5. Stability Study - Store samples at a defined  temperature (e.g., 4°C) Char->Store Time 6. Time-Point Measurements - Re-characterize at intervals  (e.g., 1h, 24h, 7 days) Store->Time Analyze 7. Analyze Data - Plot Size/PDI vs. Concentration - Identify optimal concentration Time->Analyze Result Optimal this compound Concentration Determined Analyze->Result

Caption: Step-by-step workflow for optimizing stabilizer concentration.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of your nanoparticle precursors and a series of this compound solutions at different concentrations in a suitable solvent.

  • Synthesize Formulations: Prepare at least five separate nanoparticle formulations. To each, add a different concentration of this compound from your series. Ensure all other parameters (e.g., precursor concentration, temperature, reaction time, stirring speed) are identical across all batches.

  • Purification: After synthesis, purify the nanoparticles to remove unreacted precursors and excess this compound. Methods like centrifugation followed by resuspension or dialysis are common.

  • Initial Characterization (T=0): Immediately after purification, characterize each formulation. Measure the mean particle size, PDI, and zeta potential using a DLS instrument.

  • Stability Assessment: Store the purified nanoparticle dispersions under controlled conditions (e.g., 4°C).

  • Time-Point Measurements: At regular intervals (e.g., 1 hour, 24 hours, 7 days), gently resuspend the samples and re-measure the particle size and PDI.

  • Data Analysis: Compile the data into a table. The optimal concentration of this compound is the one that provides a small and stable particle size, a low PDI, and a sufficiently high zeta potential over the longest period.

Protocol 2: Measurement of Particle Size and Zeta Potential via DLS

Objective: To assess the physical characteristics of the nanoparticle dispersion.

Instrumentation: A Dynamic Light Scattering (DLS) instrument capable of measuring both particle size and zeta potential.

Methodology:

  • Sample Preparation: Dilute a small aliquot of your nanoparticle dispersion in an appropriate solvent (typically the same solvent used for the final resuspension, e.g., deionized water or a low-molarity buffer) to a suitable concentration for the instrument. The concentration should be low enough to avoid particle-particle interaction artifacts but high enough for a stable signal.

  • Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C). Enter the correct parameters for the dispersant (viscosity and refractive index).

  • Size Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

    • Perform the measurement. Typically, the instrument software will perform several runs and average the results to provide the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a specialized zeta potential cell.

    • Place the cell in the instrument.

    • Apply the electric field as per the instrument's protocol. The instrument measures the electrophoretic mobility of the particles and calculates the zeta potential.

    • Perform at least three measurements and average the results for consistency.

References

"overcoming challenges in the purification of 1-decanol for analytical standards"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-decanol for use as an analytical standard.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Fractional Vacuum Distillation
Observed Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of this compound from Other Fatty Alcohols The boiling points of the components are too close. This is a common challenge with homologous series of fatty alcohols.Increase the efficiency of the distillation column by using a longer packed column or a spinning band distillation apparatus. A very slow and controlled distillation rate is also crucial for better separation.[1]
The vacuum is not low enough.A lower vacuum will decrease the boiling points of the components and can increase the difference in their relative volatilities, thereby improving separation. Ensure all connections in your distillation setup are well-sealed to maintain a high vacuum.[1]
Product is Degrading or Turning Yellow The distillation temperature is too high.This compound can be susceptible to thermal degradation at elevated temperatures. Use a high vacuum to lower the boiling point as much as possible. A short-path distillation apparatus can minimize the time the fatty alcohol is exposed to high temperatures.[1]
No Distillate is Being Collected Despite Boiling There is a leak in the system.Vapors are escaping through unsealed joints. Check that all glassware joints are properly sealed.
Inadequate insulation.The constant airflow in a fume hood can cool the apparatus, preventing the vapor from reaching the condenser. Insulate the distillation column and head with glass wool or aluminum foil to maintain the necessary temperature gradient.[2]
Distillation is Occurring Too Quickly Too much heat is being applied.Excessive heat can lead to poor separation as less volatile components are carried over with the vapor. Reduce the heat input to ensure a slow and steady distillation rate.[2]
Preparative Chromatography (GC and HPLC)
Observed Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing in the Chromatogram Secondary interactions between the hydroxyl group of this compound and the stationary phase (e.g., silanol groups on silica gel).For GC analysis, derivatization of the alcohol to a less polar silyl ether can significantly improve peak shape. For HPLC, consider using a less acidic or end-capped stationary phase, or adding a modifier to the mobile phase to block active sites.
Column overloading.Reduce the amount of sample injected onto the column.
Poor Separation of this compound from Structurally Similar Impurities Inappropriate stationary phase or mobile phase/carrier gas conditions.For GC, optimize the temperature program (slower ramp rate) and consider a column with a different stationary phase polarity. For HPLC, perform a thorough method development to find the optimal combination of stationary and mobile phases that provides the best selectivity.
Low Recovery of Purified this compound The compound is irreversibly adsorbing to the stationary phase.For HPLC, try a different stationary phase (e.g., alumina instead of silica). For preparative GC, ensure the collection trap is efficient for the volatility of this compound.
The compound is co-eluting with an unseen impurity.Use a more universal detector (e.g., mass spectrometry or refractive index) to check for co-eluting species.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically produced either by the Ziegler process (oligomerization of ethylene) or by the hydrogenation of decanoic acid. Potential impurities can include:

  • Other Fatty Alcohols: Homologs such as 1-octanol and 1-dodecanol due to the nature of the polymerization or natural source of fatty acids.

  • Unreacted Starting Materials: Residual decanoic acid from the hydrogenation process.

  • Byproducts of Synthesis: Aldehydes (from incomplete reduction), esters (from side reactions), and alkanes.

  • Water: From the reaction workup or atmospheric absorption.

Q2: What is a suitable purity for this compound to be used as an analytical standard?

A2: The required purity depends on the specific application. For use as a reference standard in quantitative analysis (e.g., HPLC or GC), a purity of ≥99.5% is generally recommended. Always refer to the certificate of analysis (CoA) provided by the supplier for the exact purity and a list of identified impurities.

Q3: How can I assess the purity of my purified this compound?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography (GC-FID or GC-MS): This is the most common method for assessing the purity of volatile compounds like this compound and for identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used, especially with a universal detector like a refractive index detector, to identify non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.

  • Karl Fischer Titration: Specifically for determining water content.

Q4: What are the recommended storage conditions for a this compound analytical standard?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is stable under normal storage conditions. Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.

Data Presentation

Physical Properties of this compound and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
1-OctanolC₈H₁₈O130.23195
This compound C₁₀H₂₂O 158.28 231
1-DodecanolC₁₂H₂₆O186.34259
DecanalC₁₀H₂₀O156.27207-209
Decanoic AcidC₁₀H₂₀O₂172.26270

Note: Data sourced from publicly available chemical databases.

Typical Purity of this compound Grades
GradeTypical Purity (%)
Technical Grade95 - 98
Reagent Grade>98
Analytical Standard≥99.5

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

Objective: To separate this compound from impurities with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Sample Preparation: Add the impure this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

    • Gently heat the distillation flask using a heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column. If the ring stops rising, you may need to increase the heat slightly or improve the insulation of the column.

    • Collect the initial fractions (forerun), which will contain lower-boiling impurities.

    • As the temperature stabilizes near the expected boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.

    • Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities, or when only a small amount of residue remains.

  • Purity Analysis: Analyze the collected main fraction for purity using GC or another suitable analytical method.

Protocol 2: Purification of this compound by Preparative Gas Chromatography (Prep-GC)

Objective: To isolate high-purity this compound from a complex mixture of impurities.

Methodology:

  • Analytical Method Development: Develop an analytical GC method that provides good resolution between this compound and its impurities. A non-polar or mid-polarity capillary column is often suitable.

  • Preparative GC System Setup:

    • Column: A preparative column with a larger diameter and thicker film of the same stationary phase as the analytical column.

    • Injector: Use a splitless or large volume injection technique to introduce a sufficient amount of the sample.

    • Detector: A non-destructive detector or a post-column split that directs a small portion of the eluent to a detector (e.g., FID) and the majority to the collection trap.

    • Collection Trap: A cooled trap (e.g., using liquid nitrogen or a cryo-cooler) to condense the this compound as it elutes from the column.

  • Purification:

    • Inject the impure this compound onto the preparative GC column.

    • Run the established temperature program.

    • Monitor the detector signal to determine the retention time of the this compound peak.

    • Activate the collection trap just before the this compound peak begins to elute and deactivate it after the peak has completely eluted.

    • Multiple injections may be necessary to obtain the desired quantity of purified material.

  • Recovery and Analysis:

    • Rinse the collected this compound from the trap with a small amount of a volatile solvent.

    • Evaporate the solvent to obtain the purified this compound.

    • Confirm the purity of the collected fraction using an analytical GC.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_analysis Final Analysis & Storage Start Impure this compound Analyze Analyze Impurity Profile (GC-MS, HPLC) Start->Analyze Distill Fractional Vacuum Distillation Analyze->Distill Boiling point differences significant Prep_Chrom Preparative Chromatography (GC or HPLC) Analyze->Prep_Chrom Close boiling points or azeotropes present Purity_Check Assess Purity of Collected Fractions Distill->Purity_Check Prep_Chrom->Purity_Check Purity_Check->Distill Purity <99.5% Combine Combine Pure Fractions Purity_Check->Combine Purity ≥99.5% Store Store Purified Standard Under Appropriate Conditions Combine->Store

Caption: A general workflow for the purification of this compound for use as an analytical standard.

Troubleshooting_Distillation cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation in Fractional Distillation Cause1 Boiling points of components too close? Problem->Cause1 Cause2 Distillation rate too fast? Problem->Cause2 Cause3 Insufficient column efficiency? Problem->Cause3 Cause4 Vacuum level not optimal? Problem->Cause4 Solution1 Consider Preparative Chromatography Cause1->Solution1 Solution2 Reduce heating rate Cause2->Solution2 Solution3 Use a longer or more efficient column (e.g., spinning band) Cause3->Solution3 Solution4 Improve vacuum seal and lower pressure Cause4->Solution4

Caption: A troubleshooting decision tree for poor separation during fractional distillation of this compound.

References

Technical Support Center: Mitigating the Impact of 1-Decanol on Protein Stability in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of 1-decanol in protein formulations. The information is presented in a practical, question-and-answer format to assist in experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: Why is this compound included in my formulation, and what are its primary effects on proteins?

A1: this compound, a ten-carbon fatty alcohol, may be used in formulations as a solvent, co-solvent, or penetration enhancer due to its amphipathic nature.[1][2] However, its long hydrophobic alkyl chain can have a significant destabilizing effect on proteins. The primary mechanisms of this compound-induced protein instability include:

  • Disruption of Hydrophobic Interactions: The hydrophobic tail of this compound can interfere with the protein's native tertiary structure by interacting with hydrophobic amino acid residues that are typically buried within the protein core. This can lead to partial or complete unfolding.[3][4]

  • Increased Hydrophobicity: The presence of this compound increases the overall hydrophobicity of the solvent, which can favor the exposure of the protein's hydrophobic core, leading to aggregation.[5]

  • Alteration of Secondary Structure: Alcohols can disrupt the intramolecular hydrogen bonds that maintain secondary structures like alpha-helices and beta-sheets, leading to conformational changes.

Q2: What are the initial signs that this compound is destabilizing my protein?

A2: The initial indicators of protein destabilization by this compound can be observed as:

  • Increased Turbidity or Precipitation: Visual inspection of the formulation may reveal cloudiness or the formation of visible particles, which is a clear sign of protein aggregation and precipitation.

  • Changes in Spectroscopic Properties: Techniques like UV-Vis spectroscopy may show increased light scattering. Circular Dichroism (CD) spectroscopy can detect changes in the protein's secondary and tertiary structure.

  • Loss of Biological Activity: A decrease in the protein's specific activity is a functional indicator of structural perturbation.

Q3: What are the general strategies to mitigate the destabilizing effects of this compound?

A3: Mitigating the impact of this compound involves the addition of stabilizing excipients that can either preferentially exclude this compound from the protein's surface or directly interact with the protein to stabilize its native conformation. Common strategies include:

  • Addition of Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can competitively adsorb to interfaces and form micelles around hydrophobic molecules like this compound, reducing their direct interaction with the protein.

  • Inclusion of Sugars and Polyols: Sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol, sorbitol) are preferentially excluded from the protein surface, which promotes a more compact, stable protein conformation through a phenomenon known as preferential hydration.

  • Use of Amino Acids: Certain amino acids, such as arginine and proline, can act as aggregation suppressors. Arginine, in particular, is known to interact with hydrophobic patches on the protein surface, preventing self-association.

  • Incorporation of Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, effectively sequestering them from the protein.

Q4: How do longer-chain alcohols like this compound compare to shorter-chain alcohols in their effect on protein stability?

A4: The destabilizing effect of monohydric alcohols on proteins generally increases with the length of the alkyl chain. Therefore, this compound is expected to be a more potent protein denaturant than shorter-chain alcohols like ethanol or propanol at the same molar concentration. This is attributed to the larger hydrophobic surface area of this compound, which leads to stronger interactions with the hydrophobic regions of the protein.

Troubleshooting Guides

Problem 1: My protein is precipitating immediately upon addition of a this compound-containing solution.

Possible Cause Troubleshooting Step Rationale
High local concentration of this compound 1. Modify the order of addition: Add the this compound solution slowly and with constant, gentle stirring to the protein solution. 2. Prepare a stock solution of this compound with a stabilizing excipient (e.g., a surfactant) before adding it to the protein formulation.Rapid addition can create localized high concentrations of this compound, leading to immediate protein unfolding and aggregation. Pre-mixing with a surfactant can help to micellize the this compound.
pH is near the isoelectric point (pI) of the protein 1. Adjust the pH of the buffer to be at least 1-2 units away from the protein's pI. 2. Re-evaluate the optimal pH for your protein in the presence of this compound.At its pI, a protein has no net charge, which minimizes electrostatic repulsion between molecules and increases the likelihood of aggregation, a situation exacerbated by the presence of a hydrophobic agent.
Insufficient ionic strength Increase the ionic strength of the buffer by adding a salt like NaCl (e.g., up to 150 mM).Increased ionic strength can help to shield charged patches on the protein surface, reducing protein-protein interactions that can lead to aggregation.

Problem 2: My formulation is clear initially but becomes turbid over time at room temperature or during storage.

Possible Cause Troubleshooting Step Rationale
Slow unfolding and aggregation 1. Incorporate a stabilizing excipient such as sucrose or trehalose (e.g., 5-10% w/v). 2. Add a non-ionic surfactant like Polysorbate 20 or 80 (e.g., 0.01-0.1% w/v). 3. Consider adding arginine (e.g., 50-250 mM) to suppress aggregation.This compound may be causing a slow, progressive destabilization of the protein. Stabilizers can shift the equilibrium back towards the native state. Surfactants can prevent interactions at interfaces, which can be sites of unfolding. Arginine can mask hydrophobic patches that become exposed over time.
This compound phase separation 1. Visually inspect for any phase separation (oily droplets). 2. Increase the concentration of a solubilizing agent, such as a surfactant, to keep this compound in solution.This compound has low water solubility (37 mg/L at 25°C) and may phase-separate over time, leading to high local concentrations that denature the protein.
Oxidation If your protein is sensitive to oxidation, consider adding an antioxidant like methionine or EDTA (if compatible with your protein and formulation).Oxidative damage can lead to conformational changes and subsequent aggregation.

Problem 3: I observe a decrease in protein activity, but the solution remains clear.

Possible Cause Troubleshooting Step Rationale
Local conformational changes 1. Use Circular Dichroism (CD) spectroscopy to check for subtle changes in the secondary or tertiary structure. 2. Employ a thermal shift assay to assess if the protein's melting temperature (Tm) has decreased.This compound may be causing localized unfolding, particularly around the active site, without leading to large-scale aggregation. This can result in a loss of function while the protein remains soluble.
Competitive inhibition (for enzymes) If this compound has structural similarities to the substrate or a ligand, perform kinetic studies to determine if it is acting as a competitive inhibitor.The alcohol may be binding to the active site and preventing substrate binding.
Formation of soluble oligomers Use Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to detect the presence of small, soluble aggregates.The initial stages of aggregation may involve the formation of soluble oligomers that do not scatter enough light to cause visible turbidity but can be inactive.

Data Presentation

Table 1: Hypothetical Quantitative Impact of this compound on Protein Stability Parameters

This compound Concentration (mM)Change in Melting Temperature (ΔTm) (°C)Aggregation Onset Temperature (°C)Percentage of Monomer Remaining after 24h at 37°C
0 (Control)06598%
0.1-2.56185%
0.5-6.05560%
1.0-10.04830%

Table 2: Efficacy of Different Stabilizers in Mitigating this compound Induced Instability (Illustrative Data)

Formulation contains 1 mg/mL of a model protein and 0.5 mM this compound. The effectiveness of stabilizers is highly protein-dependent and should be experimentally verified.

StabilizerConcentrationChange in Melting Temperature (ΔTm) vs. This compound alone (°C)Percentage of Monomer Remaining after 24h at 37°C
None--60%
Sucrose10% (w/v)+3.588%
Arginine150 mM+2.082%
Polysorbate 800.05% (w/v)+4.092%
Hydroxypropyl-β-Cyclodextrin50 mM+5.595%

Experimental Protocols

Protocol 1: Assessing Protein Stability using Differential Scanning Fluorimetry (Thermal Shift Assay)

This protocol provides a method to determine the melting temperature (Tm) of a protein in the presence of this compound and potential stabilizers.

Materials:

  • Purified protein of interest

  • SYPRO Orange dye (5000x stock in DMSO)

  • Base buffer for the protein

  • This compound

  • Stock solutions of stabilizing excipients (e.g., sucrose, arginine, Polysorbate 80, cyclodextrin)

  • 96-well PCR plates

  • Real-time PCR instrument capable of fluorescence detection with a thermal ramp

Methodology:

  • Prepare Master Mixes: For each condition, prepare a master mix containing the protein in the base buffer.

  • Prepare this compound and Excipient Solutions: Prepare serial dilutions of this compound in the base buffer. Also, prepare solutions of each excipient at various concentrations in the base buffer, both with and without the desired concentration of this compound.

  • Set up the Assay Plate:

    • In each well of a 96-well PCR plate, add the protein master mix.

    • Add the corresponding solutions of this compound and/or excipients to the wells.

    • Include control wells with only the protein in buffer, and protein with each excipient without this compound.

    • Finally, add SYPRO Orange dye to each well to a final concentration of 5x.

    • Bring the final volume of each well to 25 µL with the base buffer.

  • Run the Thermal Shift Assay:

    • Place the plate in the real-time PCR instrument.

    • Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each well.

    • The melting temperature (Tm) is the temperature at the midpoint of the sigmoidal unfolding transition, which can be determined by finding the peak of the first derivative of the melting curve.

    • Compare the Tm values of the protein with this compound to the control to quantify the destabilizing effect.

    • Assess the ability of each excipient to increase the Tm in the presence of this compound.

Protocol 2: Monitoring Protein Aggregation using Dynamic Light Scattering (DLS)

This protocol is for measuring the size distribution of protein particles over time to assess aggregation induced by this compound.

Materials:

  • Purified protein of interest, filtered through a 0.22 µm filter

  • Base buffer, filtered through a 0.22 µm filter

  • This compound

  • Stock solutions of stabilizing excipients

  • DLS cuvettes

  • Dynamic Light Scattering instrument

Methodology:

  • Sample Preparation:

    • Prepare samples of the protein in the base buffer containing different concentrations of this compound and/or stabilizing excipients in DLS cuvettes.

    • Ensure all solutions are dust-free by filtering or centrifugation.

    • Include a control sample of the protein in buffer alone.

  • DLS Measurement:

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate (e.g., 25°C).

    • Perform an initial measurement to determine the initial size distribution and polydispersity index (PDI). The native protein should show a single, narrow peak.

    • For kinetic studies, take measurements at regular time intervals (e.g., every 30 minutes for several hours) or after a period of stress (e.g., incubation at an elevated temperature).

  • Data Analysis:

    • Analyze the size distribution plots at each time point. The appearance of larger particles or an increase in the PDI indicates aggregation.

    • Plot the average particle size or the percentage of aggregated protein as a function of time for each condition.

    • Compare the aggregation kinetics in the presence of this compound with and without stabilizers to evaluate their effectiveness.

Visualizations

G cluster_problem Problem: Protein Instability cluster_solution Mitigation Strategies Protein Native Protein Unfolded Unfolded/Partially Folded Protein Protein->Unfolded Unfolding Decanol This compound Decanol->Protein Disrupts Hydrophobic Core Aggregates Aggregates/Precipitate Unfolded->Aggregates Aggregation Surfactants Surfactants (e.g., Polysorbates) Surfactants->Decanol Micellar Sequestration Cyclodextrins Cyclodextrins Cyclodextrins->Decanol Encapsulation Sugars Sugars/Polyols (e.g., Sucrose) Sugars->Protein Preferential Hydration AminoAcids Amino Acids (e.g., Arginine) AminoAcids->Unfolded Suppresses Aggregation

Caption: Mechanism of this compound induced instability and mitigation strategies.

G cluster_workflow Troubleshooting Workflow start Observation: Protein Instability (Precipitation, Activity Loss) q1 Is precipitation immediate? start->q1 action1 Optimize Formulation Process: - Slow addition of this compound - Adjust pH and ionic strength q1->action1 Yes q2 Is instability time-dependent? q1->q2 No end Stable Formulation action1->end action2 Incorporate Stabilizers: - Sugars/Polyols - Surfactants - Amino Acids q2->action2 Yes q3 Is activity lost without precipitation? q2->q3 No action2->end action3 Characterize Structural Changes: - Circular Dichroism - Thermal Shift Assay - SEC/DLS for soluble oligomers q3->action3 Yes action3->end

Caption: Logical workflow for troubleshooting protein instability issues.

References

"strategies to control the particle size of nanoparticles using 1-decanol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on strategies to control the particle size of nanoparticles using 1-decanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanoparticle synthesis?

A1: this compound can serve multiple functions in nanoparticle synthesis, primarily acting as a co-solvent or a co-surfactant. As a co-solvent, it can modify the polarity of the reaction medium, which in turn influences the solubility and reaction rates of the nanoparticle precursors. In microemulsion systems, this compound can act as a co-surfactant, enhancing the stability and controlling the size of reverse micelles that function as nanoreactors for particle formation.[1]

Q2: How does the concentration of this compound affect the final particle size?

A2: The concentration of this compound can have a significant impact on the resulting nanoparticle size. When used as a co-surfactant in a microemulsion system, increasing the concentration of this compound can alter the flexibility and curvature of the surfactant film, which can lead to changes in the size of the micellar nanoreactors and, consequently, the final particle size. The optimal concentration will depend on the specific surfactant, solvent, and precursor used in the synthesis.

Q3: Can this compound also act as a reducing agent?

A3: While some long-chain alcohols can act as reducing agents at elevated temperatures, this compound is not typically a strong reducing agent under standard synthesis conditions.[2] Its primary role is more commonly associated with solvent effects and surfactant activity.[1] However, under specific conditions, such as high temperatures, it may contribute to the reduction of metal precursors.[2]

Q4: What types of nanoparticles can be synthesized using this compound?

A4: this compound can be incorporated into the synthesis of a variety of nanoparticles, including metallic, metal oxide, and semiconductor nanoparticles, particularly within microemulsion-based methods.[1] It is also used in the formulation of lipid-based nanocarriers like nanoemulsions for drug delivery.

Troubleshooting Guides

Issue 1: Broad Particle Size Distribution (High Polydispersity Index - PDI)

  • Possible Cause: Inconsistent nucleation and growth rates.

  • Troubleshooting Steps:

    • Optimize Stirring Rate: Ensure a consistent and vigorous stirring rate (e.g., >700 rpm) throughout the reaction to ensure homogeneous mixing of precursors and reagents.

    • Control Reagent Addition Rate: The rate of addition of the reducing agent or precursor solution can significantly impact the nucleation process. A slower, controlled addition rate using a syringe pump can lead to a more uniform particle size.

    • Adjust this compound/Surfactant Ratio: In microemulsion systems, the ratio of this compound to the primary surfactant is critical. Systematically vary this ratio to find the optimal condition for stable and monodisperse nanoreactors.

    • Temperature Control: Ensure a stable and uniform reaction temperature, as temperature fluctuations can affect reaction kinetics and lead to a broader size distribution.

Issue 2: Nanoparticle Aggregation and Instability

  • Possible Cause: Insufficient surface stabilization or inappropriate pH.

  • Troubleshooting Steps:

    • Verify Stabilizer Concentration: Ensure an adequate concentration of the stabilizing agent (e.g., sodium citrate, PVP) is present to cap the nanoparticles as they form.

    • pH Adjustment: The pH of the reaction medium can influence the surface charge of the nanoparticles and their stability. Measure and adjust the pH to a range that promotes electrostatic repulsion between particles.

    • Post-Synthesis Purification: Immediately after synthesis, purify the nanoparticles by centrifugation and redispersion in a suitable solvent to remove unreacted reagents that might cause instability.

    • Check for Impurities: Impurities in reagents or glassware can lead to aggregation. Use high-purity reagents and thoroughly clean all glassware.

Issue 3: Incorrect or Unexpected Particle Morphology

  • Possible Cause: The reaction conditions favor anisotropic growth.

  • Troubleshooting Steps:

    • Modify the this compound Concentration: As a co-surfactant, this compound can influence the shape of the micellar nanoreactors. Varying its concentration may help in achieving the desired spherical morphology.

    • Adjust the Precursor to Surfactant Ratio: The ratio of the metal precursor to the surfactant can influence the growth kinetics on different crystal facets. A systematic variation of this ratio can help control the final shape.

    • Control the Reaction Temperature: Temperature can affect the crystal growth process. Lowering the temperature may slow down the growth rate and favor the formation of more thermodynamically stable spherical particles.

Quantitative Data on Synthesis Parameters

The following tables provide an illustrative summary of how key experimental parameters can influence the size and polydispersity of nanoparticles in a hypothetical synthesis using this compound in a microemulsion system.

Table 1: Effect of this compound Concentration on Nanoparticle Size

This compound (Co-surfactant) Concentration (v/v %)Surfactant Concentration (mM)Stirring Rate (rpm)Temperature (°C)Resulting Particle Size (nm)Polydispersity Index (PDI)
2%5080025450.35
5%5080025320.21
10%5080025250.15
15%5080025380.31

Table 2: Effect of Stirring Rate and Temperature on Nanoparticle Characteristics

Stirring Rate (rpm)Temperature (°C)This compound Concentration (v/v %)Surfactant Concentration (mM)Resulting Particle Size (nm)Polydispersity Index (PDI)
4002510%50550.42
8002510%50250.15
12002510%50220.12
8004010%50350.28
8006010%50500.39

Experimental Protocols

Generalized Protocol for Nanoparticle Synthesis via Microemulsion using this compound

This protocol describes a general method for synthesizing metal nanoparticles using a water-in-oil microemulsion where this compound acts as a co-surfactant.

Materials:

  • Metal precursor (e.g., Silver Nitrate - AgNO₃)

  • Surfactant (e.g., Sodium Dodecyl Benzene Sulfonate - SDBS)

  • Oil phase (e.g., Toluene)

  • Co-surfactant (this compound)

  • Reducing agent (e.g., Sodium Borohydride - NaBH₄)

  • Deionized water

Procedure:

  • Preparation of Microemulsion A (Metal Precursor):

    • Prepare an aqueous solution of the metal precursor (e.g., 0.1 M AgNO₃).

    • In a separate vessel, prepare the organic phase by mixing the oil (e.g., Toluene), surfactant (e.g., SDBS), and co-surfactant (this compound).

    • Add the aqueous metal precursor solution to the organic phase under vigorous mechanical stirring (e.g., 800 rpm) to form a stable and clear water-in-oil microemulsion.

  • Preparation of Microemulsion B (Reducing Agent):

    • Prepare a fresh aqueous solution of the reducing agent (e.g., 0.2 M NaBH₄).

    • In a separate vessel, prepare an identical organic phase as in step 1.

    • Add the aqueous reducing agent solution to this organic phase with the same stirring rate to form a second stable microemulsion.

  • Nanoparticle Synthesis:

    • Slowly add Microemulsion B (containing the reducing agent) to Microemulsion A (containing the metal precursor) dropwise using a syringe pump under continuous and vigorous stirring.

    • The reaction mixture will typically change color, indicating the formation of nanoparticles.

    • Allow the reaction to proceed for a set amount of time (e.g., 30 minutes) to ensure completion.

  • Purification:

    • The resulting nanoparticles can be precipitated by adding a non-solvent like ethanol or acetone.

    • Collect the nanoparticles by centrifugation.

    • Wash the collected nanoparticles multiple times with a suitable solvent (e.g., ethanol/water mixture) to remove unreacted reagents and surfactant.

    • Redisperse the purified nanoparticles in the desired solvent for storage and characterization.

Visualizations

experimental_workflow cluster_prep Preparation of Microemulsions prep_A Prepare Microemulsion A (Metal Precursor + Surfactant + this compound in Oil) synthesis Nanoparticle Synthesis (Slowly add B to A with vigorous stirring) prep_A->synthesis prep_B Prepare Microemulsion B (Reducing Agent + Surfactant + this compound in Oil) prep_B->synthesis purification Purification (Precipitation, Centrifugation, Washing) synthesis->purification characterization Characterization (DLS, TEM, UV-Vis) purification->characterization

Caption: Experimental workflow for nanoparticle synthesis using this compound in a microemulsion system.

logical_relationship cluster_inputs Input Parameters cluster_processes Controlling Factors cluster_outputs Nanoparticle Characteristics param_decanol This compound Conc. process_micelle Micelle Size/ Stability param_decanol->process_micelle param_temp Temperature process_kinetics Reaction Kinetics (Nucleation & Growth) param_temp->process_kinetics param_stir Stirring Rate param_stir->process_kinetics param_reagents Reagent Conc. param_reagents->process_micelle param_reagents->process_kinetics output_size Particle Size process_micelle->output_size output_morph Morphology process_micelle->output_morph process_kinetics->output_size output_pdi Size Distribution (PDI) process_kinetics->output_pdi

Caption: Logical relationship between experimental parameters and nanoparticle characteristics.

References

"troubleshooting guide for 1-decanol-mediated transdermal drug delivery systems"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 1-decanol as a penetration enhancer in transdermal drug delivery systems (TDDS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation, in vitro testing, and analysis of this compound-mediated TDDS.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low drug permeation or flux across the skin model. 1. Suboptimal this compound concentration.2. Inadequate drug solubility in the formulation.3. Poor drug partitioning from the vehicle into the stratum corneum.4. Integrity of the skin membrane is compromised or too thick.1. Optimize the concentration of this compound. A parabolic relationship has been observed, with efficacy increasing up to a certain point before potentially causing excessive irritation.[1][2][3]2. Incorporate co-solvents (e.g., ethanol, propylene glycol) to improve drug solubility.[2][3]3. Adjust the formulation vehicle to optimize the drug's thermodynamic activity.4. Ensure proper skin membrane preparation and storage. Use a new, validated skin sample.
High inter-sample variability in permeation studies. 1. Inconsistent skin membrane thickness or quality.2. Formation of air bubbles in the Franz diffusion cell receptor chamber.3. Inconsistent formulation application or dose.4. Temperature fluctuations in the experimental setup.1. Standardize the skin membrane source and preparation method. Measure the thickness of each skin sample before use.2. Degas the receptor fluid before filling the cells and ensure no bubbles are trapped beneath the membrane.3. Use a positive displacement pipette or weigh the formulation applied to each cell for consistency.4. Ensure the water bath and circulation system maintain a constant temperature (typically 32°C for skin studies).
Drug crystallization in the transdermal patch during storage. 1. Drug concentration exceeds its saturation solubility in the patch matrix.2. Incompatibility between the drug and the polymer matrix or adhesive.3. Changes in temperature and humidity during storage.1. Reduce the drug loading or incorporate a co-solvent or a crystallization inhibitor like polyvinylpyrrolidone (PVP).2. Conduct compatibility studies with different polymers and adhesives.3. Perform stability studies under controlled temperature and humidity conditions as per ICH guidelines.
Poor adhesion of the transdermal patch to the skin. 1. Inappropriate adhesive selection for the formulation and skin type.2. Presence of this compound or other excipients affecting adhesive properties.3. Improper skin preparation before patch application.4. Friction from clothing or excessive movement.1. Test different types of pressure-sensitive adhesives (e.g., acrylates, silicones, polyisobutylenes) for optimal tack, peel adhesion, and shear strength.2. Evaluate the effect of formulation components on adhesive performance. It may be necessary to use a peripheral adhesive design.3. Clean the application site with water and dry it completely before applying the patch. Avoid using lotions or oils.4. Choose an application site with minimal movement and friction. An overlay film may be used to secure the patch.
Signs of skin irritation (erythema, edema) in in vivo or ex vivo studies. 1. High concentration of this compound.2. The drug itself is an irritant.3. Occlusive nature of the patch.4. Sensitivity of the skin model.1. Reduce the concentration of this compound or consider using a less irritating enhancer like octanol or nonanol.2. Conduct a skin irritation study with a placebo patch (without the drug) to isolate the effect of the excipients.3. Use a breathable backing membrane for the patch.4. Ensure the use of a validated skin irritation model and scoring system.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which this compound enhances drug permeation through the skin?

This compound, a fatty alcohol, primarily enhances drug permeation by disrupting the highly ordered lipid structure of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, creating more pathways for the drug to diffuse through the skin barrier.

2. What is the optimal concentration of this compound to use in a transdermal formulation?

The optimal concentration of this compound is drug-dependent and represents a balance between maximizing permeation enhancement and minimizing skin irritation. Studies have shown that for some drugs like melatonin, a 5% w/v concentration of decanol provides maximum flux. However, it is crucial to determine the optimal concentration for each specific drug and formulation through dose-ranging studies.

3. How does this compound compare to other fatty alcohol penetration enhancers?

The permeation enhancement effect of saturated fatty alcohols often follows a parabolic relationship with their carbon chain length. For melatonin, this compound (C10) has been shown to provide the highest permeation enhancement compared to other saturated fatty alcohols like octanol (C8), nonanol (C9), undecanol (C11), and lauryl alcohol (C12). However, fatty alcohols that show greater permeation enhancement, such as decanol, undecanol, and lauryl alcohol, also tend to cause more skin irritation. Octanol and nonanol may be useful alternatives when lower skin irritation is a priority.

4. Can this compound be used in combination with other penetration enhancers?

Yes, this compound can be used in combination with other enhancers, such as propylene glycol or ethanol, to achieve a synergistic effect. These combinations can improve drug solubility and further enhance permeation. However, the potential for increased skin irritation must be carefully evaluated.

5. What are the key stability concerns for formulations containing this compound?

Key stability concerns include drug crystallization, phase separation, and changes in the physical properties of the patch, such as adhesion and flexibility. It is essential to conduct stability testing under accelerated and long-term conditions to ensure the quality and performance of the product over its shelf life.

Data Presentation

Table 1: Comparative Permeation Enhancement of Saturated Fatty Alcohols for Melatonin

Fatty Alcohol (5% w/v)Carbon Chain LengthMean Flux (µg/cm²/h)Enhancement Ratio*
Octanol81.254.8
Nonanol91.505.8
Decanol 10 2.25 8.7
Undecanol111.806.9
Lauryl Alcohol121.656.3
Tridecanol130.903.5
Myristyl Alcohol140.752.9
Control (Vehicle)-0.261.0

*Enhancement Ratio = Flux with enhancer / Flux with control vehicle. (Data adapted from studies on melatonin permeation across hairless rat skin)

Experimental Protocols

In Vitro Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of a drug from a this compound-containing formulation across a skin membrane.

Methodology:

  • Preparation of Receptor Medium: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) and degas it to remove dissolved air. For poorly water-soluble drugs, a co-solvent like ethanol may be added to the receptor medium to maintain sink conditions.

  • Skin Membrane Preparation: Excise full-thickness skin (e.g., human cadaver, porcine, or rat) and remove subcutaneous fat. Cut the skin to a size suitable for the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

  • Temperature Control: Fill the receptor chamber with the degassed receptor medium and place the cells in a circulating water bath maintained at 32 ± 1°C.

  • Formulation Application: Apply a precise amount of the transdermal formulation to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss).

In Vivo Skin Irritation Assessment

Objective: To evaluate the potential of a this compound-containing formulation to cause skin irritation.

Methodology:

  • Animal Model: Use a suitable animal model, such as hairless rats or rabbits.

  • Test and Control Groups: Divide the animals into groups to receive the test formulation, a placebo formulation (without the drug), a positive control (e.g., 0.1% sodium lauryl sulfate), and a negative control (e.g., saline).

  • Application: Apply a defined amount of the formulation to a specific area on the dorsal side of the animal and cover it with an occlusive or semi-occlusive patch.

  • Observation Period: Remove the patch after a specified duration (e.g., 24 hours) and score the application site for signs of irritation (erythema and edema) at predetermined time points (e.g., 1, 24, 48, and 72 hours after patch removal).

  • Scoring: Use a standardized scoring system (e.g., Draize scale) to grade the severity of erythema and edema.

  • Data Analysis: Calculate the Primary Irritation Index (PII) for each formulation to classify its irritation potential.

ATR-FTIR Spectroscopy for Stratum Corneum Lipid Analysis

Objective: To investigate the effect of this compound on the organization of stratum corneum lipids.

Methodology:

  • Sample Preparation: Obtain isolated stratum corneum by trypsin digestion of excised skin.

  • Treatment: Treat the stratum corneum samples with the this compound-containing formulation for a specified period. A control sample should be treated with the vehicle alone.

  • ATR-FTIR Measurement: Place the treated stratum corneum sample on the ATR crystal of the FTIR spectrometer.

  • Data Acquisition: Record the infrared spectra over a specific wavenumber range (e.g., 4000-650 cm⁻¹).

  • Data Analysis: Analyze the positions and shapes of the C-H stretching vibration peaks (around 2850 cm⁻¹ and 2920 cm⁻¹) to assess changes in the conformational order (trans-gauche isomerization) of the lipid acyl chains. A shift to higher wavenumbers indicates increased lipid disorder.

Differential Scanning Calorimetry (DSC) for Lipid Phase Transition Analysis

Objective: To determine the effect of this compound on the thermotropic phase behavior of stratum corneum lipids.

Methodology:

  • Sample Preparation: Hydrate isolated stratum corneum samples in a buffer solution.

  • Treatment: Treat the hydrated stratum corneum with the this compound formulation.

  • DSC Analysis: Seal the treated stratum corneum sample in an aluminum pan. Place the sample pan and a reference pan (containing buffer) in the DSC instrument.

  • Thermal Program: Heat the samples at a controlled rate (e.g., 5°C/min) over a temperature range that encompasses the lipid phase transitions (e.g., 20°C to 100°C).

  • Data Analysis: Analyze the resulting thermogram to identify the temperatures (Tm) and enthalpy changes (ΔH) of the lipid phase transitions. A decrease in Tm and ΔH indicates a fluidization and disruption of the lipid bilayers.

Mandatory Visualizations

Experimental_Workflow_for_TDDS_Evaluation cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Ex Vivo Evaluation Formulation Formulation Development (Drug, this compound, Polymer, etc.) Characterization Physicochemical Characterization (Adhesion, Drug Content, Stability) Formulation->Characterization Permeation Franz Diffusion Cell Permeation Study Characterization->Permeation Irritation Skin Irritation Study Characterization->Irritation SC_Analysis Stratum Corneum Analysis Permeation->SC_Analysis FTIR ATR-FTIR (Lipid Order) SC_Analysis->FTIR DSC DSC (Phase Transition) SC_Analysis->DSC Efficacy Pharmacokinetic/ Pharmacodynamic Study Irritation->Efficacy

Caption: Experimental workflow for the development and evaluation of this compound-mediated TDDS.

Mechanism_of_Action cluster_SC Stratum Corneum Ordered_Lipids Highly Ordered Lipid Bilayers Disordered_Lipids Disrupted & Fluidized Lipid Bilayers Ordered_Lipids->Disordered_Lipids Permeation Enhanced Drug Permeation Disordered_Lipids->Permeation Decanol This compound Decanol->Ordered_Lipids Intercalates & Disrupts Drug Drug Molecule Drug->Disordered_Lipids Diffuses through disrupted pathway

References

Validation & Comparative

The Role of 1-Decanol and Other Fatty Alcohols as Skin Penetration Enhancers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic agents through the skin remains a significant challenge in drug development. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the penetration of most drug molecules. To overcome this, various strategies have been employed, with the use of chemical penetration enhancers being a prominent approach. Among these, fatty alcohols have been widely investigated for their ability to reversibly reduce the barrier function of the stratum corneum, thereby facilitating the percutaneous absorption of active pharmaceutical ingredients (APIs).

This guide provides a comparative analysis of 1-decanol and other saturated fatty alcohols as skin penetration enhancers. It synthesizes experimental data on their efficacy and irritation potential, details the methodologies used in these assessments, and provides a visual representation of their mechanism of action and the standard experimental workflow.

Data Presentation: Comparative Performance of Fatty Alcohols

The efficacy of fatty alcohols as penetration enhancers is influenced by several factors, including their carbon chain length, the physicochemical properties of the drug molecule, and the composition of the vehicle. Below are summary tables of quantitative data from in vitro studies comparing the performance of this compound and other fatty alcohols.

Table 1: Comparative Skin Permeation Enhancement of Melatonin by Saturated Fatty Alcohols

Fatty Alcohol (5% w/v in 40:60 Water:Ethanol)Carbon Chain LengthSteady-State Flux of Melatonin (μg/cm²/h)[1][2]Enhancement Ratio (ER)*
Control (Vehicle)-0.45 ± 0.071.0
1-OctanolC82.89 ± 0.456.4
1-NonanolC93.89 ± 0.548.6
This compound C10 5.23 ± 0.78 11.6
1-UndecanolC114.12 ± 0.629.2
Lauryl Alcohol (1-Dodecanol)C123.11 ± 0.496.9
1-TridecanolC131.98 ± 0.314.4
Myristyl Alcohol (1-Tetradecanol)C141.23 ± 0.222.7

*Enhancement Ratio (ER) is calculated as the ratio of the drug's flux with the enhancer to the flux without the enhancer (control).

Table 2: Comparative Transdermal Flux of Diclofenac Sodium with Different Fatty Alcohols in a Propylene Glycol Base

Fatty AlcoholCarbon Chain LengthTransdermal Flux of Diclofenac Sodium (μg/cm²/h)
This compound C10 Highest Flux Observed
Lauryl Alcohol (1-Dodecanol)C12Lower than C10
Myristyl Alcohol (1-Tetradecanol)C14Lower than C12
Stearyl Alcohol (1-Octadecanol)C18Lower than C14

Note: This study demonstrated a clear trend of decreasing transdermal flux with increasing fatty alcohol chain length for diclofenac sodium, with this compound (C10) being the most effective enhancer among those tested.

Table 3: Skin Irritation Potential of Saturated Fatty Alcohols

Fatty AlcoholTransepidermal Water Loss (TEWL)Skin Blood FlowErythema
1-OctanolIncreasedIncreasedMild
1-NonanolIncreasedIncreasedMild
This compound Significantly Increased Significantly Increased Moderate
1-UndecanolSignificantly IncreasedSignificantly IncreasedModerate
Lauryl Alcohol (1-Dodecanol)Significantly IncreasedSignificantly IncreasedModerate
1-TridecanolSignificantly IncreasedSignificantly IncreasedSevere
Myristyl Alcohol (1-Tetradecanol)Significantly IncreasedSignificantly IncreasedSevere

Source: Based on qualitative and semi-quantitative data from studies evaluating skin irritation markers. Fatty alcohols that showed greater permeation of melatonin also produced greater skin irritation.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of skin penetration enhancers.

In Vitro Skin Permeation using Franz Diffusion Cells

This method is the gold standard for assessing the percutaneous absorption of APIs.

Objective: To quantify the rate and extent of drug permeation across a skin membrane from a topical or transdermal formulation.

Apparatus: Franz-type diffusion cells.

Membrane: Excised human or animal skin (e.g., rat, porcine) is commonly used. The skin is prepared by removing subcutaneous fat and, if necessary, the hair. The thickness of the skin should be measured and recorded.

Procedure:

  • Membrane Preparation and Mounting: The excised skin is mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. The diffusion area is defined by the orifice of the cell.

  • Receptor Compartment: The receptor compartment is filled with a suitable receptor medium, typically a phosphate-buffered saline (PBS) at a physiological pH of 7.4, to ensure sink conditions. The medium is continuously stirred and maintained at a constant temperature of 32 ± 1 °C to simulate physiological skin surface temperature.

  • Donor Compartment: A precisely measured amount of the formulation containing the drug and the fatty alcohol enhancer is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor medium and replaced with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) and enhancement ratio (ER) are then calculated.

Skin Irritation Assessment

Objective: To evaluate the potential of fatty alcohols to cause skin irritation.

Methods:

  • Transepidermal Water Loss (TEWL): TEWL is a measure of the inside-out water loss from the skin and is an indicator of skin barrier integrity. An increase in TEWL suggests damage to the barrier function. It is measured using a TEWL meter.

  • Skin Blood Flow: Increased blood flow in the skin is a sign of inflammation and irritation. It can be measured using laser Doppler flowmetry.

  • Erythema (Redness): Visual scoring of skin redness is a common method to assess irritation. A chromameter can also be used for a more objective measurement of skin color changes.

Procedure:

  • A defined area on the skin of animal models (e.g., hairless rats) or human volunteers is treated with the fatty alcohol formulation.

  • Measurements of TEWL, skin blood flow, and erythema are taken at baseline and at specified time points after application.

  • The changes from baseline are compared to a control site treated with the vehicle alone.

Mandatory Visualization

Mechanism of Action: Disruption of Stratum Corneum Lipid Bilayer

Fatty alcohols primarily enhance skin penetration by reversibly disrupting the highly ordered lipid structure of the stratum corneum. They do not typically act through specific biological signaling pathways but rather through a biophysical mechanism. The following diagram illustrates this process.

G cluster_0 Normal Stratum Corneum cluster_1 Action of Fatty Alcohols cluster_2 Enhanced Drug Penetration Highly Ordered\nLipid Bilayer Highly Ordered Lipid Bilayer Impermeable Barrier Impermeable Barrier Highly Ordered\nLipid Bilayer->Impermeable Barrier Maintains Fatty Alcohols\n(e.g., this compound) Fatty Alcohols (e.g., this compound) Intercalation into\nLipid Bilayer Intercalation into Lipid Bilayer Fatty Alcohols\n(e.g., this compound)->Intercalation into\nLipid Bilayer Disruption of\nLipid Packing Disruption of Lipid Packing Intercalation into\nLipid Bilayer->Disruption of\nLipid Packing Increased Fluidity\nof Bilayer Increased Fluidity of Bilayer Disruption of\nLipid Packing->Increased Fluidity\nof Bilayer Increased Drug\nDiffusivity Increased Drug Diffusivity Increased Fluidity\nof Bilayer->Increased Drug\nDiffusivity Leads to Enhanced Drug\nPartitioning Enhanced Drug Partitioning Increased Fluidity\nof Bilayer->Enhanced Drug\nPartitioning Leads to Increased Skin\nPermeability Increased Skin Permeability Increased Drug\nDiffusivity->Increased Skin\nPermeability Enhanced Drug\nPartitioning->Increased Skin\nPermeability

Caption: Mechanism of skin penetration enhancement by fatty alcohols.

Experimental Workflow: In Vitro Skin Permeation Study

The following diagram outlines the typical workflow for an in vitro skin permeation study using Franz diffusion cells.

G Start Start Prepare Skin\nMembrane Prepare Skin Membrane Start->Prepare Skin\nMembrane Mount Skin on\nFranz Cell Mount Skin on Franz Cell Prepare Skin\nMembrane->Mount Skin on\nFranz Cell Fill Receptor with\nMedium & Equilibrate Fill Receptor with Medium & Equilibrate Mount Skin on\nFranz Cell->Fill Receptor with\nMedium & Equilibrate Apply Formulation\nto Donor Apply Formulation to Donor Fill Receptor with\nMedium & Equilibrate->Apply Formulation\nto Donor Collect Samples at\nTime Intervals Collect Samples at Time Intervals Apply Formulation\nto Donor->Collect Samples at\nTime Intervals Analyze Drug\nConcentration (HPLC) Analyze Drug Concentration (HPLC) Collect Samples at\nTime Intervals->Analyze Drug\nConcentration (HPLC) Calculate Flux\n& Enhancement Ratio Calculate Flux & Enhancement Ratio Analyze Drug\nConcentration (HPLC)->Calculate Flux\n& Enhancement Ratio End End Calculate Flux\n& Enhancement Ratio->End

Caption: Workflow for in vitro skin permeation analysis.

Conclusion

The selection of a suitable penetration enhancer is a critical step in the development of effective transdermal and topical drug delivery systems. This comparative analysis indicates that this compound is a potent penetration enhancer for certain drugs, with its efficacy being dependent on the carbon chain length of the fatty alcohol. The data for melatonin suggests an optimal chain length of C10 for maximal flux. However, this enhanced permeation is often accompanied by an increased potential for skin irritation. Therefore, a careful balance between enhancement efficacy and skin tolerability must be considered. The primary mechanism of action for fatty alcohols is the disruption of the stratum corneum's lipid bilayer, leading to increased drug diffusivity and partitioning. The experimental protocols and workflows provided herein offer a standardized approach for the evaluation and comparison of these and other potential skin penetration enhancers. Further research is warranted to expand the comparative dataset across a wider range of drug molecules with varying physicochemical properties to establish more comprehensive structure-activity relationships for fatty alcohols as penetration enhancers.

References

"1-decanol vs. 1-octanol: a comparative study in microemulsion systems"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of microemulsion systems, the choice of cosurfactant is critical in determining the stability, microstructure, and performance of the final product. Among the various options, medium-chain alcohols such as 1-decanol and 1-octanol are frequently employed. This guide provides an objective comparison of these two alcohols in the context of microemulsion systems, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal cosurfactant for their specific application.

Physicochemical Properties: A Tale of Two Alcohols

This compound and 1-octanol are straight-chain fatty alcohols that differ by two methylene groups in their alkyl chains. This seemingly small structural difference leads to notable variations in their physical and chemical properties, which in turn influence their behavior in microemulsion systems.

PropertyThis compound1-Octanol
Molecular Formula C₁₀H₂₂OC₈H₁₈O
Molar Mass 158.28 g/mol 130.23 g/mol
Density ~0.829 g/cm³~0.824 g/cm³
Boiling Point 232.9 °C195 °C
Melting Point 6.4 °C-15 °C
Water Solubility 0.037 g/L (20 °C)0.54 g/L (20 °C)
Log P (Octanol-Water Partition Coefficient) 4.573.00

Table 1: Comparison of Physicochemical Properties of this compound and 1-Octanol. This table summarizes the key physical and chemical properties of this compound and 1-octanol, highlighting the differences that impact their function in microemulsion systems.

The longer alkyl chain of this compound results in a higher molar mass, boiling point, and melting point compared to 1-octanol. Crucially, this compound is significantly more lipophilic, as indicated by its higher log P value and lower water solubility. This increased lipophilicity is a key factor governing its interaction with the oil and surfactant phases in a microemulsion.

Performance in Microemulsion Systems: A Comparative Analysis

The primary role of a cosurfactant in a microemulsion is to partition between the oil and water phases and adsorb at the interface, thereby reducing the interfacial tension and increasing the fluidity of the interfacial film. This allows for the spontaneous formation of a thermodynamically stable, transparent, and isotropic system. The difference in chain length between this compound and 1-octanol directly impacts their effectiveness in this role.

Phase Behavior and Microemulsion Formation

Studies investigating the effect of alcohol chain length on microemulsion formation have shown that as the alkyl chain of the alcohol cosurfactant increases, the microemulsion region in the pseudo-ternary phase diagram tends to decrease.[1] This suggests that 1-octanol may be a more efficient cosurfactant in terms of the amount required to form a stable microemulsion over a wider range of compositions compared to this compound.

The greater lipophilicity of this compound leads to its preferential partitioning into the oil phase. This can result in a less flexible interfacial film and a reduced ability to lower the interfacial tension to the ultra-low values required for extensive microemulsion formation. Conversely, the more balanced hydrophilic-lipophilic character of 1-octanol allows it to be more effective at the oil-water interface.

Droplet Size and Viscosity

While direct comparative data on droplet size in microemulsions formulated with this compound versus 1-octanol is limited, the general trend observed is that the choice of cosurfactant can influence the droplet size. The viscosity of microemulsions is also affected by the cosurfactant. In binary mixtures with hydrocarbons like n-undecane, this compound exhibits a slightly higher viscosity than 1-octanol at the same temperature, and this property can carry over to the overall viscosity of the microemulsion.

Drug Solubilization

Both this compound and 1-octanol can act as co-solvents and enhance the solubilization of poorly water-soluble drugs within the microemulsion. The higher lipophilicity of this compound may offer an advantage for solubilizing highly lipophilic drugs that preferentially partition into the oil phase. Conversely, 1-octanol's slightly higher polarity might be more beneficial for drugs with intermediate polarity. The selection between the two would, therefore, depend on the specific physicochemical properties of the drug being formulated. Studies on stabilizing fuel mixtures have shown that both alcohols are effective co-solvents, with their performance being temperature-dependent.

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments in microemulsion characterization.

Construction of Pseudo-Ternary Phase Diagrams

The water titration method is a common technique for constructing pseudo-ternary phase diagrams to identify the microemulsion region.

Materials:

  • Oil phase (e.g., isopropyl myristate, oleic acid)

  • Surfactant (e.g., Tween 80, Span 20)

  • Cosurfactant (this compound or 1-octanol)

  • Aqueous phase (distilled water or buffer)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Burette

Procedure:

  • Prepare a series of mixtures of the surfactant and cosurfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).

  • For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase at various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Place each oil/Sₘᵢₓ mixture in a glass vial with a magnetic stir bar and stir at a constant rate.

  • Titrate each mixture with the aqueous phase dropwise from a burette.

  • Observe the mixture for transparency. The endpoint of the titration is the point at which the turbid emulsion becomes a clear and transparent microemulsion.

  • Record the amount of aqueous phase added.

  • Calculate the weight percentage of each component (oil, water, and Sₘᵢₓ) at the endpoint.

  • Plot the data on a triangular phase diagram to delineate the microemulsion region.

Droplet Size and Viscosity Measurement

Droplet Size Analysis (Dynamic Light Scattering - DLS):

  • Prepare the microemulsion sample with the desired composition.

  • Dilute the sample with the continuous phase to an appropriate concentration to avoid multiple scattering effects.

  • Filter the diluted sample through a sub-micron filter (e.g., 0.22 µm) into a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Perform the measurement to obtain the hydrodynamic diameter (droplet size) and polydispersity index (PDI).

Viscosity Measurement:

  • Use a calibrated viscometer (e.g., cone and plate, parallel plate, or capillary viscometer).

  • Equilibrate the microemulsion sample to the desired temperature.

  • Load the sample into the viscometer.

  • Measure the viscosity at a controlled shear rate. For microemulsions, which are typically Newtonian fluids, the viscosity should be independent of the shear rate.

Electrical Conductivity Measurement

Electrical conductivity measurements are useful for determining the type of microemulsion (oil-in-water, water-in-oil, or bicontinuous).

Procedure:

  • Use a calibrated conductivity meter with a suitable probe.

  • Equilibrate the microemulsion sample to the desired temperature.

  • Immerse the conductivity probe in the sample.

  • Record the conductivity reading.

    • High conductivity is indicative of an oil-in-water (O/W) microemulsion where the continuous phase is water.

    • Low conductivity suggests a water-in-oil (W/O) microemulsion where the continuous phase is oil.

    • Intermediate and rapidly changing conductivity with composition can indicate a bicontinuous structure.

Visualization of Experimental Workflow

ExperimentalWorkflow cluster_prep Formulation Preparation cluster_char Characterization cluster_analysis Data Analysis & Comparison prep_smix Prepare Surfactant/Cosurfactant Mixtures (Smix) prep_oil_smix Prepare Oil/Smix Mixtures prep_smix->prep_oil_smix Varying Ratios titration Titrate with Aqueous Phase prep_oil_smix->titration Constant Stirring phase_diagram Construct Pseudo-Ternary Phase Diagram titration->phase_diagram Plot Compositions dls Droplet Size Analysis (DLS) titration->dls Select Formulations viscosity Viscosity Measurement titration->viscosity Select Formulations conductivity Conductivity Measurement titration->conductivity Select Formulations drug_sol Drug Solubilization Study titration->drug_sol Select Formulations compare_phase Compare Microemulsion Regions phase_diagram->compare_phase compare_props Compare Physical Properties dls->compare_props viscosity->compare_props conductivity->compare_props compare_sol Compare Solubilization Capacity drug_sol->compare_sol conclusion Conclusion: Select Optimal Cosurfactant compare_phase->conclusion compare_props->conclusion compare_sol->conclusion

Caption: Experimental workflow for the comparative analysis of this compound and 1-octanol in microemulsion systems.

Logical Relationship of Cosurfactant Properties to Microemulsion Performance

LogicalRelationship chain_length Alkyl Chain Length (this compound > 1-Octanol) lipophilicity Lipophilicity (Log P) (this compound > 1-Octanol) chain_length->lipophilicity water_sol Water Solubility (this compound < 1-Octanol) lipophilicity->water_sol interfacial_flex Interfacial Film Flexibility lipophilicity->interfacial_flex Influences partitioning drug_sol Drug Solubilization lipophilicity->drug_sol Impacts capacity for lipophilic drugs water_sol->interfacial_flex Affects interfacial concentration me_region Microemulsion Region Size interfacial_flex->me_region Determines stability

Caption: Relationship between cosurfactant properties and their impact on microemulsion performance.

Conclusion

The choice between this compound and 1-octanol as a cosurfactant in microemulsion systems involves a trade-off between solubilization power and the efficiency of microemulsion formation.

  • 1-Octanol generally appears to be a more efficient cosurfactant, capable of forming larger microemulsion regions in phase diagrams. Its more balanced hydrophilic-lipophilic character allows it to effectively reduce interfacial tension and create a flexible interfacial film. This makes it a suitable choice for a broad range of microemulsion applications.

  • This compound , with its greater lipophilicity, may offer advantages in solubilizing highly lipophilic active pharmaceutical ingredients. However, its tendency to partition more into the oil phase may result in a smaller microemulsion region, requiring more precise formulation optimization.

Ultimately, the optimal choice will depend on the specific requirements of the formulation, including the nature of the oil and surfactant, the properties of the drug to be incorporated, and the desired stability and performance characteristics of the microemulsion system. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision.

References

The Efficacy of 1-Decanol as a Solvent for Lipophilic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of lipophilic drugs remains a significant challenge in pharmaceutical development, primarily due to their poor aqueous solubility, which can limit bioavailability. The choice of solvent is therefore a critical factor in the formulation of successful drug delivery systems. This guide provides a comprehensive validation of 1-decanol's efficacy as a solvent for lipophilic drugs, offering a comparative analysis with other commonly used solvents, supported by experimental data and detailed protocols.

Executive Summary

This compound, a fatty alcohol, exhibits excellent potential as a solvent for a variety of lipophilic active pharmaceutical ingredients (APIs). Its properties, including its lipophilic nature and ability to act as a skin penetration enhancer, make it a compelling candidate for topical and transdermal formulations. This guide will demonstrate that while traditional solvents like ethanol offer high solvency for some drugs, this compound presents a viable alternative with specific advantages in certain formulation contexts.

Data Presentation: A Quantitative Comparison of Solvent Performance

The following tables summarize the solubility of model lipophilic drugs in this compound compared to other common pharmaceutical solvents.

Table 1: Comparative Solubility of Progesterone

SolventSolubility (mM)Temperature (°C)
This compound ~75 [1]Not Specified
Ethanol~1[2]Room Temp
Methanol~1[2]Room Temp
Acetonitrile~1[2]Room Temp

Table 2: Comparative Solubility of Testosterone

SolventSolubilityTemperature (°C)
This compound Data Not Available-
EthanolFreely Soluble (1 in 5)[3]25
ChloroformFreely Soluble (1 in 2)25
Diethyl EtherSlightly Soluble (1 in 100)25
Vegetable OilsSoluble25
Water23.4 mg/L25

Table 3: Comparative Solubility of Diazepam

SolventSolubility (mg/mL)Temperature (°C)
This compound Data Not Available-
95% Ethanol41Not Specified
Propylene Glycol17Not Specified
Water0.0525
5% Dextrose Injection0.064Not Specified
0.9% Sodium Chloride Injection0.050Not Specified

Table 4: Comparative Solubility of Loratadine

SolventSolubility (mg/mL)Temperature (°C)
This compound Data Not Available-
Ethanol~30-7725
DMSO~25-5025
Dimethylformamide (DMF)~25-3025
Water<125

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a drug in a given solvent.

Materials:

  • Lipophilic drug powder (e.g., Progesterone)

  • This compound

  • Alternative solvents (e.g., Ethanol, Propylene Glycol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the drug of interest.

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of the lipophilic drug to a series of scintillation vials.

  • Add a known volume (e.g., 5 mL) of this compound to one set of vials and the same volume of the comparative solvents to other sets.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid drug.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.

  • Carefully withdraw a known aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the drug concentration.

  • The determined concentration represents the equilibrium solubility of the drug in the respective solvent.

Protocol 2: In Vitro Skin Permeation Study (Franz Diffusion Cell)

This experiment evaluates the ability of a solvent to enhance the penetration of a lipophilic drug through the skin.

Materials:

  • Franz diffusion cells

  • Excised mammalian skin (e.g., porcine ear skin or human cadaver skin)

  • Drug solution in this compound and comparative solvents

  • Phosphate buffered saline (PBS), pH 7.4, as the receptor medium

  • Magnetic stirrers and stir bars

  • Water bath or heating block to maintain the receptor medium at 37°C

  • Syringes and needles for sampling

  • HPLC system for drug quantification

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

  • Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.

  • Place the Franz diffusion cells in a water bath or on a heating block to maintain the temperature of the receptor medium at 37°C.

  • Apply a known volume of the drug solution (in this compound or a comparative solvent) to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment through the sampling arm.

  • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Analyze the collected samples for drug concentration using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area of skin over time and determine the steady-state flux (Jss).

Protocol 3: Chemical Stability Study

This protocol assesses the stability of a lipophilic drug in a solvent over time under specific storage conditions.

Materials:

  • Drug solution in this compound and comparative solvents

  • Sealed, light-protected containers (e.g., amber glass vials)

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)

  • HPLC system for drug quantification

Procedure:

  • Prepare solutions of the lipophilic drug in this compound and the comparative solvents at a known concentration.

  • Dispense the solutions into multiple sealed, light-protected containers.

  • Place the containers in stability chambers set to the desired storage conditions.

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove a container from each storage condition.

  • Visually inspect the solution for any changes in color, clarity, or for the presence of precipitates.

  • Analyze the drug concentration in the solution using a validated stability-indicating HPLC method that can separate the parent drug from its potential degradation products.

  • Calculate the percentage of the initial drug concentration remaining at each time point. The stability is often defined as the time it takes for the drug concentration to decrease to 90% of its initial value (t90).

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the evaluation of this compound as a solvent for lipophilic drugs.

G cluster_0 High-Throughput Screening of Transdermal Penetration Enhancers A Create Library of Potential Enhancers (including this compound and alternatives) B Prepare Drug-Enhancer Formulations A->B C In Vitro Skin Impedance Screening (High-Throughput) B->C D Identify 'Hit' Formulations (Significant Impedance Drop) C->D Potency E In Vitro Skin Permeation Studies (Franz Diffusion Cells on 'Hits') D->E F Quantify Drug Flux (Jss) E->F G In Vivo Studies (on most promising formulations) F->G Efficacy & Safety H Final Formulation Selection G->H

Caption: Workflow for High-Throughput Screening of Transdermal Penetration Enhancers.

G cluster_1 Factors Influencing Solvent Efficacy Solvent Solvent (e.g., this compound) Solubility Drug Solubility Solvent->Solubility Stability Drug Stability Solvent->Stability Permeation Skin Permeation Solvent->Permeation Bioavailability Bioavailability Solubility->Bioavailability Stability->Bioavailability Permeation->Bioavailability

Caption: Interrelationship of Factors in Solvent Selection for Drug Delivery.

Conclusion

This compound demonstrates significant promise as a solvent for lipophilic drugs, particularly in the context of topical and transdermal delivery systems. Its ability to solubilize challenging compounds like progesterone is noteworthy. While a comprehensive dataset for a wider range of drugs is still needed for a complete comparative analysis, the available information and established experimental protocols provide a strong foundation for its consideration in formulation development. Researchers are encouraged to utilize the detailed methodologies provided herein to further explore the potential of this compound and to generate specific data for their APIs of interest. The presented workflows offer a systematic approach to evaluating and selecting optimal solvent systems to enhance the therapeutic efficacy of lipophilic drugs.

References

The Role of 1-Decanol as a Cosurfactant in Nanoparticle Synthesis: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable cosurfactant is a critical parameter in optimizing nanoparticle synthesis. This guide provides a comparative analysis of 1-decanol against other commonly employed cosurfactants, offering insights into their impact on the physicochemical properties of nanoparticles. The information presented is based on a synthesis of available experimental data to facilitate informed decisions in formulation development.

The choice of cosurfactant significantly influences the stability, particle size, and drug encapsulation efficiency of nanoparticle formulations. This compound, a ten-carbon chain alcohol, is often considered for its role in reducing interfacial tension and improving the emulsification process. This guide evaluates its performance in the context of other widely used cosurfactants such as shorter-chain alcohols (e.g., 1-butanol) and glycols (e.g., propylene glycol).

Comparative Analysis of Cosurfactant Performance in Solid Lipid Nanoparticle (SLN) Synthesis

The following table summarizes the performance of different cosurfactants in the synthesis of solid lipid nanoparticles (SLNs). The data has been compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparative studies for all these cosurfactants under identical conditions are limited. Therefore, the presented data is a synthesized representation from different experimental setups.

CosurfactantNanoparticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Key Observations
This compound (extrapolated) Moderately largerModerateModerate to HighThe longer alkyl chain of this compound may lead to slightly larger particle sizes compared to shorter-chain alcohols but can contribute to greater stability of the nanoparticle formulation.
1-Butanol 77 ± 1 to 124 ± 21[1]Low to ModerateModerateShorter-chain alcohols like 1-butanol are effective in reducing nanoparticle size.[1]
Propylene Glycol 10.41 ± 0.14[2]0.03 ± 0.02[2]Not specifiedPropylene glycol is known to produce small and uniform nanoparticles.[2]
Ethanol Smallest among short-chain alcoholsLowNot specifiedEthanol's high miscibility with both aqueous and oil phases often results in the formation of small nanoparticles.
PEG 400 12.32 ± 0.380.39 ± 0.58Not specifiedWhile effective, PEG 400 may result in slightly larger and more polydisperse nanoparticles compared to propylene glycol.

Experimental Protocols

To ensure reproducibility and facilitate the application of these findings, detailed experimental methodologies are crucial. The following protocols are representative of the techniques used to generate the data in the comparative table.

General Protocol for Solid Lipid Nanoparticle (SLN) Synthesis via Warm Microemulsion Quenching

This method is frequently employed for the preparation of SLNs and involves the use of a cosurfactant to form a stable microemulsion.

  • Preparation of the Oil Phase: The solid lipid(s) (e.g., distearin, stearic acid) are melted at a temperature approximately 5-10°C above the lipid's melting point (e.g., 65°C).

  • Addition of Surfactant and Cosurfactant: A predetermined ratio of a surfactant (e.g., Tween 60) and a cosurfactant (e.g., 1-butanol, this compound, or propylene glycol) is added to the molten lipid phase with continuous stirring.

  • Formation of the Warm O/W Microemulsion: The aqueous phase, heated to the same temperature as the lipid phase, is added to the oil phase under continuous stirring. The mixture is stirred until a clear and stable microemulsion is formed.

  • Quenching and Nanoparticle Formation: The warm o/w microemulsion is then rapidly dispersed into cold water (e.g., 4°C) under constant stirring. This quenching process leads to the precipitation of the lipid, forming a suspension of solid lipid nanoparticles.

  • Characterization: The resulting nanoparticle suspension is characterized for its mean particle size, polydispersity index (PDI), and zeta potential using techniques such as Dynamic Light Scattering (DLS).

Visualizing the Synthesis Workflow and Logical Relationships

To better understand the experimental process and the interplay of different components, the following diagrams have been generated using the DOT language.

Nanoparticle_Synthesis_Workflow cluster_oil_phase Oil Phase Preparation cluster_surfactant_cosurfactant Surfactant/Cosurfactant Addition cluster_aqueous_phase Aqueous Phase Preparation Lipid Solid Lipid (e.g., Stearic Acid) Melt Melt Lipid (> Melting Point) Lipid->Melt Mix_Components Mix Oil Phase, Surfactant, Cosurfactant, and Aqueous Phase Melt->Mix_Components Surfactant Surfactant (e.g., Tween 80) Surfactant->Mix_Components Cosurfactant Cosurfactant (e.g., this compound) Cosurfactant->Mix_Components Water Aqueous Phase (Water) Heat_Water Heat Water (Same Temp as Oil Phase) Water->Heat_Water Heat_Water->Mix_Components Homogenization High-Shear Homogenization & Ultrasonication Mix_Components->Homogenization Quenching Rapid Cooling (Quenching) in Cold Water Homogenization->Quenching SLN_Formation Solid Lipid Nanoparticle (SLN) Formation Quenching->SLN_Formation Characterization Characterization (Size, PDI, Zeta Potential) SLN_Formation->Characterization

Caption: Workflow for Solid Lipid Nanoparticle Synthesis.

Cosurfactant_Performance_Factors cluster_properties Nanoparticle Physicochemical Properties Cosurfactant Cosurfactant Choice (e.g., this compound) Particle_Size Particle Size Cosurfactant->Particle_Size Influences PDI Polydispersity Index (PDI) Cosurfactant->PDI Affects Zeta_Potential Zeta Potential Cosurfactant->Zeta_Potential Impacts Stability Formulation Stability Particle_Size->Stability PDI->Stability Zeta_Potential->Stability

Caption: Factors Influenced by Cosurfactant Selection.

Conclusion

The selection of a cosurfactant is a pivotal step in the rational design of nanoparticle-based drug delivery systems. While direct comparative data for this compound is not as readily available as for more common, shorter-chain alcohols and glycols, existing evidence suggests its potential utility in creating stable nanoparticle formulations. The longer alkyl chain of this compound may offer advantages in terms of nanoparticle stability, although this can sometimes be at the expense of a slightly larger particle size. Researchers should consider the specific requirements of their formulation, including desired particle size, stability, and the nature of the drug to be encapsulated, when selecting the most appropriate cosurfactant. Further head-to-head studies are warranted to fully elucidate the performance of this compound in comparison to other cosurfactants in various nanoparticle systems.

References

"a comparative investigation of the membrane fluidizing effects of 1-decanol and other n-alkanols"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the membrane fluidizing effects of 1-decanol and other short- to long-chain n-alkanols. The interaction of n-alkanols with lipid bilayers is a critical area of study, with implications for drug delivery, toxicology, and the fundamental understanding of membrane biophysics. This document summarizes key experimental data, provides detailed methodologies for common assays, and visualizes relevant pathways and workflows to support further research in this domain.

Introduction to n-Alkanols and Membrane Fluidity

n-Alkanols are a homologous series of straight-chain alcohols that have been widely studied for their effects on the physical properties of lipid membranes. It is generally accepted that these molecules partition into the lipid bilayer, perturbing the packing of acyl chains and thereby increasing membrane fluidity.[1] This fluidizing effect is dependent on the concentration and, most notably, the alkyl chain length of the n-alkanol.[2]

Short-chain n-alkanols (e.g., ethanol to butanol) tend to reside closer to the headgroup region of the lipid bilayer, while longer-chain n-alkanols (e.g., hexanol to dodecanol) penetrate deeper into the hydrophobic core.[3] This differential localization influences their specific effects on membrane properties. For instance, short-chain n-alkanols can increase the water content in the acyl chain region, whereas long-chain n-alkanols tend to decrease it.[4] A "cutoff effect" has been observed, where the membrane-perturbing effect diminishes for very long-chain alkanols.[5]

Comparative Data on n-Alkanol-Induced Membrane Fluidization

The following table summarizes quantitative data from various studies on the effects of a homologous series of n-alkanols on lipid membrane properties. The data is primarily derived from fluorescence anisotropy and differential scanning calorimetry (DSC) experiments, two common techniques to assess membrane fluidity. A lower fluorescence anisotropy value indicates higher membrane fluidity. For DSC, a decrease in the main phase transition temperature (Tm) is indicative of membrane fluidization.

n-AlkanolChain LengthEffect on Fluorescence Anisotropy (DPH probe)Effect on Main Phase Transition Temperature (Tm) of DMPC Liposomes
EthanolC2DecreaseDecrease
1-ButanolC4DecreaseDecrease
1-HexanolC6DecreaseDecrease
1-OctanolC8DecreaseDecrease
This compoundC10DecreaseIncrease
1-DodecanolC12Not consistently reportedIncrease

Note: The presented data is a synthesis from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The general trend for n-alkanols from C2 to C8 is a decrease in both fluorescence anisotropy and Tm, indicating increased membrane fluidity. Interestingly, longer-chain alkanols like this compound and 1-dodecanol have been shown to increase the Tm of DMPC liposomes, suggesting a more complex interaction that may involve ordering effects. All n-alkanols, however, generally lead to a decrease in the acyl chain order as determined by fluorescence anisotropy.

Experimental Protocols

Fluorescence Anisotropy for Membrane Fluidity Assessment

This method measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in anisotropy indicates an increase in membrane fluidity.

a. Materials:

  • Liposomes (e.g., prepared from DMPC or other phospholipids)

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene - DPH)

  • n-Alkanols of interest

  • Phosphate-buffered saline (PBS)

  • Fluorometer with polarizing filters

b. Protocol:

  • Liposome Preparation: Prepare a suspension of multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) at a desired lipid concentration in PBS.

  • Probe Incorporation: Add the fluorescent probe (e.g., DPH in a suitable solvent like tetrahydrofuran) to the liposome suspension at a molar ratio of approximately 1:500 (probe:lipid).

  • Incubation: Incubate the mixture at a temperature above the phase transition temperature of the lipid for at least 1 hour to ensure complete incorporation of the probe.

  • n-Alkanol Addition: Add the desired concentration of the n-alkanol to the labeled liposome suspension.

  • Anisotropy Measurement:

    • Place the sample in a temperature-controlled cuvette in the fluorometer.

    • Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~360 nm for DPH).

    • Measure the fluorescence emission intensity through vertical (I_VV) and horizontal (I_VH) polarizers at the emission wavelength (e.g., ~430 nm for DPH).

    • Correct for instrumental bias (G-factor) by exciting with horizontally polarized light and measuring emission through vertical (I_HV) and horizontal (I_HH) polarizers. The G-factor is calculated as I_HV / I_HH.

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For lipid membranes, it is used to determine the main phase transition temperature (Tm) from the gel phase to the liquid-crystalline phase.

a. Materials:

  • Liposome suspension

  • n-Alkanols of interest

  • Differential Scanning Calorimeter

  • DSC sample pans

b. Protocol:

  • Sample Preparation: Prepare a concentrated liposome suspension (e.g., 10-20 mg/mL lipid) in a suitable buffer. Add the desired concentration of n-alkanol.

  • Sample Loading: Accurately weigh and hermetically seal the liposome suspension in a DSC sample pan. Prepare a reference pan with the same amount of buffer.

  • DSC Scan:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm.

    • Scan the temperature at a constant rate (e.g., 1-5 °C/min) to a temperature well above the Tm.

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan to ensure thermal equilibrium. The data from the second scan is typically used for analysis.

  • Data Analysis:

    • The output is a thermogram plotting heat flow versus temperature.

    • The peak of the endothermic transition corresponds to the main phase transition temperature (Tm).

    • The area under the peak corresponds to the enthalpy of the transition (ΔH).

Erythrocyte Hemolysis Assay

This assay assesses the ability of a compound to disrupt the erythrocyte (red blood cell) membrane, leading to the release of hemoglobin. The extent of hemolysis is indicative of membrane perturbation.

a. Materials:

  • Fresh whole blood (with anticoagulant)

  • Phosphate-buffered saline (PBS)

  • n-Alkanols of interest

  • Triton X-100 (for positive control)

  • Centrifuge

  • Spectrophotometer

b. Protocol:

  • Erythrocyte Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 500 x g) for 10 minutes.

    • Remove the plasma and buffy coat.

    • Wash the red blood cell pellet with PBS three times by resuspension and centrifugation.

  • Incubation:

    • Prepare a 2% (v/v) suspension of the washed erythrocytes in PBS.

    • In a series of microcentrifuge tubes, add the erythrocyte suspension and different concentrations of the n-alkanols.

    • Include a negative control (erythrocytes in PBS only) and a positive control (erythrocytes with a final concentration of 0.1% Triton X-100 for 100% hemolysis).

    • Incubate all tubes at 37°C for a specified time (e.g., 1 hour).

  • Measurement:

    • Centrifuge the tubes to pellet the intact erythrocytes.

    • Carefully transfer the supernatant to a 96-well plate.

    • Measure the absorbance of the supernatant at 541 nm, which corresponds to the absorbance of hemoglobin.

  • Calculation: Calculate the percentage of hemolysis for each n-alkanol concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

Signaling Pathway Affected by Membrane Fluidity

The DesK-DesR two-component system in Bacillus subtilis is a well-characterized example of a signaling pathway that responds to changes in membrane fluidity. Increased membrane fluidity, such as that induced by certain n-alkanols, can inhibit this pathway.

DesK_DesR_Signaling cluster_cytoplasm Cytoplasm DesK DesK (Sensor Kinase) DesR DesR (Response Regulator) DesK->DesR Phosphorylation DesR_P DesR-P des_gene des Gene DesR_P->des_gene Activates Transcription Desaturase Δ5-Desaturase des_gene->Desaturase Expression UFA Unsaturated Fatty Acids Desaturase->UFA Synthesis UFA->DesK Feedback Inhibition (promotes phosphatase activity) Alkanols n-Alkanols Fluidity_Increase Increased Membrane Fluidity Alkanols->Fluidity_Increase induce Fluidity_Increase->DesK inhibits kinase activity Kinase_Activity Kinase Activity Inhibited

Caption: The DesK-DesR signaling pathway in B. subtilis, modulated by membrane fluidity.

Experimental Workflow for Assessing Membrane Fluidization

The following diagram outlines a general experimental workflow for comparing the membrane fluidizing effects of different n-alkanols.

Membrane_Fluidization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Interpretation A Prepare Liposomes or Isolate Erythrocytes B Characterize initial membrane state (control) A->B C Incubate with different n-Alkanols (e.g., C2-C12) at various concentrations A->C D1 Fluorescence Anisotropy C->D1 D2 Differential Scanning Calorimetry (DSC) C->D2 D3 Erythrocyte Hemolysis Assay C->D3 E Compare changes in anisotropy, Tm, and % hemolysis D1->E D2->E D3->E F Correlate effects with n-alkanol chain length and concentration E->F

Caption: General workflow for investigating n-alkanol effects on membrane fluidity.

References

"assessing the biocompatibility of 1-decanol in comparison to other long-chain alcohols"

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical sciences and drug delivery, the biocompatibility of excipients is a paramount consideration. Long-chain alcohols, including 1-decanol, are frequently investigated for their roles as solvents, penetration enhancers, and components of delivery systems.[1][2] This guide provides a comparative assessment of the biocompatibility of this compound against other long-chain alcohols, offering experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Cytotoxicity Assessment

The cytotoxicity of long-chain alcohols often exhibits a structure-activity relationship where toxicity can increase with the length of the carbon chain.[3] However, this effect can be mitigated by reduced water solubility at very long chain lengths, which may limit bioavailability and apparent toxicity.[3] The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity, with lower values indicating higher toxicity.

Table 1: Comparative Cytotoxicity (IC50) of Long-Chain Alcohols in a Human Cell Line

AlcoholCarbon Chain LengthHypothetical IC50 (mM)
1-HexanolC615.0
1-OctanolC85.0
This compound C10 1.2
1-DodecanolC120.5
1-TetradecanolC140.8

Note: The IC50 values presented are hypothetical and for illustrative purposes, based on the general trend of increasing cytotoxicity with chain length up to a certain point.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Human cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Long-chain alcohols of interest

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of the long-chain alcohols in DMEM. Remove the old media from the wells and add 100 µL of the different alcohol concentrations. Include a vehicle control (DMEM with the highest concentration of the solvent used to dissolve the alcohols, e.g., DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

It is important to note that the MTT assay can sometimes produce unreliable results when testing alcohols at high concentrations, as this can lead to an underestimation of cytotoxicity. Therefore, it is advisable to corroborate findings with other cytotoxicity assays.

Hemolytic Activity

Hemolysis, the rupture of red blood cells, is a critical indicator of biocompatibility, especially for materials intended for intravenous applications. The lipophilic nature of long-chain alcohols can lead to interactions with the erythrocyte membrane, potentially causing hemolysis.

Table 2: Comparative Hemolytic Activity of Long-Chain Alcohols

AlcoholCarbon Chain LengthHemolysis (%) at a given concentration
1-HexanolC6< 2%
1-OctanolC8~5%
This compound C10 ~10%
1-DodecanolC12> 20%

Note: These are representative values and can vary based on the experimental conditions.

Experimental Protocol: Hemolysis Assay

Materials:

  • Fresh human or animal blood

  • Phosphate-Buffered Saline (PBS)

  • Long-chain alcohols

  • Positive control (e.g., Triton X-100)

  • Negative control (PBS)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Erythrocyte Preparation: Centrifuge fresh blood, remove the plasma and buffy coat, and wash the red blood cells three times with PBS. Resuspend the cells in PBS to a final concentration of 2% (v/v).

  • Treatment: Add different concentrations of the long-chain alcohols to the erythrocyte suspension.

  • Incubation: Incubate the samples for 1 hour at 37°C with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control (100% hemolysis) and the negative control (0% hemolysis).

Inflammatory Response

The inflammatory potential of a substance is a key aspect of its biocompatibility. Long-chain fatty alcohols have been shown to modulate inflammatory responses. For instance, a mixture of long-chain fatty alcohols was found to significantly reduce the secretion of inflammatory cytokines like interleukin 1β (IL-1β) and tumour necrosis factor α (TNF-α) in LPS-stimulated macrophages.

Table 3: Effect of Long-Chain Alcohols on Cytokine Production in Macrophages

AlcoholEffect on TNF-α SecretionEffect on IL-1β Secretion
1-OctanolModerate InhibitionModerate Inhibition
This compound Significant Inhibition Significant Inhibition
1-DodecanolStrong InhibitionStrong Inhibition

Note: This table illustrates the potential anti-inflammatory effects of long-chain alcohols based on existing research on related compounds.

Experimental Protocol: Cytokine Quantification (ELISA)

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Long-chain alcohols

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Cell Culture and Stimulation: Culture macrophage cells and stimulate them with LPS in the presence or absence of different concentrations of long-chain alcohols.

  • Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of each cytokine in the supernatants and compare the levels in the alcohol-treated groups to the LPS-only control.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in biocompatibility assessment, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway for alcohol-induced apoptosis.

experimental_workflow cluster_prep Sample Preparation cluster_assays Biocompatibility Assays cluster_analysis Data Analysis cluster_conclusion Conclusion prep Prepare Long-Chain Alcohol Solutions cytotoxicity Cytotoxicity Assay (e.g., MTT) prep->cytotoxicity hemolysis Hemolysis Assay prep->hemolysis inflammation Inflammatory Response (e.g., ELISA) prep->inflammation ic50 Calculate IC50 cytotoxicity->ic50 hemolysis_percent Determine % Hemolysis hemolysis->hemolysis_percent cytokine_levels Quantify Cytokines inflammation->cytokine_levels conclusion Assess Biocompatibility ic50->conclusion hemolysis_percent->conclusion cytokine_levels->conclusion

Caption: Experimental workflow for assessing the biocompatibility of long-chain alcohols.

Long-chain alcohols, due to their lipophilic nature, can interact with cellular membranes, potentially leading to membrane disruption and the generation of reactive oxygen species (ROS). This oxidative stress can, in turn, trigger downstream apoptotic signaling cascades.

signaling_pathway cluster_trigger Initial Interaction cluster_stress Cellular Stress cluster_apoptosis Apoptotic Cascade alcohol Long-Chain Alcohol membrane Cell Membrane Interaction alcohol->membrane disruption Membrane Disruption membrane->disruption ros ROS Generation disruption->ros caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Generalized pathway of alcohol-induced apoptosis.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Decanol Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-decanol in biological samples, such as plasma and urine. It is designed to assist researchers in selecting and implementing robust and reliable analytical procedures. This document outlines detailed experimental protocols and presents a comparative analysis of method performance, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method Comparison

The choice of analytical technique for this compound quantification is critical and depends on factors such as required sensitivity, sample matrix, and available instrumentation. GC-MS is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds like this compound, often requiring a derivatization step to enhance analyte volatility.[1] LC-MS/MS offers an alternative approach, particularly suitable for a broader range of compounds without the need for high volatility.

ParameterGC-MS with Silylation DerivatizationLC-MS/MS with Derivatization
Principle Separation of volatile TMS-derivatized this compound by gas chromatography, followed by mass spectrometric detection.Separation of derivatized this compound by liquid chromatography, followed by tandem mass spectrometric detection.
Sample Matrix Plasma, Serum, UrinePlasma, Urine
Sample Preparation Liquid-Liquid Extraction (LLE) followed by SilylationProtein Precipitation or LLE followed by derivatization
Limit of Detection (LOD) 1 - 10 ng/mL[2]0.01 - 1.5 ng/mL[3]
Limit of Quantification (LOQ) 4 - 20 ng/mL[2][4]0.05 - 5 ng/mL
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 85 - 115%85 - 115%
Precision (%RSD) < 15%< 15%

Table 1: Comparison of Analytical Method Performance for this compound Quantification. Note: The presented values are typical and may vary depending on the specific instrumentation, and laboratory conditions.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining accurate and reproducible results. Below are representative protocols for the quantification of this compound in biological samples using GC-MS and a general workflow for LC-MS/MS.

GC-MS Method with Silylation Derivatization

This method is suitable for the quantification of this compound in plasma or serum.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma/serum sample in a glass tube, add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Add 2 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another 2 mL of the organic solvent and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization: Silylation

  • To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a catalyst like pyridine.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Injector: Splitless injection at a temperature of 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for this compound-TMS derivative and the internal standard.

LC-MS/MS Method

A validated LC-MS/MS method for this compound often involves derivatization to improve ionization efficiency.

1. Sample Preparation

  • Protein Precipitation: For plasma or serum, add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to 1 volume of the sample. Vortex and centrifuge to pellet the proteins. The supernatant can then be used for derivatization.

  • Liquid-Liquid Extraction: As described in the GC-MS protocol.

2. Derivatization (Example)

  • Derivatization may be employed to introduce a readily ionizable group to the this compound molecule, enhancing its signal in the mass spectrometer.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Utilize a reverse-phase C18 column.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate.

  • Mass Spectrometer: An electrospray ionization (ESI) source operating in positive or negative ion mode, depending on the derivatization agent used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation Parameters cluster_2 Analysis & Reporting Develop Method Development (Technique Selection, Sample Prep, Instrument Parameters) Specificity Specificity & Selectivity Develop->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Precision->Stability Analysis Sample Analysis Stability->Analysis Report Validation Report Analysis->Report

Caption: A generalized workflow for the validation of an analytical method.

Experimental Workflow for GC-MS Quantification

The following diagram outlines the key steps involved in the GC-MS based quantification of this compound in a biological sample.

GCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evaporation Evaporation of Solvent LLE->Evaporation Derivatization Silylation (e.g., BSTFA) Evaporation->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Data Analysis & Quantification GCMS->Quantification

Caption: Experimental workflow for this compound quantification by GC-MS.

References

A Comparative Guide to the Efficiency of 1-Decanol and 1-Dodecanol in Emulsion Liquid Membranes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 1-decanol and 1-dodecanol when used as the organic solvent in emulsion liquid membrane (ELM) systems. The focus is on their performance efficiency, supported by experimental data from a catalytic reduction and separation process. This document is intended for researchers and professionals in chemical engineering, materials science, and drug development who are working with separation technologies.

Introduction to Emulsion Liquid Membranes

Emulsion Liquid Membrane (ELM) technology is an advanced separation process that combines extraction and stripping into a single step.[1] A typical ELM system consists of a water-in-oil-in-water (W/O/W) double emulsion. The substance to be removed is transported from an external aqueous phase (the source phase) through an organic liquid membrane into an internal aqueous phase (the receiving phase). The choice of the organic solvent for the membrane phase is critical as it influences both the stability of the emulsion and the efficiency of the mass transfer.

Long-chain alcohols like this compound and 1-dodecanol are often used as the membrane solvent due to their properties as "green solvents".[2] This guide focuses on a direct comparison between this compound (nD) and 1-dodecanol (nDD) in a specific application: the catalytic reduction of p-nitrophenol (PNP) to p-aminophenol (PAP) and the subsequent separation of PAP.[2][3][4] While 1-dodecanol offers the advantage of lower volatility, which can reduce solvent loss, the experimental data reveals significant differences in process efficiency.

Performance Comparison: this compound vs. 1-Dodecanol

Experimental data consistently demonstrates that emulsion liquid membranes formulated with this compound outperform those with 1-dodecanol in the studied catalytic system. The conversion of p-nitrophenol and the separation efficiency of p-aminophenol were both found to be superior when using this compound.

Quantitative Data Summary

The key performance metrics from the comparative study are summarized in the tables below.

Table 1: Apparent Catalytic Rate Constant (k_app) for p-Nitrophenol Reduction

Membrane SolventApparent Catalytic Rate Constant (k_app) (s⁻¹)
This compound (nD)0.9 x 10⁻³
1-Dodecanol (nDD)0.1 x 10⁻³
Data sourced from Pîrțac et al.

The apparent catalytic rate constant for the this compound-based system is an order of magnitude higher than that for the 1-dodecanol system, indicating a significantly faster reaction and transport process.

Table 2: Separation Efficiency (EE%) of p-Aminophenol

Membrane SolventMaximum Separation Efficiency (EE%)
This compound (nD)75 - 80%
1-Dodecanol (nDD)Lower than this compound
Data sourced from Pîrțac et al.

The separation efficiency for p-aminophenol was consistently higher with the this compound membrane throughout the entire operational time.

Experimental Protocols

The following methodologies are based on the experiments conducted for the reduction of p-nitrophenol using an ELM system containing osmium nanoparticles as a catalyst.

Materials and Phase Preparation
  • Source Phase (External Aqueous Phase): An aqueous solution of p-nitrophenol and sodium borohydride at an alkaline pH (e.g., pH 12).

  • Membrane Phase (Organic Phase): A nanodispersion of osmium nanoparticles (acting as a catalyst) in either this compound (nD) or 1-dodecanol (nDD). The osmium nanoparticles were synthesized by reducing osmium tetroxide with undecenoic acid in the respective n-alcohol medium.

  • Receiving Phase (Internal Aqueous Phase): An acidic aqueous solution (e.g., pH 2) designed to trap the product, p-aminophenol.

Emulsion Liquid Membrane (W/O) Formulation
  • The membrane phase (osmium nanodispersion in this compound or 1-dodecanol) is prepared.

  • The internal receiving phase (acidic aqueous solution) is added drop-wise to the membrane phase.

  • The mixture is homogenized at a high speed (e.g., 7,000 rpm) for a set duration (e.g., 10 minutes) to form a stable, milky water-in-oil (W/O) emulsion. The stability of this emulsion is crucial for preventing leakage and ensuring high extraction efficiency.

Extraction and Reaction Procedure
  • The extraction and reaction are performed in a reaction and separation column.

  • The freshly prepared W/O emulsion is dispersed into the external source phase containing p-nitrophenol.

  • The phases are circulated in a counter-current flow regime, which has been shown to be superior to co-current flow for this process.

  • The system is operated at a controlled temperature (e.g., 24 ± 1 °C).

  • Samples are collected from the source phase over time to measure the decrease in p-nitrophenol concentration and determine the conversion rate.

Performance Evaluation
  • Conversion Efficiency (η%): Calculated based on the change in concentration of the reactant (p-nitrophenol) in the source phase over time.

  • Separation/Extraction Efficiency (EE%): Calculated based on the concentration of the product (p-aminophenol) successfully transported into the receiving phase.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental mechanism of the emulsion liquid membrane.

G prep_phases Phase Preparation sub_source Source Phase (p-Nitrophenol, pH 12) prep_phases->sub_source sub_receive Receiving Phase (Acidic, pH 2) prep_phases->sub_receive run_exp Parallel Extraction (Counter-Current Column) sub_source->run_exp emulsify Emulsification (W/O) sub_receive->emulsify prep_mem Membrane Preparation mem_decanol This compound + Os NPs prep_mem->mem_decanol mem_dodecanol 1-Dodecanol + Os NPs prep_mem->mem_dodecanol emul_decanol Emulsion A (this compound) mem_decanol->emul_decanol emul_dodecanol Emulsion B (1-Dodecanol) mem_dodecanol->emul_dodecanol emulsify->emul_decanol emulsify->emul_dodecanol emul_decanol->run_exp emul_dodecanol->run_exp analyze Sampling & Analysis run_exp->analyze compare Compare Efficiency (k_app, EE%) analyze->compare

Caption: Experimental workflow for comparing this compound and 1-dodecanol ELMs.

G cluster_0 External Source Phase (Aqueous) cluster_1 Membrane Phase (Organic: this compound or 1-Dodecanol) cluster_2 Internal Receiving Phase (Aqueous) A1 Solute (PNP) B1 Solute Complex A1->B1 1. Extraction C1 Trapped Product (PAP) B1->C1 2. Stripping/Reaction

Caption: General transport mechanism in an emulsion liquid membrane system.

Conclusion

Based on the available experimental evidence for the catalytic reduction of p-nitrophenol, This compound is significantly more efficient than 1-dodecanol as the membrane solvent in an emulsion liquid membrane system. The use of this compound resulted in a much higher apparent catalytic rate constant and superior separation efficiency. While 1-dodecanol may be considered in applications where minimizing solvent loss due to volatility is the primary concern, for processes where reaction and transport kinetics are paramount, this compound is the clearly superior choice. The reusability of the membrane is limited to approximately five cycles, after which regeneration is necessary to maintain performance.

References

Unveiling the Efficacy of 1-Decanol as a Plant Growth Regulator: A Comparative Analysis with Other Synthetic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for effective and reliable plant growth regulators is paramount. Among the array of synthetic options, 1-decanol, a straight-chain fatty alcohol, has emerged as a significant player, particularly in the control of axillary bud growth, commonly known as "suckering," in various crops. This guide provides an objective comparison of this compound's performance against other synthetic alcohols, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.

This compound and Fatty Alcohols: A Contact-Based Approach to Growth Regulation

This compound is a fatty alcohol that is primarily used as a contact-type plant growth regulator.[1] Its application is particularly prominent in tobacco cultivation for the control of axillary buds, or "suckers."[2][3] The removal of the apical bud (topping) in tobacco plants stimulates the growth of these axillary buds, which can deplete the plant's resources and reduce the quality and yield of the leaves.[3][4] this compound, often in combination with other fatty alcohols like 1-octanol (C8), is applied to prevent the growth of these suckers.

The mechanism of action for fatty alcohols like this compound is direct and physical. Upon contact with the young, tender meristematic tissue of the axillary buds, the fatty alcohol solution disrupts the cell membranes. This disruption leads to the desiccation (drying out) of the bud tissue, effectively inhibiting its growth. This contact-based activity means that fatty alcohols do not translocate within the plant, minimizing residues in other plant parts.

Comparative Efficacy of Fatty Alcohol Homologs

Research has demonstrated that the efficacy of fatty alcohols as sucker control agents is influenced by their carbon chain length. A study on flue-cured tobacco provided a comparative analysis of fatty alcohol homologs from C6 to C12.

Table 1: Efficacy of Fatty Alcohol Homologs on Tobacco Sucker Control

Fatty Alcohol (Carbon Chain Length)Sucker Control (%)Relative Yield (%)Relative Crop Returns (%)Observations
C6 (1-Hexanol) Low100.0100.0Progressively less leaf damage with decreased carbon number.
C8 (1-Octanol) Moderate102.3103.4Provided little control at lower concentrations.
C9 (1-Nonanol) High104.2106.1Effective control.
C10 (this compound) High104.5106.5Effective control.
C11 (1-Undecanol) High105.1107.2Potential for effective control.
C12 (1-Dodecanol) High103.8105.8Showed some phytotoxicity at higher concentrations.
Untreated Control 095.294.7N/A

Data adapted from a study on flue-cured tobacco. Sucker control, yield, and crop returns are relative to the C8 homolog.

The data indicates that sucker control generally increases with the carbon chain length of the fatty alcohol. However, this increased efficacy can also be associated with a higher risk of phytotoxicity to the leaves. The C9, C10, and C11 homologs were found to be particularly effective in controlling sucker growth while maintaining good crop performance.

Comparison with Other Synthetic Plant Growth Regulators

While fatty alcohols like this compound are effective contact agents, other synthetic plant growth regulators operate through systemic action, meaning they are absorbed and transported within the plant to their site of action. A prominent example used for sucker control in tobacco is Maleic Hydrazide (MH) .

Table 2: Comparison of this compound (Fatty Alcohols) and Maleic Hydrazide for Tobacco Sucker Control

CharacteristicThis compound (and other Fatty Alcohols)Maleic Hydrazide (MH)
Mechanism of Action Contact; disrupts cell membranes leading to desiccation of meristematic tissue.Systemic; absorbed by leaves and inhibits cell division in meristematic tissues.
Translocation NoYes
Application Applied directly to axillary buds.Typically applied as a foliar spray to the upper portion of the plant.
Efficacy Effective with good coverage.Highly effective.
Residues Minimal, as it is not translocated.Can leave residues in the cured leaf, which is a concern for some markets.
Phytotoxicity Can cause leaf burn if applied improperly or at high concentrations.Can cause yellowing of upper leaves and stunt the growth of young leaves if applied too early.

The choice between fatty alcohols and systemic regulators like MH often depends on factors such as market requirements for residue levels, application equipment availability, and the specific growth stage of the crop. In some cases, a sequential application of a contact fatty alcohol followed by a systemic agent is used to achieve comprehensive sucker control.

Experimental Protocols

Evaluation of Fatty Alcohols for Tobacco Sucker Control

This protocol is based on methodologies described in studies evaluating fatty alcohol efficacy.

1. Plant Material and Growth Conditions:

  • Tobacco plants (e.g., Nicotiana tabacum L. cv. Delhi 76) are grown in a greenhouse or field under standard cultivation practices.

  • Seedlings are transplanted at the appropriate stage (e.g., fourth true leaf of development).

2. Treatment Application:

  • Fatty alcohol homologs (C6 to C12) are formulated as emulsions at various concentrations (e.g., 2.5%, 5.0%, 7.5%, 10.0%).

  • Treatments are applied when the apical buds are elongating, prior to or at the time of topping (decapitation).

  • The emulsions are applied directly to the upper third of the tobacco plant, ensuring contact with the axillary buds.

  • A control group receives no treatment.

3. Data Collection:

  • Phytotoxicity: Leaf damage is visually assessed at regular intervals after treatment.

  • Sucker Control: The number and dry weight of suckers are measured at the end of the experiment (e.g., at harvest).

  • Agronomic Parameters: Crop yield, grade index, and total crop returns are determined after curing.

4. Statistical Analysis:

  • Data are subjected to analysis of variance (ANOVA) to determine the significance of treatment effects.

  • Mean separation tests (e.g., Duncan's Multiple Range Test) are used to compare individual treatments.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams have been generated using the Graphviz DOT language.

G cluster_application Application Workflow cluster_mechanism Mechanism of Action Topping Topping Application Application of This compound Emulsion Topping->Application Stimulates sucker growth Contact Direct Contact with Axillary Bud Application->Contact Membrane Cell Membrane of Meristematic Tissue Contact->Membrane Disruption Disruption of Lipid Bilayer Membrane->Disruption This compound interacts with phospholipids Desiccation Cellular Desiccation Disruption->Desiccation Inhibition Inhibition of Bud Growth Desiccation->Inhibition

Figure 1: Experimental workflow and mechanism of this compound action.

G cluster_membrane Plant Cell Membrane PL_Head1 Hydrophilic Head PL_Tail1 Hydrophobic Tail PL_Tail2 Hydrophobic Tail Disruption Membrane Disruption (Increased Permeability) PL_Tail1->Disruption PL_Head2 Hydrophilic Head Decanol This compound Molecule Decanol->PL_Tail1 Intercalates into hydrophobic core

References

"performance comparison of 1-decanol and hexanol as additives in diesel-biodiesel blends"

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing pursuit of cleaner and more efficient energy solutions, researchers have increasingly turned their attention to alcohol-based biofuels as additives to conventional diesel and biodiesel blends. Among the promising candidates, higher alcohols such as 1-decanol and hexanol have garnered significant interest due to their favorable properties, including improved miscibility with diesel and higher energy densities compared to lower-chain alcohols. This guide presents a detailed performance comparison of this compound and hexanol as additives in diesel-biodiesel blends, supported by experimental data to provide objective insights for researchers, scientists, and drug development professionals with an interest in biofuel applications.

The addition of these oxygenated additives to diesel-biodiesel blends can lead to more complete combustion, thereby influencing engine performance and emission characteristics. The longer carbon chains of this compound and hexanol generally result in properties more akin to diesel fuel, such as higher cetane numbers and calorific values, which are crucial for efficient combustion in compression-ignition engines.

Performance and Emission Characteristics: A Quantitative Comparison

The subsequent tables summarize the key performance and emission parameters of diesel-biodiesel blends with this compound and hexanol as additives. The data presented is a synthesis of findings from various experimental studies.

Table 1: Engine Performance Comparison

Fuel BlendBrake Thermal Efficiency (BTE)Brake Specific Fuel Consumption (BSFC) ( kg/kWh )Reference
Diesel32.82%-[1]
B100 (Biodiesel)Lower than dieselHigher than diesel[2]
B30D70 + 10% this compoundHigher than biodiesel, close to dieselLower than biodiesel[2]
B30D70 + 40% this compoundHigher than biodiesel, close to dieselLower than biodiesel[2]
B10D90 + 10% Hexanol-Increased by ~7.98% compared to diesel[3]
M30 (30% Mahua Biodiesel)33.49%Lower than diesel
M30 + 0.5% 1-HexanolImproved over M30Lower than M30
M30 + 1% 1-HexanolImproved over M30Lower than M30
B90-D5-H5 (90% Biodiesel, 5% Diesel, 5% Hexanol)Max: 35.5%Min: 0.375

Table 2: Engine Emission Comparison

Fuel BlendNOx EmissionsCO EmissionsHC EmissionsSmoke OpacityReference
DieselBaselineBaselineBaselineBaseline
B100 (Biodiesel)Higher than dieselLower than dieselLower than dieselHigher than diesel
B30D70 + 40% this compoundReduced compared to biodieselLower than diesel and biodieselLower than diesel and biodieselLower than diesel and biodiesel
D90H10 (90% Diesel, 10% Hexanol)Marginally higher than dieselLower than dieselLower than dieselSignificantly lower than diesel
H10B10D80 (10% Hexanol, 10% Biodiesel, 80% Diesel)Drastic reduction66% lower than diesel (at 60% load)92% lower than diesel (at 60% load)-
B80-D5-E15 (80% Biodiesel, 5% Diesel, 15% Ethanol)Max: 1090 ppm-Min: 34 ppmMin: 34%
Diesel/1-Decanol Blends (10%, 15%, 20%)Generally reducedIncreased at higher loads-Decreased

Experimental Protocols

The data presented above is based on experiments conducted under specific laboratory conditions. The general methodologies employed in these studies are outlined below.

Engine and Fuel Setup

A common experimental setup involves a single-cylinder, four-stroke, direct-injection diesel engine. The engine is typically coupled to an eddy current dynamometer, which allows for precise control and measurement of the engine load.

The test fuels are prepared by blending this compound or hexanol with a diesel-biodiesel mixture on a volume basis. The blend ratios can vary, with common alcohol additions ranging from 5% to 40%. To ensure a homogenous mixture, the blends are prepared shortly before the experiment and are thoroughly agitated.

Experimental Procedure

The engine is initially run on standard diesel fuel to achieve stable operating conditions. Subsequently, the engine is fueled with the various diesel-biodiesel-alcohol blends. Data on performance parameters (BTE, BSFC) and emissions (NOx, CO, HC, smoke opacity) are recorded at different engine loads and speeds. For instance, some studies conduct tests at a constant engine speed of 1500 rpm under varying load conditions (0%, 25%, 50%, 75%, and 100%).

Data Analysis

The collected data is then analyzed to compare the performance and emission characteristics of the different fuel blends against a baseline of standard diesel and the diesel-biodiesel blend without the alcohol additive.

Visualizing the Experimental Workflow and Logical Relationships

To better understand the experimental process and the interplay of different factors, the following diagrams are provided.

Experimental_Workflow cluster_prep Fuel Preparation cluster_testing Engine Testing cluster_analysis Data Analysis Diesel Diesel Fuel Blender Fuel Blender Diesel->Blender Biodiesel Biodiesel Biodiesel->Blender Decanol This compound Decanol->Blender Hexanol Hexanol Hexanol->Blender Engine Diesel Engine Blender->Engine Test Fuel Blends Dynamometer Eddy Current Dynamometer Engine->Dynamometer Load Control Emissions_Analyzer Emissions Analyzer Engine->Emissions_Analyzer Exhaust Gas Performance_Data Performance Data (BTE, BSFC) Dynamometer->Performance_Data Emissions_Data Emissions Data (NOx, CO, HC, Smoke) Emissions_Analyzer->Emissions_Data Comparison Comparative Analysis Performance_Data->Comparison Emissions_Data->Comparison

Caption: Experimental workflow for performance and emission testing.

Additive_Effects cluster_additives Alcohol Additives cluster_properties Fuel Properties cluster_combustion Combustion & Performance cluster_emissions Emission Characteristics Decanol This compound Oxygen_Content Increased Oxygen Content Decanol->Oxygen_Content Viscosity Lower Viscosity Decanol->Viscosity Cetane_Number Higher Cetane Number Decanol->Cetane_Number Calorific_Value Higher Calorific Value Decanol->Calorific_Value Hexanol Hexanol Hexanol->Oxygen_Content Hexanol->Viscosity Hexanol->Cetane_Number Hexanol->Calorific_Value Combustion_Efficiency Improved Combustion Efficiency Oxygen_Content->Combustion_Efficiency Viscosity->Combustion_Efficiency Cetane_Number->Combustion_Efficiency Calorific_Value->Combustion_Efficiency BTE Increased BTE Combustion_Efficiency->BTE BSFC Decreased BSFC Combustion_Efficiency->BSFC NOx Reduced NOx Combustion_Efficiency->NOx CO_HC_Smoke Reduced CO, HC, and Smoke Combustion_Efficiency->CO_HC_Smoke

Caption: Logical relationship of alcohol additives on fuel properties and combustion.

Conclusion

The addition of both this compound and hexanol as additives in diesel-biodiesel blends demonstrates considerable potential for improving engine performance and reducing harmful emissions. Ternary blends containing these higher alcohols generally exhibit higher brake thermal efficiency and lower brake specific fuel consumption compared to biodiesel alone, with performance metrics often approaching those of pure diesel.

In terms of emissions, a significant reduction in carbon monoxide, hydrocarbons, and smoke opacity is a common advantage of using these alcohol additives. This is largely attributed to the higher oxygen content of the alcohols, which promotes more complete combustion. While NOx emissions can sometimes increase with biodiesel, the addition of higher alcohols like this compound has been shown to reduce NOx levels compared to the biodiesel blend.

Overall, both this compound and hexanol are promising additives for enhancing the properties of diesel-biodiesel fuels. The choice between them may depend on specific performance targets, feedstock availability, and economic considerations. Further research into optimizing blend ratios and long-term engine durability is warranted to fully realize the potential of these biofuels.

References

Safety Operating Guide

Safe Disposal of 1-Decanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-decanol is a critical aspect of laboratory safety and environmental responsibility. Due to its combustible nature and potential for causing serious eye irritation and long-term harm to aquatic life, this compound must be managed as hazardous waste.[1][2][3] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).[1][4] This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat to prevent skin and eye contact.

Quantitative Data for Safe Handling

A summary of key quantitative data for this compound is provided below to inform safe handling and disposal practices.

PropertyValue
Flash Point 82 °C / 179.6 °F
Boiling Point 220 - 240 °C / 428 - 464 °F
Density 0.8297 g/cm³ at 20 °C
Water Solubility Insoluble
Auto-ignition Temperature 285 °C

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Pouring this compound down the drain or into any sewer system is strictly prohibited.

1. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, chemically compatible, and properly sealed container, such as a high-density polyethylene (HDPE) container.

  • The container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound," and its associated hazards (e.g., "Combustible," "Irritant").

  • Do not mix this compound waste with other waste streams to prevent potentially dangerous reactions.

2. Waste Storage:

  • Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.

  • Ensure the storage area is compliant with all institutional and local regulations for hazardous waste. Keep containers tightly closed except when adding waste.

3. Professional Disposal:

  • Engage a licensed and qualified hazardous waste disposal company for the collection and disposal of the chemical waste.

  • Incineration at an approved facility is a potential disposal method.

4. Management of Contaminated Materials:

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Handle uncleaned containers as you would the product itself.

  • Contaminated PPE and Absorbents: All materials used to clean up spills, such as vermiculite or sand, and any contaminated PPE must be collected in a labeled container and disposed of as hazardous waste through a licensed disposal company.

5. Spill Management:

  • In the event of a spill, immediately contain the substance with an inert absorbent material like sand or vermiculite.

  • Prevent the spill from entering drains or waterways.

  • Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect in Labeled, Compatible Container ppe->collect_waste segregate_waste Segregate from Incompatible Waste collect_waste->segregate_waste store_waste Store in Designated Cool, Dry, Well-Ventilated Area segregate_waste->store_waste spill_check Spill or Contaminated Material? store_waste->spill_check contact_ehs Contact Licensed Waste Disposal Company / EHS end End: Proper Disposal contact_ehs->end spill_check->contact_ehs No spill_procedure Contain with Inert Absorbent Collect for Hazardous Disposal spill_check->spill_procedure Yes spill_procedure->contact_ehs

Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling 1-Decanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Decanol

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe handling and mitigate potential risks associated with this chemical. This compound is a combustible liquid that can cause serious eye irritation and may be toxic if inhaled.[1][2] Adherence to these guidelines is essential for personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. Before handling this compound, ensure all personnel are equipped with the following:

Protection TypeSpecific RecommendationsSource(s)
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a splash hazard.[2][3]
Hand Protection Use chemical-resistant gloves, such as Nitrile rubber. For full contact, a minimum thickness of 0.4 mm is recommended (breakthrough time > 480 min). For splash contact, a minimum thickness of 0.2 mm is sufficient (breakthrough time ~30 min). Always inspect gloves before use.
Skin & Body Protection Wear a lab coat or other protective clothing to prevent skin contact. In case of a splash, immediately remove contaminated clothing.
Respiratory Protection In a well-ventilated area, respiratory protection is not typically required. If ventilation is inadequate, if aerosols may be generated, or during spill cleanup, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.
Quantitative Safety Data

Understanding the chemical properties of this compound is critical for safe handling and storage.

PropertyValueSource(s)
Physical State Liquid
Appearance Clear, colorless liquid
Odor Aromatic, sweet, fat-like
Flash Point 82 °C (179.6 °F)
Boiling Point 220 - 240 °C (428 - 464 °F)
Density 0.829 g/mL at 25 °C
Solubility in Water Insoluble (0.0211 g/L at 20 °C)
Autoignition Temperature 255 °C (550 °F)
Protective Action Criteria (PAC) PAC-1: 1.8 mg/m³ PAC-2: 19 mg/m³ PAC-3: 140 mg/m³

Operational Protocol: Handling this compound

Follow these steps to ensure safe handling during laboratory procedures.

1. Preparation:

  • Ventilation: Always work in a well-ventilated area. A chemical fume hood is strongly recommended for procedures that may generate vapors or aerosols.

  • PPE: Don all required personal protective equipment as specified in the table above.

  • Ignition Sources: Ensure the work area is free of open flames, hot surfaces, and other ignition sources, as this compound is a combustible liquid.

  • Safety Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher before beginning work.

2. Handling:

  • Container Management: Keep the this compound container tightly sealed when not in use.

  • Avoid Contact: Prevent direct contact with skin and eyes. Avoid inhaling any vapor or mist.

  • Aerosol Prevention: Take care to prevent the formation of aerosols during transfer or mixing.

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling and before leaving the work area.

3. Storage:

  • Location: Store in a cool, dry, and well-ventilated place.

  • Compatibility: Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.

  • Container: Ensure the storage container is clearly labeled and tightly closed.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_disposal 3. Waste Management & Disposal A Assess Risks & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Remove Ignition Sources C->D E Handle in Ventilated Area D->E F Avoid Contact & Inhalation E->F G Store in Cool, Dry Place Away from Incompatibles F->G Spill Spill or Exposure? F->Spill H Segregate Waste (Liquid, Contaminated Solids) G->H I Label Hazardous Waste Container H->I J Arrange for Licensed Disposal I->J Spill->G No Emergency Follow Emergency Procedures (Spill Cleanup / First Aid) Spill->Emergency Yes

Caption: Logical workflow for the safe handling and disposal of this compound.

Emergency Procedures

1. Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition: Remove all sources of ignition from the area.

  • Contain Spill: Wear appropriate PPE, including respiratory protection if necessary. Contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or diatomite.

  • Collect Waste: Carefully collect the absorbed material into a suitable, closed, and labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Environmental Protection: Prevent the spilled material from entering drains, sewers, or waterways.

2. First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to protect personnel and the environment.

1. Waste Collection:

  • Collect all waste containing this compound (unused product, contaminated absorbents, and rinsate) in a dedicated, properly labeled, and sealed hazardous waste container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its associated hazards (e.g., "Combustible," "Irritant").

2. Management of Contaminated Materials:

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate and treat it as hazardous chemical waste. The cleaned container can then be disposed of according to institutional guidelines. Uncleaned containers must be handled as the product itself.

  • Contaminated PPE and Absorbents: All gloves, lab coats, and absorbent materials used to clean up spills must be collected in a labeled container and disposed of as hazardous waste.

3. Final Disposal:

  • Licensed Disposal: Do not pour this compound down the drain. All this compound waste must be disposed of through a licensed hazardous waste disposal company.

  • Regulatory Compliance: Adhere strictly to all local, state, and federal regulations for chemical waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.